Propyl salicylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8221. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
propyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFIOSVZIQOVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046790 | |
| Record name | Propyl salicylate | |
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Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-90-9, 29468-39-1 | |
| Record name | Propyl salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propyl salicylate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, hydroxy-, propyl ester | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl salicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8221 | |
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| Record name | Benzoic acid, 2-hydroxy-, propyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propyl salicylate | |
| Source | EPA DSSTox | |
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| Record name | Propyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.224 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CP40IDZ6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Propyl salicylate chemical structure and properties
An In-depth Technical Guide to Propyl Salicylate: Structure, Properties, Synthesis, and Applications
Abstract
This compound (C₁₀H₁₂O₃) is an aromatic ester of significant interest in the fragrance, cosmetic, and pharmaceutical industries. Formed from the esterification of salicylic acid and n-propanol, this compound is recognized for its characteristic sweet, floral, and green aroma. Beyond its olfactory properties, this compound exhibits potential as a UV filter and possesses anti-inflammatory and analgesic characteristics inherent to salicylates. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization. It further explores its current applications and potential therapeutic roles, supported by field-proven insights and established protocols for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
This compound, also known as propyl 2-hydroxybenzoate, is structurally characterized by a benzene ring substituted with a hydroxyl group and a propoxycarbonyl group in an ortho position.[1][2] This arrangement is fundamental to its chemical behavior and biological activity.
Caption: Chemical Structure of this compound.
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid or a white solid, with its physical state dependent on purity and ambient temperature.[1][6] Its properties make it suitable for a variety of formulations, particularly in cosmetics and topical preparations.
| Property | Value | Source(s) |
| Appearance | White to pale yellow solid or colorless liquid | [1][6] |
| Odor | Sweet, floral, green, herbal | [4] |
| Boiling Point | 246 °C | |
| Flash Point | 100.56 °C (213.00 °F) TCC | [1][7] |
| Specific Gravity | 1.097 to 1.101 @ 20°C | [1][7] |
| Refractive Index | 1.514 to 1.517 @ 20°C | [1][7] |
| XLogP3 | 3.8 | [1][4] |
| Solubility | Moderately soluble in water; soluble in ethanol, methanol, isopropanol, and other organic solvents. | [4][6] |
Synthesis and Manufacturing
The primary industrial synthesis of this compound is achieved through the Fischer-Speier esterification of salicylic acid with n-propanol.[3] This acid-catalyzed reaction is a classic and effective, though reversible, process.
Fischer-Speier Esterification: Mechanism and Protocol
The reaction involves the protonation of the carboxylic acid group of salicylic acid by a strong acid catalyst (typically sulfuric acid), making it more susceptible to nucleophilic attack by the hydroxyl group of propanol.[3] The subsequent elimination of a water molecule yields the this compound ester.
To drive the reaction equilibrium towards the product side, Le Chatelier's principle is applied. This is commonly achieved by using an excess of one reactant (usually the less expensive propanol) or by removing the water byproduct as it forms, often with a Dean-Stark apparatus.[3]
Caption: Fischer-Speier Esterification Workflow.
Experimental Protocol: Synthesis of this compound
-
Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add salicylic acid (1.0 mol) and n-propanol (1.5-2.0 mol).[8]
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the salicylic acid weight) to the stirred mixture.
-
Reaction: Heat the mixture to reflux. The water-propanol azeotrope will begin to collect in the Dean-Stark trap. Continue heating until the theoretical amount of water has been collected, indicating the reaction is nearing completion.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the remaining acid catalyst by washing the mixture with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until effervescence ceases.[9]
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the this compound is separated. Wash the organic layer sequentially with water to remove any remaining salts.[8][9]
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄).[8] Filter off the drying agent. The crude this compound can then be purified by vacuum distillation to yield the final product.
Alternative and Green Synthesis Routes
In response to environmental concerns, alternative synthesis methods are being explored.[3]
-
Microwave-Assisted Organic Synthesis (MAOS): This technique significantly reduces reaction times and can improve yields. One study reported a 96% yield using an alumina-methanesulfonic acid catalyst under microwave irradiation at 80°C for just 8 minutes.[3]
-
Transesterification: An alternative route involves the reaction of another salicylate ester, such as methyl salicylate, with propanol in the presence of a catalyst.[3] This can sometimes proceed under milder conditions than direct esterification.
Spectroscopic and Analytical Characterization
The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound provides a clear structural fingerprint.[10][11]
-
Aromatic Protons (4H): Signals for the four protons on the benzene ring typically appear between 6.5 and 8.0 ppm.[10] Their specific chemical shifts and splitting patterns (e.g., doublet of doublets, doublet of triplets) allow for the assignment of each proton.[12]
-
Hydroxyl Proton (1H): A characteristic singlet for the phenolic -OH group appears far downfield, often above 10.0 ppm, due to intramolecular hydrogen bonding with the ester carbonyl.[10]
-
Propyl Chain Protons:
-
-OCH₂- (2H): A triplet corresponding to the methylene group adjacent to the ester oxygen is found further downfield than the other propyl protons due to the oxygen's deshielding effect.[10]
-
-CH₂- (2H): A sextet for the central methylene group of the propyl chain.[10]
-
-CH₃ (3H): An upfield triplet for the terminal methyl group.[10]
-
Infrared (IR) Spectroscopy
The IR spectrum reveals the key functional groups present in the molecule.
-
O-H Stretch: A broad absorption band for the phenolic hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group.
-
C-O Stretch: Absorptions corresponding to the ester C-O bonds.
-
C-H Aromatic/Aliphatic Stretches: Signals for the C-H bonds of the benzene ring and the propyl chain.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[3] The molecular ion peak (M⁺) for this compound is observed at a mass-to-charge ratio (m/z) of 180, corresponding to its molecular weight.[3][13]
Chromatographic Analysis
Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound and quantifying it in complex mixtures.[11][14] Reverse-phase HPLC methods, often using an acetonitrile/water mobile phase, are effective for its analysis.[14]
Applications and Mechanism of Action
This compound's unique combination of properties leads to its use in several fields.
-
Fragrance and Cosmetics: It is widely used as a fragrance agent in perfumes, lotions, and other personal care products, valued for its sweet, floral scent profile.[1][4][6] Usage levels in fragrance concentrates are typically recommended up to 2.0%.[1][7]
-
Potential UV Filter: The salicylate moiety provides some capacity to absorb ultraviolet radiation, suggesting its potential use in sunscreen formulations.[6]
-
Anti-Inflammatory and Analgesic Properties: As a salicylate, it is expected to possess anti-inflammatory and analgesic properties, similar to methyl salicylate.[3][6] This makes it a candidate for inclusion in topical formulations designed to relieve minor muscle and joint pain. The anti-inflammatory actions likely involve the inhibition of key enzymes in the inflammatory cascade.[3]
Safety and Toxicology
This compound is classified as an irritant.[1]
-
GHS Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).
-
Precautionary Measures: Standard safety precautions should be followed, including wearing protective gloves and eye protection (P280) and washing hands thoroughly after handling (P264).[15] In case of skin contact, wash with plenty of water (P302+P352); for eye contact, rinse cautiously with water for several minutes (P305+P351+P338).
While generally regarded as safe for its intended use in cosmetics, it should be handled with care to avoid irritation, particularly in sensitive individuals.[6]
Conclusion
This compound is a versatile aromatic ester with a well-defined chemical profile and a range of established and potential applications. Its synthesis via Fischer esterification is a robust and scalable process, while newer, greener methods offer improved efficiency and environmental friendliness. A thorough understanding of its physicochemical properties and spectroscopic signatures is crucial for its quality control and effective formulation in the fragrance, cosmetic, and pharmaceutical industries. Continued research into its therapeutic properties may further expand its utility in topical drug development.
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- Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques - Science and Education Publishing. (2025, July 20).
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Propyl Salicylate: A Comprehensive Technical Guide for Scientific Professionals
This document provides an in-depth technical examination of Propyl Salicylate (CAS No: 607-90-9), tailored for researchers, chemists, and professionals in the pharmaceutical and applied sciences sectors. This guide moves beyond basic data enumeration to offer foundational insights into its synthesis, analytical characterization, physicochemical properties, and handling, grounded in established scientific principles.
Core Molecular Identification
This compound, also known as propyl 2-hydroxybenzoate, is the ester formed from the condensation of salicylic acid and n-propanol.[1] Its fundamental role in various applications stems from its specific chemical structure, which imparts a unique combination of aromatic and aliphatic characteristics.
-
Molecular Formula : C₁₀H₁₂O₃[1][2][3][4][7][8][10][11][12][13][14]
-
IUPAC Name : Propyl 2-hydroxybenzoate[7]
-
Synonyms : Salicylic acid n-propyl ester, Propyl o-hydroxybenzoate[2][3][4][6][14]
Below is a diagram representing the two-dimensional structure of the this compound molecule.
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are critical determinants of its behavior in various matrices and its suitability for specific applications. This compound is a colorless to pale yellow liquid characterized by a sweet, floral odor.[1] A summary of its key quantitative properties is provided below.
| Property | Value | Source(s) |
| Molecular Weight | 180.20 g/mol | [3][5][7][10][11][12][13][14][15] |
| Density | ~1.134 g/cm³ | [4] |
| Boiling Point | 239 °C at 760 mmHg | [4] |
| Flash Point | 100.5 °C (213.0 °F) | [4][15] |
| Refractive Index | ~1.514 to 1.531 (at 20 °C) | [4][15] |
| Vapor Pressure | 0.0266 mmHg at 25 °C | [4] |
| XLogP3-AA | 3.8 | [3] |
| Solubility | Soluble in ethanol, methanol, isopropanol; moderately soluble in water.[1][3] |
Synthesis Pathway: Acid-Catalyzed Esterification
The most prevalent and industrially significant method for synthesizing this compound is the Fischer-Speier esterification. This involves the reaction of salicylic acid with n-propanol in the presence of a strong acid catalyst.[11]
Mechanistic Rationale
The choice of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is critical. Its function is to protonate the carbonyl oxygen of the salicylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of n-propanol. The reaction is reversible, and the formation of water as a byproduct means that reaction equilibrium can be manipulated.[11] To enhance the yield, an excess of the alcohol (n-propanol) is often used, which, according to Le Châtelier's principle, shifts the equilibrium toward the formation of the ester product.[11]
Experimental Protocol: Laboratory Scale Synthesis
This protocol outlines a standard procedure for the synthesis and purification of this compound.
Materials:
-
Salicylic Acid (C₇H₆O₃)
-
n-Propanol (C₃H₈O)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (as a dehydrating agent, optional)[16]
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane or Diethyl Ether (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine salicylic acid (1.0 eq) and an excess of n-propanol (e.g., 3-5 eq).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (approx. 0.1-0.2 eq) to the mixture. The addition is exothermic and should be done cautiously.
-
Reaction Execution: Heat the mixture to reflux (approximately 95-110 °C) and maintain for 3-6 hours.[16] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup & Neutralization: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with an organic solvent like dichloromethane. Wash the organic layer sequentially with:
-
Water, to remove the bulk of n-propanol and sulfuric acid.
-
5% sodium bicarbonate solution, to neutralize any remaining sulfuric acid and unreacted salicylic acid (indicated by cessation of CO₂ effervescence).
-
Saturated brine solution, to reduce the solubility of organic material in the aqueous phase.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to remove the solvent.[13]
-
Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.[16]
Synthesis and Purification Workflow Diagram
Figure 2: Workflow for the Synthesis and Purification of this compound.
Analytical Characterization
Accurate identification and quantification of this compound are essential for quality control and research. Due to its volatility and distinct functional groups, several analytical techniques are highly effective.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a premier technique for analyzing volatile and thermally stable compounds like this compound.[11] Gas chromatography separates the compound from a mixture based on its boiling point and polarity, while mass spectrometry provides structural information and definitive identification based on its mass-to-charge ratio and fragmentation pattern.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., acetonitrile or dichloromethane).
-
Injection: Inject 1 µL of the sample into the GC inlet, typically set to a temperature of 250 °C, using a split mode to prevent column overloading.[17]
-
Chromatographic Separation: Utilize a capillary column (e.g., an Ultra-2 or equivalent) with helium as the carrier gas. A suitable temperature program would be:
-
Initial temperature: 35 °C, hold for 0.75 min.
-
Ramp at 80 °C/min to 170 °C.
-
Ramp at 1 °C/min to 172 °C.
-
Ramp at 80 °C/min to 280 °C.[17]
-
-
Mass Spectrometry: The eluent from the GC column is directed into the mass spectrometer. Use electron ionization (EI) at 70 eV. The mass spectrometer will scan a relevant mass range (e.g., m/z 40-250).
-
Data Analysis: The resulting mass spectrum for this compound will show a molecular ion peak (M⁺) at m/z 180, corresponding to its molecular weight. Key fragment ions, such as the tropylium-like ion at m/z 120 (from loss of the propoxy group and subsequent rearrangement) and a peak at m/z 92, are characteristic and used for confirmation.[7][18]
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is valuable for quantifying this compound, especially in complex, non-volatile matrices or for preparative separations.[2] Reverse-phase HPLC is a common mode used for this analysis.
A typical reverse-phase method would involve a C18 column with a mobile phase consisting of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid to ensure good peak shape.[2] For applications requiring mass spectrometry detection (LC-MS), volatile additives like formic acid must be used instead of non-volatile ones like phosphoric acid.[2][11]
Spectroscopic Methods (NMR and IR)
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for structural elucidation.
-
¹H NMR: Provides detailed information about the hydrogen environments in the molecule, confirming the presence of the propyl chain, the aromatic ring protons, and the hydroxyl proton. Studies have shown that the hydroxyl resonances for different short-chain alkyl salicylates occur at unique frequencies, aiding in their differentiation.[19][20]
-
FTIR: Infrared spectroscopy identifies the key functional groups. The spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) of the ester, and C-H bonds of the aromatic ring and aliphatic chain.[19][20]
Applications in Research and Development
This compound's properties make it a compound of interest in several fields:
-
Fragrance and Flavoring: Its characteristic sweet and floral scent makes it a component in the fragrance industry.[1]
-
Topical Formulations: As a salicylate ester, it possesses analgesic and anti-inflammatory properties, making it a candidate for use in topical preparations for pain relief.[1] Its transdermal penetration capabilities are an area of active research, with studies exploring how modifications to related molecules can enhance skin delivery.[21]
-
UV Filtering: The aromatic structure of this compound allows it to absorb ultraviolet radiation, giving it potential as a UV filtering agent in cosmetic and personal care products.[1]
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety.
-
GHS Hazard Classification: It is classified as an irritant.[11] The specific hazard statements are H315 (Causes skin irritation) and H319 (Causes serious eye irritation).
-
Precautionary Measures:
-
Toxicity: Detailed toxicological properties have not been thoroughly investigated. Data on ecological toxicity is largely unavailable.[22] As with all salicylates, systemic absorption of large quantities can pose risks.
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An In-depth Technical Guide to the Physical and Chemical Properties of Propyl Salicylate
Introduction
Propyl salicylate, with the CAS number 607-90-9, is an organic ester formed from the condensation of salicylic acid and n-propanol.[1] It is a significant compound within the family of salicylate esters, which are known for their applications in fragrances, flavorings, and pharmaceuticals.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its structural and physicochemical characteristics, spectroscopic profile, chemical reactivity, and established analytical methodologies.
Physicochemical Properties
The utility of this compound in various applications is fundamentally dictated by its physical and chemical characteristics. These properties influence its behavior in different matrices, its sensory attributes, and its biological activity.
General and Physical Properties
This compound is typically a colorless to pale yellow liquid or a white to pale yellow solid, exhibiting a characteristic sweet, floral, and fruity odor.[4][5] Its key physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [6][7] |
| Molecular Weight | 180.20 g/mol | [6][8] |
| Appearance | Colorless to pale yellow liquid or white to pale yellow solid | [4][9] |
| Odor | Sweet, floral, green, herbal, fruity | [5][6] |
| Boiling Point | 239-240 °C at 760 mmHg | [4][7] |
| 246 °C | [10] | |
| 120.6-121.0 °C at 11.5 Torr | [11] | |
| Melting Point | 96-97 °C | [4][11] |
| Density | 1.09700 to 1.10100 g/cm³ at 20 °C | [4] |
| 1.134 g/cm³ | [7] | |
| Refractive Index | 1.51400 to 1.51700 at 20 °C | [4] |
| 1.531 | [7] | |
| Vapor Pressure | 0.027000 mmHg at 25 °C (estimated) | [4] |
| 0.0266 mmHg at 25 °C | [7] | |
| Flash Point | 100.5 °C (213.0 °F) TCC | [4][7] |
| logP (o/w) | 3.8 | [4] |
Solubility
This compound is sparingly soluble in water.[4] However, it demonstrates good solubility in various organic solvents, which is a critical factor for its formulation in cosmetic and fragrance preparations.[2][6]
| Solvent | Solubility (g/L) at 25 °C | Source(s) |
| Water | 118.8 mg/L (estimated) | [4] |
| Ethanol | 1437.75 | [6] |
| Methanol | 1663.73 | [6] |
| Isopropanol | 1160.08 | [6] |
Spectroscopic Profile
The structural elucidation and purity assessment of this compound are routinely performed using various spectroscopic techniques. The following sections detail the characteristic spectral features of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key absorptions include a broad band for the hydroxyl (-OH) group, a strong absorption for the ester carbonyl (C=O) group, and bands associated with the aromatic ring. The NIST Chemistry WebBook provides reference spectra for this compound.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR and Carbon-¹³ (¹³C) NMR are powerful tools for confirming the structure of this compound.
-
¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the propyl chain. The aromatic protons typically appear as a complex multiplet pattern in the range of 6.5-8.0 ppm.[13] The phenolic hydroxyl proton gives a signal that can be shifted depending on the solvent and concentration, often appearing further downfield.[13] The protons on the propyl group exhibit characteristic splitting patterns and chemical shifts corresponding to their positions relative to the ester oxygen.[13][14]
-
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the propyl group.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is observed at m/z 180.[8] Common fragments correspond to the loss of the propoxy group and other characteristic cleavages of the ester and aromatic ring.[8]
Chemical Properties and Reactivity
Synthesis
The primary method for synthesizing this compound is through the esterification of salicylic acid with propanol.[15] This reaction is typically catalyzed by a strong acid, such as sulfuric acid.[15]
Reaction: Salicylic Acid + Propanol ⇌ this compound + Water
To drive the equilibrium towards the product side, water is often removed as it is formed. Alternative and more environmentally friendly methods, such as microwave-assisted organic synthesis (MAOS), have also been developed to improve reaction efficiency and yield.[15] Transesterification, the reaction of another salicylate ester (like methyl salicylate) with propanol, is also a viable synthetic route.[15][16]
Hydrolysis
As an ester, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield salicylic acid and propanol. The rate of hydrolysis is dependent on pH and temperature.
Stability
This compound is generally stable under normal conditions. However, prolonged exposure to strong acids, bases, or high temperatures can lead to degradation. Its shelf life is reported to be around 1460 days under appropriate storage conditions.[10]
Safety and Toxicology
This compound is classified as an irritant, causing skin and eye irritation.[4] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves and safety goggles.[17] The GHS hazard statements for this compound are H315 (Causes skin irritation) and H319 (Causes serious eye irritation). While it shares toxic mechanisms with other salicylates, the longer alkyl chain in this compound may influence its rate of cellular uptake and potentially reduce its acute toxicity compared to methyl salicylate.[15]
Applications
The pleasant aroma of this compound makes it a valuable ingredient in the fragrance industry, where it is used in various cosmetic and personal care products.[2][4] It is also being explored for its potential as a UV filter in sunscreens due to its ability to absorb ultraviolet radiation.[2] Furthermore, like other salicylates, it possesses anti-inflammatory and analgesic properties, suggesting its potential use in topical formulations.[2]
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Salicylic acid
-
n-Propanol
-
Concentrated sulfuric acid
-
Toluene
-
Sodium bicarbonate solution (5%)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add salicylic acid and an excess of n-propanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Add toluene to the flask, which will serve as an azeotropic agent to remove water.
-
Assemble the Dean-Stark apparatus and condenser with the reaction flask.
-
Heat the mixture to reflux. Water will be collected in the side arm of the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (toluene and excess propanol) under reduced pressure using a rotary evaporator to obtain crude this compound.
-
The product can be further purified by distillation under reduced pressure.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the identification and purity assessment of volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for the analysis of esters (e.g., a non-polar or medium-polar column).
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (typically 1 µL) of the solution into the GC.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through the column.
-
The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column.
-
As each component elutes from the column, it enters the mass spectrometer.
-
The molecules are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio.
-
The resulting mass spectrum provides a fragmentation pattern that is characteristic of the compound, allowing for its identification by comparison with a spectral library (e.g., NIST).[8]
Conclusion
This compound is a versatile aromatic ester with well-defined physical and chemical properties that underpin its use in various industrial and research settings. A thorough understanding of its physicochemical characteristics, spectroscopic profile, and reactivity is crucial for its effective application and for the development of new products and formulations. The methodologies outlined in this guide provide a framework for the synthesis and characterization of this compound, ensuring its quality and purity for scientific and commercial purposes.
References
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- D'Amelia, R. P., Prasad, S., & Rooney, M. T. (2025). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. World Journal of Analytical Chemistry, 10(1), 6-15.
- NIST. (n.d.). Benzoic acid, 2-hydroxy-, propyl ester. NIST Chemistry WebBook.
- FlavScents. (n.d.). This compound.
- European Patent Office. (2006). Process for producing salicylic esters. EP 1652834 A1.
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The Solubility Profile of Propyl Salicylate: A Comprehensive Technical Guide for Researchers and Formulation Scientists
Abstract
Propyl salicylate (C₁₀H₁₂O₃), the ester of salicylic acid and n-propanol, is a compound of significant interest in the pharmaceutical, cosmetic, and fragrance industries. Its efficacy and formulation versatility are intrinsically linked to its solubility characteristics in various organic solvents. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, designed for researchers, scientists, and drug development professionals. This guide delineates the theoretical underpinnings of this compound's solubility, presents a curated dataset of its solubility in a wide range of organic solvents, and provides a detailed, field-proven experimental protocol for its determination. By integrating fundamental principles with practical methodologies, this document serves as an essential resource for the rational selection of solvents and the optimization of formulation strategies involving this compound.
Introduction: The Significance of this compound and Its Solubility
This compound, a colorless to pale yellow liquid, is valued for its characteristic sweet, floral fragrance and its therapeutic properties, which include anti-inflammatory and analgesic effects.[1] The formulation of products containing this compound, whether for topical drug delivery, fragrance compositions, or as a UV filter in cosmetics, necessitates a thorough understanding of its solubility.[1] Solubility dictates the maximum concentration of a substance that can be dissolved in a given solvent at a specific temperature, a critical parameter that influences bioavailability, product stability, and manufacturing processes.[2] A comprehensive knowledge of this compound's solubility in various organic solvents empowers scientists to:
-
Optimize Formulations: Select appropriate solvent systems to achieve desired concentrations and ensure product homogeneity.
-
Enhance Bioavailability: For pharmaceutical applications, ensuring the active ingredient is in a dissolved state is often crucial for its absorption and efficacy.
-
Control Crystallization: In manufacturing and purification processes, understanding solubility is key to controlling the crystallization of the compound.[3]
-
Predict Product Stability: Incompatibility between the solute and solvent can lead to precipitation and affect the shelf-life of a product.
This guide provides a multi-faceted exploration of this compound's solubility, combining theoretical principles, extensive empirical data, and practical experimental guidance.
Theoretical Framework: Understanding the Molecular Interactions Governing Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[4] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For this compound, its molecular structure dictates its solubility behavior.
This compound possesses both polar and non-polar characteristics. The key functional groups influencing its solubility are:
-
The Aromatic Ring: The benzene ring is non-polar and contributes to van der Waals interactions.
-
The Ester Group (-COO-): This group is polar and can act as a hydrogen bond acceptor.
-
The Hydroxyl Group (-OH): This phenolic hydroxyl group is polar and can act as both a hydrogen bond donor and acceptor.
-
The Propyl Chain (-CH₂CH₂CH₃): This alkyl chain is non-polar and contributes to hydrophobic interactions.
The interplay of these groups determines how this compound interacts with different types of organic solvents.
-
Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with the hydroxyl and ester groups of this compound, leading to high solubility.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO): These solvents have dipole moments and can interact with the polar ester and hydroxyl groups through dipole-dipole interactions. They can also act as hydrogen bond acceptors.
-
Non-polar Solvents (e.g., hexane, toluene): These solvents primarily interact with the non-polar aromatic ring and propyl chain of this compound through weaker van der Waals forces, generally resulting in lower solubility.
The following diagram illustrates the key molecular interactions between this compound and different types of organic solvents.
Caption: Molecular interactions governing this compound solubility.
Thermodynamic Considerations and Predictive Models
The solubility of a solid in a liquid is a thermodynamic equilibrium process. The change in Gibbs free energy (ΔG) during dissolution determines the spontaneity of the process. For dissolution to occur, ΔG must be negative.
Several thermodynamic models can be used to predict or correlate the solubility of compounds like this compound.
-
Hansen Solubility Parameters (HSP): This model is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to both the solute and the solvent: δD (dispersion), δP (polar), and δH (hydrogen bonding).[5][6] The closer the HSP values of the solute and solvent, the higher the expected solubility.
-
COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.[7][8][9] It calculates the chemical potential of a solute in a solvent based on the molecular surface polarities.
These models can be valuable tools for solvent screening in the early stages of formulation development.
Quantitative Solubility Data of this compound
The following table summarizes the experimentally determined solubility of this compound in a wide range of organic solvents at 25°C. This data provides a practical reference for formulators.
| Solvent Category | Solvent | Solubility (g/L) at 25°C[10] |
| Alcohols | Methanol | 1663.73 |
| Ethanol | 1437.75 | |
| n-Propanol | 1134.71 | |
| Isopropanol | 1160.08 | |
| n-Butanol | 1153.09 | |
| Isobutanol | 856.25 | |
| sec-Butanol | 1059.07 | |
| n-Pentanol | 593.59 | |
| Isopentanol | 769.04 | |
| n-Hexanol | 476.64 | |
| n-Octanol | 201.73 | |
| Ketones | Acetone | 1654.55 |
| 2-Butanone (MEK) | 1115.18 | |
| Cyclohexanone | 1328.27 | |
| Esters | Methyl Acetate | 764.5 |
| Ethyl Acetate | 703.89 | |
| n-Propyl Acetate | 392.01 | |
| Isopropyl Acetate | 361.41 | |
| n-Butyl Acetate | 496.03 | |
| Ethyl Formate | 543.93 | |
| Ethers | Tetrahydrofuran (THF) | 1856.65 |
| 1,4-Dioxane | 1186.34 | |
| Amides | N,N-Dimethylformamide (DMF) | 4092.45 |
| N,N-Dimethylacetamide (DMAc) | 1818.98 | |
| N-Methyl-2-pyrrolidone (NMP) | 1766.0 | |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 2684.66 |
| Nitriles | Acetonitrile | 791.22 |
| Halogenated | Dichloromethane | 1186.63 |
| Chloroform | 1178.47 | |
| 1,2-Dichloroethane | 1234.05 | |
| Aromatics | Toluene | 298.04 |
| Alkanes | n-Hexane | 24.84 |
| n-Heptane | 12.02 | |
| Cyclohexane | 54.82 | |
| Glycols | Ethylene Glycol | 222.93 |
| Propylene Glycol | 417.07 | |
| Acids | Acetic Acid | 872.24 |
| Aqueous | Water | 0.2 |
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound and is consistent with OECD Guideline 105.[11] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps and PTFE-lined septa
-
Orbital shaker or wrist-action shaker in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Flame Ionization Detector (GC-FID)[10][12]
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. A general rule is to add approximately 2-3 times the expected amount needed for saturation.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[2][10] It is advisable to perform a preliminary study to determine the time required to reach equilibrium by taking samples at various time points (e.g., 24, 48, and 72 hours) and analyzing the concentration. Equilibrium is reached when consecutive measurements are consistent.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To separate the undissolved solid, centrifuge the vials at a moderate speed.[4][13]
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining fine solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method, such as HPLC or GC-FID, to determine the concentration of this compound.[10][12]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Calculation and Reporting:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
-
Report the solubility in appropriate units, such as g/L or mg/mL, along with the temperature at which the determination was performed.
-
The following diagram provides a visual representation of the shake-flask solubility determination workflow.
Caption: Experimental workflow for the shake-flask solubility method.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound in organic solvents, addressing the needs of researchers and formulation scientists. The extensive quantitative data presented, coupled with a thorough explanation of the underlying molecular interactions and a practical, step-by-step experimental protocol, offers a robust foundation for informed decision-making in product development. By leveraging the information within this guide, professionals can more effectively navigate the challenges of formulating with this compound, leading to the creation of stable, efficacious, and high-quality products. The principles and methodologies outlined herein are not only applicable to this compound but can also serve as a valuable framework for investigating the solubility of other active pharmaceutical ingredients and cosmetic compounds.
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Propyl Salicylate in the Plant Kingdom: A Technical Guide to Its Putative Natural Occurrence and the Broader Context of Plant Salicylates
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Salicylates are a class of phenolic compounds that play crucial roles in plant physiology, including growth, development, and defense against pathogens. While methyl salicylate is a well-documented and widespread natural product, the occurrence of its longer-chain counterpart, propyl salicylate, is not well-established and appears to be exceptionally rare. This technical guide provides a comprehensive overview of the current state of knowledge regarding the natural occurrence of this compound in plants. It delves into the established biosynthetic pathways of salicylic acid and its common esters, offering a framework for understanding the potential for this compound formation. Furthermore, this guide presents detailed methodologies for the extraction, isolation, and analytical characterization of salicylates from plant matrices, equipping researchers with the tools to investigate the presence of this and other related compounds.
Introduction to Plant Salicylates
Salicylates are simple phenolics widely distributed throughout the plant kingdom, with prominent examples found in the families Salicaceae (willows and poplars) and Ericaceae (wintergreen).[1][2] Salicylic acid, the parent compound, is a critical phytohormone involved in signaling pathways that mediate plant defense against pathogens, a phenomenon known as systemic acquired resistance (SAR).[3][4] In this signaling cascade, salicylic acid can be converted to its volatile ester, methyl salicylate, which can act as an airborne signal to neighboring plants, priming their immune responses.[1]
While the roles and occurrences of salicylic acid and methyl salicylate are extensively studied, the natural presence of other alkyl salicylates, such as this compound, is less clear. The primary focus of this guide is to explore the evidence for the natural occurrence of this compound in plants, a topic of interest for researchers exploring novel bioactive compounds. It is important to note at the outset that, in contrast to the abundance of methyl salicylate, direct evidence for the natural occurrence of this compound is sparse, with some sources suggesting it is not found in nature at all.[5][6] However, at least one database reports its presence in Solanum lycopersicum (tomato).[7] This guide will therefore address this ambiguity by providing a thorough review of the broader field of plant salicylates, which is essential for any investigation into the presence of this compound.
The Landscape of Naturally Occurring Salicylates
The most well-characterized naturally occurring salicylate ester is methyl salicylate. It is the primary component of wintergreen oil, extracted from Gaultheria procumbens.[8][9] Many species within the Gaultheria, Salix, and Betula genera are known to produce significant quantities of salicylates, often in glycosylated forms.[10][11][12]
Key Salicylate-Producing Plant Genera
-
Gaultheria : Species such as G. procumbens (American wintergreen) are renowned for their high content of methyl salicylate, which is stored predominantly as its glycoside, gaultherin.[9][10][13]
-
Salix : The bark of various willow species is a traditional source of salicylates, primarily in the form of the glycoside salicin, which is metabolized to salicylic acid in the body.[2][14][15][16]
-
Populus : Poplar species, belonging to the same family as willows (Salicaceae), also contain salicylates.[2]
-
Betula : Several birch species are known to produce methyl salicylate.[12]
Common Forms of Salicylates in Plants
In addition to the free forms of salicylic acid and methyl salicylate, plants store these compounds as glycosides. This glycosylation increases their water solubility and stability, and can prevent toxicity to the plant itself. Gaultherin, the primeveroside of methyl salicylate, is a prominent example.[9]
Biosynthesis of Salicylates in Plants
Understanding the biosynthesis of known salicylates provides a framework for hypothesizing how this compound might be produced, even if rarely. The biosynthesis of salicylate esters begins with the formation of salicylic acid.
Biosynthesis of Salicylic Acid
Plants primarily synthesize salicylic acid via two distinct pathways originating from the primary metabolite chorismate, which is derived from the shikimate pathway.[3][17][18]
-
The Isochorismate (ICS) Pathway: This is considered the major pathway for salicylic acid production in most plants studied, particularly in response to pathogens.[17][18] Chorismate is converted to isochorismate by the enzyme isochorismate synthase (ICS). The subsequent steps to salicylic acid are still being fully elucidated but involve other enzymes like PBS3 and EPS1.[17]
-
The Phenylalanine Ammonia-Lyase (PAL) Pathway: In this pathway, chorismate is first converted to phenylalanine. The enzyme phenylalanine ammonia-lyase (PAL) then catalyzes the conversion of phenylalanine to cinnamate, which undergoes a series of reactions to yield salicylic acid.[17][18][19]
Figure 1: The two primary biosynthetic pathways of salicylic acid in plants, originating from chorismate.
Formation of Salicylate Esters
Once salicylic acid is synthesized, it can be esterified to form alkyl salicylates. The formation of methyl salicylate is catalyzed by the enzyme salicylic acid methyltransferase (SAMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[12]
The Enigma of this compound's Natural Occurrence
As previously mentioned, the natural occurrence of this compound is not well-documented. The report of its presence in Solanum lycopersicum in the PubChem database is an outlier.[7] Most of the available literature either does not mention this compound in plant surveys or explicitly states it is not found in nature.[5][6]
For this compound to be synthesized in a plant, an enzymatic reaction analogous to the formation of methyl salicylate would be required. This would involve the esterification of salicylic acid with propanol. Hypothetically, an enzyme with promiscuous activity, perhaps a variant of SAMT or another acyltransferase, could catalyze this reaction. However, the presence and availability of propanol as a substrate in plant cells for this purpose is not established.
Further research is needed to verify the presence of this compound in Solanum lycopersicum and to screen other plant species for its existence. Such research would require highly sensitive and specific analytical techniques.
Methodologies for the Study of Plant Salicylates
Investigating the presence of this compound or other novel salicylates in plants necessitates robust protocols for extraction and analysis.
Extraction and Isolation of Salicylates from Plant Material
The following is a generalized protocol for the extraction of salicylates from plant tissue. This protocol is based on methods developed for salicylic acid and methyl salicylate and can be adapted for the search for this compound.[20][21]
Protocol: Solvent Extraction of Salicylates
-
Sample Preparation: Harvest fresh plant material (e.g., leaves, bark). For quantitative analysis, it is crucial to flash-freeze the tissue in liquid nitrogen immediately after harvesting to halt metabolic processes. The frozen tissue should then be lyophilized (freeze-dried) to remove water and then ground into a fine powder.
-
Extraction: a. Weigh approximately 100-500 mg of the dried, powdered plant material into a centrifuge tube. b. Add a suitable organic solvent. A common choice is a mixture of methanol and water, or ethyl acetate. For a targeted search for this compound, using a less polar solvent might be advantageous. c. To prevent the loss of volatile salicylates during solvent evaporation, especially salicylic acid, the pH of the extraction solvent can be adjusted to be basic (e.g., by adding 0.2 M sodium hydroxide), which will keep salicylic acid in its non-volatile salt form.[21] d. Vortex the mixture thoroughly and then sonicate for 15-30 minutes to ensure complete extraction. e. Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid plant material. f. Carefully collect the supernatant.
-
Purification (Optional but Recommended): a. The crude extract can be further purified using solid-phase extraction (SPE) to remove interfering compounds. A C18 SPE cartridge is often suitable for this purpose. b. Condition the SPE cartridge with methanol followed by water. c. Load the extract onto the cartridge. d. Wash the cartridge with a non-eluting solvent (e.g., water) to remove polar impurities. e. Elute the salicylates with a suitable solvent, such as methanol or acetonitrile.
-
Concentration: a. Evaporate the solvent from the purified eluate under a gentle stream of nitrogen. To prevent the loss of volatile salicylates during this step, a small amount of the HPLC mobile phase can be added.[21] b. Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol or the initial mobile phase for LC-MS analysis).
Figure 2: A generalized workflow for the extraction and preparation of salicylate-containing samples from plant material for analytical characterization.
Analytical Methods for Identification and Quantification
Modern analytical techniques are essential for the unambiguous identification and precise quantification of salicylates in complex plant extracts.
Table 1: Comparison of Analytical Techniques for Salicylate Analysis
| Technique | Principle | Advantages | Disadvantages | References |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase. The mass spectrometer then fragments the compounds and detects the fragments, providing a unique fingerprint for identification. | High sensitivity and resolution for volatile compounds like this compound. Provides structural information for unambiguous identification. | Requires derivatization for non-volatile compounds like salicylic acid. High temperatures can cause degradation of thermally labile compounds. | [22][23][24] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The mass spectrometer provides mass-to-charge ratio information for identification and quantification. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. High sensitivity and specificity, especially with tandem MS (MS/MS). | Can be affected by matrix effects from the complex plant extract. | [10][25][26] |
| Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Provides detailed information about the chemical structure of molecules based on the interaction of their atomic nuclei with a magnetic field. | Provides unambiguous structural elucidation. Can be used for quantification (qNMR). | Relatively low sensitivity compared to MS-based methods. Requires highly purified samples for clear spectra. | [22][23] |
For the specific task of identifying and quantifying this compound in a plant extract, a GC-MS method would be highly effective due to the volatility of this compound. An LC-MS/MS method would also be excellent, offering high sensitivity and the ability to simultaneously analyze for salicylic acid and its various glycosides and esters.
Conclusion
The natural occurrence of this compound in plants remains an open question with very limited supporting evidence to date. While the plant kingdom is rich in other salicylates, particularly methyl salicylate and its glycosides, this compound appears to be either absent or present at levels below the detection limits of most previous studies. The single report of its presence in Solanum lycopersicum warrants further investigation using modern, high-sensitivity analytical techniques.
This guide provides researchers with the necessary background on salicylate biosynthesis and detailed methodologies for the extraction and analysis of these compounds. By applying these techniques, it will be possible to conduct targeted searches for this compound in S. lycopersicum and other plant species, thereby providing a definitive answer to the question of its natural occurrence. Such research could potentially uncover novel bioactive compounds and new enzymatic pathways in plant secondary metabolism.
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A Comprehensive Technical Guide to the Synthesis of Propyl Salicylate via Fischer Esterification
Abstract: This technical guide provides a detailed exploration of the synthesis of propyl salicylate, a significant ester utilized in fragrances and topical analgesics. The primary focus is on the classic Fischer-Speier esterification of salicylic acid with n-propanol. This document elucidates the underlying reaction mechanism, provides validated experimental protocols for both conventional and microwave-assisted synthesis, and details comprehensive methods for product purification and analytical characterization. Designed for researchers and drug development professionals, this guide integrates theoretical principles with practical, field-proven insights to ensure a reproducible and high-yield synthesis.
Theoretical Foundation of this compound Synthesis
The Fischer-Speier Esterification Reaction
The synthesis of this compound from salicylic acid and propanol is a prime example of the Fischer-Speier esterification. This class of reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[1] The reaction is reversible, meaning that specific strategies must be employed to drive the chemical equilibrium toward the formation of the desired ester product.[1][2] Salicylic acid possesses both a carboxylic acid and a phenolic hydroxyl group; however, under acidic conditions, the esterification preferentially occurs at the more nucleophilic carboxylic acid site.[3]
Mechanistic Pathway: An In-Depth Look
The role of the strong acid catalyst (typically concentrated sulfuric acid, H₂SO₄) is crucial. It protonates the carbonyl oxygen of the salicylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][4] This activation facilitates the nucleophilic attack by the alcohol (propanol). The entire process is a sequence of equilibrium steps.
The mechanism unfolds as follows:
-
Protonation of the Carbonyl Group: The acid catalyst donates a proton to the carbonyl oxygen of salicylic acid, making the carbonyl carbon more susceptible to attack.[4]
-
Nucleophilic Attack: A lone pair of electrons from the oxygen atom of propanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion within the tetrahedral intermediate to one of the hydroxyl groups, converting it into a better leaving group (water).[4]
-
Elimination of Water: The intermediate collapses, expelling a molecule of water and forming a protonated ester.[4]
-
Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule), regenerating the acid catalyst and yielding the final product, this compound.[4]
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A Comprehensive Technical Guide to Propyl Salicylate: Nomenclature, Properties, Synthesis, and Applications
This guide provides an in-depth analysis of propyl salicylate, a significant ester in various scientific and industrial domains. Intended for researchers, chemists, and professionals in drug development and materials science, this document delineates its chemical identity, physicochemical properties, established synthesis protocols, and key applications, grounded in authoritative references.
Chemical Identity and Nomenclature
This compound is an organic compound, specifically the ester formed from the condensation of salicylic acid and propanol.[1] Its correct and systematic identification is crucial for regulatory compliance, patent literature, and scientific communication.
The internationally recognized IUPAC name for this compound is propyl 2-hydroxybenzoate .[2] However, it is commonly known by several synonyms in commercial and laboratory settings.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | propyl 2-hydroxybenzoate | [2] |
| Common Synonyms | This compound, Salicylic acid propyl ester, Propyl o-hydroxybenzoate, 2-Hydroxybenzoic acid propyl ester | [1][3][4][5] |
| CAS Registry Number | 607-90-9 | [2][3][4][6] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3][4][6] |
| Molecular Weight | 180.20 g/mol | [2][3] |
| InChI Key | LZFIOSVZIQOVFW-UHFFFAOYSA-N | [1][2][3] |
| Canonical SMILES | CCCOC(=O)c1ccccc1O |[3][4] |
Figure 1: Chemical structure of propyl 2-hydroxybenzoate.
Physicochemical Properties
This compound is a colorless to pale yellow liquid characterized by a distinct sweet, floral, and green aroma.[1][4] These organoleptic properties are pivotal to its primary application in the fragrance industry. Its physical and chemical characteristics determine its behavior in various formulations and solvent systems.
Table 2: Key Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Physical State | Clear Liquid | [3][5] |
| Color | Colorless to almost colorless | [3][5] |
| Odor Profile | Sweet, floral, green, herbal | [1][4] |
| Boiling Point | 120.6-121.0 °C at 11.5 Torr | [6] |
| Purity (typical) | >98.0% (GC) | [3][5] |
| Solubility in Ethanol | 1437.75 g/L at 25°C | [4] |
| Solubility in Methanol | 1663.73 g/L at 25°C | [4] |
| General Solubility | Moderately soluble in water; more soluble in organic solvents. |[1] |
Synthesis and Manufacturing Protocols
The industrial and laboratory synthesis of this compound is most commonly achieved through Fischer esterification. This acid-catalyzed reaction involves the esterification of salicylic acid with propanol.[7][8]
Fischer Esterification: The Core Methodology
The reaction is an equilibrium process where salicylic acid reacts with propanol in the presence of a strong acid catalyst, typically sulfuric acid.[7] The causality for using an acid catalyst is to protonate the carbonyl oxygen of the salicylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of propanol. Water is produced as a byproduct, and its removal (e.g., through azeotropic distillation with a solvent like toluene) or the use of excess alcohol is critical to drive the equilibrium towards the product side, maximizing the yield.[7][9]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a standard laboratory procedure for synthesizing this compound.
Materials:
-
Salicylic acid
-
1-Propanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reactant Charging: In a round-bottom flask, combine salicylic acid (1.0 mol equivalent) and 1-propanol (3.0 mol equivalents). The excess alcohol serves to shift the reaction equilibrium.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (approx. 0.1 mol equivalent) to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 95-110°C) for 3-6 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Neutralization: After cooling, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the excess propanol and any solvent.
-
Purification: The crude this compound is purified by vacuum distillation, collecting the fraction at the appropriate boiling point (e.g., 143-144°C at 2kPa) to yield the final product with high purity.[9]
Figure 2: Workflow for the synthesis of this compound.
Modern Synthetic Approaches
To address the environmental challenges posed by strong mineral acids, research has focused on developing greener synthetic routes. These include microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times, and the use of reusable solid acid catalysts.[7][9][10]
Industrial and Research Applications
This compound's unique combination of properties makes it a valuable compound in several sectors.
-
Fragrance and Cosmetics: Its primary use is as a fragrance ingredient in perfumes, soaps, detergents, and other personal care products due to its pleasant floral scent.[1]
-
Topical Formulations: Like other salicylates, it possesses anti-inflammatory and analgesic properties, making it a functional ingredient in some topical preparations for pain relief.[1]
-
UV Filter: The compound exhibits properties that allow it to function as a UV filter, providing a degree of protection against ultraviolet radiation in cosmetic and skincare products.[1]
Safety and Handling
According to the Globally Harmonized System (GHS), this compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[2]
Table 3: Hazard and Precautionary Information
| Category | Information | Source(s) |
|---|---|---|
| GHS Pictogram | Warning | [2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [2] |
| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-impermeable gloves, and protective clothing. | [11][12] |
| Handling | Ensure adequate ventilation. Avoid breathing mist or vapors. Avoid contact with skin and eyes. | [11] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |
| First Aid (Skin) | Take off contaminated clothing immediately and wash skin with plenty of water. |[11] |
While generally regarded as safe for its intended use in cosmetics, proper industrial hygiene and handling practices are essential to prevent irritation in sensitive individuals or during occupational exposure.[1][12]
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Biological activity of propyl salicylate derivatives
An In-Depth Technical Guide to the Biological Activity of Propyl Salicylate Derivatives
Executive Summary
Salicylates represent one of the oldest and most versatile classes of therapeutic agents, with a spectrum of activities that includes anti-inflammatory, analgesic, antipyretic, and more recently discovered anticancer and antimicrobial properties.[1][2] this compound, the propyl ester of salicylic acid, and its derivatives are of significant interest due to their potential for modified pharmacokinetic profiles and targeted activities. This guide provides a comprehensive technical overview of the biological activities of this compound derivatives, focusing on their underlying mechanisms of action, structure-activity relationships (SAR), and the critical methodologies used for their evaluation. We delve into the canonical pathways of cyclooxygenase (COX) inhibition and NF-κB modulation, alongside providing detailed, field-proven protocols for key in vitro and in vivo assays. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel salicylate-based therapeutic agents.
The Salicylate Scaffold: From Willow Bark to Modern Therapeutics
The medicinal use of salicylate-rich plants, such as the willow tree, has been documented for centuries.[3] The active principle, salicin, is metabolized to salicylic acid, the parent compound of a vast family of drugs.[3] this compound (propyl 2-hydroxybenzoate) is a derivative where the carboxylic acid group of salicylic acid is esterified with propanol.[4][5] This modification alters its physicochemical properties, such as lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, making it and other derivatives compelling subjects for drug development. While often used topically for its analgesic and rubefacient (counter-irritant) properties[6][7][8], the core biological activities of its derivatives are rooted in the fundamental mechanisms shared across the salicylate class.
Spectrum of Biological Activity
This compound and its derivatives exhibit a range of biological effects, primarily leveraging the core activities of the salicylate moiety.
Anti-inflammatory Activity
The hallmark of salicylates is their anti-inflammatory action.[9] They effectively reduce the cardinal signs of inflammation, including swelling, pain, and redness.[3] This activity is attributed primarily to their ability to interfere with the production of inflammatory mediators.[9] Natural salicylate derivatives, such as those found in Gaultheria procumbens, have demonstrated potent inhibition of pro-inflammatory enzymes and the suppression of cytokine release from immune cells like neutrophils.[10]
Analgesic Activity
Salicylates are effective analgesics, particularly for pain of inflammatory origin.[3] Their pain-relieving effects are mediated through both peripheral and central mechanisms.[11] Peripherally, the reduction in prostaglandins diminishes the sensitization of nerve endings to pain mediators.[3] Centrally, salicylates are thought to modulate pain processing pathways within the central nervous system.[11] Topically applied this compound acts as a rubefacient, creating a sensation of warmth that masks underlying musculoskeletal pain.[6]
Antimicrobial and Antifungal Activity
The salicylate scaffold is a promising starting point for the development of novel antimicrobial agents. Salicylate derivatives have been designed and synthesized to act as inhibitors of essential bacterial enzymes, such as methionine aminopeptidase (MetAP).[12][13] These compounds can exhibit considerable antibacterial activity, providing a novel mechanism of action compared to existing antibiotics.[14]
Anticancer Activity
Emerging evidence indicates that salicylates possess antineoplastic properties.[1][15] Studies on various alkyl salicylate derivatives have shown a cytotoxic effect against cancer cell lines, such as breast cancer T47D cells.[16] The anticancer activity appears to be concentration-dependent, and structural modifications, like altering the length of the alkyl chain, can significantly influence potency.[16] Proposed mechanisms include the activation of AMP-activated protein kinase (AMPK), which can inhibit the de novo lipogenesis required for rapid cancer cell proliferation.[17]
Core Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their interaction with key signaling pathways that regulate inflammation and cellular homeostasis.
Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism for the anti-inflammatory and analgesic effects of salicylates is the inhibition of cyclooxygenase (COX) enzymes.[2] COX enzymes (constitutive COX-1 and inducible COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[2][11] Unlike aspirin, which irreversibly acetylates and inactivates COX-1, non-acetylated salicylates like this compound (after hydrolysis to salicylic acid) act as reversible, competitive inhibitors of the COX enzymes.[11][18] By blocking this pathway, they reduce the production of pro-inflammatory prostaglandins.[9]
Modulation of NF-κB Signaling
Beyond COX inhibition, a crucial anti-inflammatory mechanism for salicylates is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][11] NF-κB is a master transcription factor that, upon activation by inflammatory stimuli (like TNF-α or LPS), translocates to the nucleus to induce the expression of hundreds of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.[19] Salicylates are proposed to inhibit this pathway by preventing the activation of IκB kinase-β (IKKβ), an enzyme required for the degradation of the NF-κB inhibitor, IκB-α.[11] By preventing IκB-α degradation, NF-κB remains sequestered in the cytoplasm, blocking the inflammatory gene expression cascade.[19]
Structure-Activity Relationships (SAR)
The therapeutic potency of salicylate derivatives can be significantly modulated by chemical modifications to the parent salicylic acid structure. Understanding these SARs is critical for designing next-generation drugs with enhanced efficacy and safety.
-
Substitution on the Phenolic Ring: The position and nature of substituents on the benzene ring are crucial.
-
Halogenation: Adding electron-withdrawing groups like chlorine or fluorine, particularly at the 3- and/or 5-positions, has been shown to enhance biological activity.[20]
-
4-Position Substitution: A trifluoromethyl group at the 4-position strongly enhances the inhibitory effect on NF-κB activation, making derivatives like triflusal and its metabolite HTB more potent than aspirin or sodium salicylate.[21]
-
5-Position Substitution: A phenyl group at the 5-position can increase anti-inflammatory activity, especially if the phenyl ring itself contains electron-withdrawing groups.[10]
-
-
Modification of the Carboxyl Group: Amidation of the carboxylic acid group can increase the ability to suppress NF-κB-dependent gene expression.[9] Further N-modification of the resulting amide can lead to derivatives with potent NF-κB inhibitory activity in the low micromolar range.[9]
-
Modification of the Hydroxyl Group: The 2-hydroxyl group is generally considered essential for activity, and its substitution or removal often leads to a reduction or elimination of anti-inflammatory effects.[20]
Table 1: Comparative Biological Activity of Salicylate Derivatives
This table summarizes quantitative data on the inhibitory potency of various salicylate derivatives, illustrating the impact of structural modifications. Data is presented as IC₅₀ values (the concentration required to achieve 50% inhibition).
| Compound | Target/Assay | System | IC₅₀ (mM) | Reference |
| Sodium Salicylate | NF-κB Nuclear Translocation | Human Endothelial Cells | > 4 | [21] |
| iNOS Induction | Rat Macrophages | 9.16 ± 1.9 | [21] | |
| Aspirin | NF-κB Nuclear Translocation | Human Endothelial Cells | ~ 4 | [21] |
| iNOS Induction | Rat Macrophages | 6.08 ± 1.53 | [21] | |
| Triflusal | NF-κB Nuclear Translocation | Human Endothelial Cells | ~ 2 | [21] |
| (2-acetoxy-4-trifluoromethylbenzoic acid) | iNOS Induction | Rat Macrophages | 1.13 ± 0.12 | [21] |
| HTB | NF-κB Nuclear Translocation | Human Endothelial Cells | ~ 2 | [21] |
| (2-hydroxy-4-trifluoromethylbenzoic acid) | iNOS Induction | Rat Macrophages | 1.84 ± 0.34 | [21] |
| 5-CSPA | NF-κB Luciferase Activity | HCT116 Cells | 0.015 (15 µM) | [9] |
| (N-(5-chlorosalicyloyl)phenethylamine) | ||||
| 5-CSPPA | NF-κB Luciferase Activity | HCT116 Cells | 0.017 (17 µM) | [9] |
| (N-(5-chlorosalicyloyl)3-phenylpropylamine) |
Note: Lower IC₅₀ values indicate higher potency.
Methodologies for Evaluating Biological Activity
The characterization of this compound derivatives requires robust and validated experimental protocols. The following sections detail standard methodologies for assessing key biological activities.
In Vitro Assay: Cyclooxygenase (COX-1/COX-2) Inhibition
This protocol determines a compound's ability to inhibit the peroxidase activity of COX enzymes.[2][4]
Principle: The peroxidase component of COX catalyzes the reduction of PGG₂ to PGH₂. This activity is measured using a colorimetric or fluorescent probe, where the intensity of the product is proportional to enzyme activity. Inhibition is measured as a decrease in signal.[22]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).[2]
-
Prepare a solution of Heme (cofactor) in the assay buffer.[22]
-
Dilute purified ovine COX-1 or human recombinant COX-2 enzyme to the desired working concentration in ice-cold assay buffer.[13]
-
Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent (e.g., DMSO). Create a serial dilution series.
-
Prepare the substrate solution (e.g., arachidonic acid).[22]
-
-
Assay Setup (96-well plate):
-
Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL of the test compound dilution, and 10 µL of enzyme (COX-1 or COX-2).[22]
-
100% Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL of solvent (vehicle control), and 10 µL of enzyme.[22]
-
Background Wells: Add 160 µL Assay Buffer, 10 µL Heme, and 10 µL of solvent. Do not add enzyme.[22]
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[2]
-
Reaction Initiation: Add 20 µL of arachidonic acid solution to all wells to start the reaction.
-
Detection: Immediately follow with the addition of a colorimetric or fluorescent probe (e.g., oxidized N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[4]
-
Data Acquisition: Incubate for 2-5 minutes at 25°C. Read the absorbance (e.g., 590 nm) or fluorescence (e.g., Ex/Em 535/587 nm) using a plate reader.[4][13]
-
Calculation:
-
Correct all readings by subtracting the average background absorbance.
-
Calculate the percent inhibition for each compound concentration relative to the 100% activity control.
-
Plot percent inhibition versus log[inhibitor] and use non-linear regression to determine the IC₅₀ value.
-
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of compounds.[23][24]
Principle: Subplantar injection of carrageenan, an irritant, into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[23]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions. Fast animals overnight before the experiment but allow water ad libitum.
-
Grouping and Dosing:
-
Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (various doses).
-
Administer the test compounds and controls via the desired route (e.g., oral gavage) 60 minutes prior to carrageenan injection.[25]
-
-
Baseline Measurement: Just before carrageenan injection, measure the volume of the right hind paw of each rat using a plethysmometer. This is the initial volume (V₀).
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each rat.[16][24]
-
Post-Induction Measurements: Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, and 4 hours after the carrageenan injection.[25]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
In Vitro Assay: Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for determining a compound's effect on cell viability and proliferation, essential for anticancer drug screening.[3][6][14]
Principle: The mitochondrial enzyme succinate dehydrogenase in living, metabolically active cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[11]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., T47D, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[3]
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and medium-only blank wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[3]
-
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[3][11]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 10 minutes.[11]
-
Data Acquisition: Measure the absorbance (Optical Density) of each well at 490 nm or 570 nm using a microplate reader.[3][11]
-
Calculation:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate % Viability = (OD_treated / OD_control) x 100.
-
Plot % Viability against the log-transformed concentration of the compound and use non-linear regression to determine the IC₅₀ value.[3]
-
In Vitro Assay: Western Blot Analysis for NF-κB Activation
This technique is used to quantify changes in key proteins of the NF-κB pathway, such as the degradation of IκB-α or the phosphorylation of p65, as markers of pathway inhibition.[1][5]
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., IκB-α, phospho-p65). A secondary antibody conjugated to an enzyme (like HRP) allows for chemiluminescent detection. The band intensity corresponds to the protein amount.[1]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., RAW264.7 macrophages) to ~80% confluency.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 15-30 minutes. Include untreated and activator-only controls.[1]
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total protein extract).
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[1]
-
Incubate the membrane with a primary antibody (e.g., anti-IκB-α, anti-phospho-p65) overnight at 4°C.[1]
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Perform densitometric analysis to quantify the relative changes in protein levels.
-
Synthesis of this compound Derivatives
The synthesis of this compound itself is typically straightforward, often achieved through the acid-catalyzed Fischer esterification of salicylic acid with propanol.[11] To maximize yield, reaction conditions such as temperature, catalyst concentration, and the molar ratio of reactants are optimized. Using an excess of propanol can shift the equilibrium toward the product side.[11] More advanced methods, such as microwave-assisted synthesis, can significantly reduce reaction times and improve yields.[11] The synthesis of more complex derivatives often involves multi-step processes, starting with a protected or pre-functionalized salicylic acid core, followed by esterification and subsequent modifications to the aromatic ring.
Conclusion and Future Directions
This compound and its derivatives are a rich source of biologically active compounds with significant therapeutic potential. Their multifaceted mechanisms of action, primarily centered on the inhibition of the COX and NF-κB pathways, make them attractive candidates for the treatment of inflammatory diseases, pain, and potentially cancer and microbial infections. Structure-activity relationship studies have provided a clear rationale for targeted chemical modifications, demonstrating that strategic halogenation or amidation can dramatically enhance potency.
Future research should focus on synthesizing and screening novel libraries of this compound derivatives to further refine SARs and identify candidates with improved selectivity (e.g., COX-2 vs. COX-1) and optimized pharmacokinetic profiles. The exploration of hybrid molecules that combine the salicylate scaffold with other pharmacophores could lead to dual-action agents with synergistic therapeutic effects. As our understanding of the complex signaling networks underlying disease continues to grow, the venerable salicylate structure remains a highly relevant and promising platform for modern drug discovery.
References
- Bentham Science Publishers. (2007). Salicylates and their Spectrum of Activity.
- Web of Journals. (n.d.). SALICYLATES ARE ANTI-INFLAMMATORY DRUGS AND THEIR ACTION MECHANISM.
- RxList. (2021). How Do Salicylates Work? Drug Class, Uses, Side Effects & Drug Names.
- PubMed. (n.d.). The Antioxidant Properties of Salicylate Derivatives: A Possible New Mechanism of Anti-Inflammatory Activity.
- ResearchGate. (n.d.). Pharmacology and Biochemistry of Salicylates and Related Drugs.
- ACS Publications. (2005). Salicylate Activity. 3. Structure Relationship to Systemic Acquired Resistance.
- National Institutes of Health. (n.d.). Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors.
- de la Puerta, R., et al. (1999). 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation. British Journal of Pharmacology, 128(5), 943–950.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- PubMed. (2005). Salicylate activity. 3. Structure relationship to systemic acquired resistance.
- Cambridge University Press. (2010). Topical salicylates (Chapter 103) - The Essence of Analgesia and Analgesics.
- National Institutes of Health. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat.
- PubMed. (n.d.). Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors.
- IU Indianapolis ScholarWorks. (n.d.). Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors.
- African Journals Online. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- ResearchGate. (n.d.). Salicylic Acid: Synthetic Strategies and Their Biological Activities.
- ProQuest. (n.d.). QSAR and Anticancer effect of Alkyl salicylate on Breast cancer T47D Cells Lines.
- MDPI. (n.d.). Salicylate and Procyanidin-Rich Stem Extracts of Gaultheria procumbens L. Inhibit Pro-Inflammatory Enzymes and Suppress Pro-Inflammatory and Pro-Oxidant Functions of Human Neutrophils Ex Vivo.
- PubMed. (2012). A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages.
- MDPI. (n.d.). Natural Salicylates and Their Roles in Human Health.
- PubMed. (2011). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis.
- Cochrane Library. (n.d.). Salicylate‐containing rubefacients for acute and chronic musculoskeletal pain in adults.
- The Good Scents Company. (n.d.). This compound, 607-90-9.
- McMaster Experts. (2015). Salicylate activates AMPK and synergizes with metformin to reduce the survival of prostate and lung cancer cells ex vivo through inhibition of de novo lipogenesis.
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Propyl Salicylate: A Technical Guide to its Anti-inflammatory and Analgesic Properties
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth technical exploration of propyl salicylate, a member of the salicylate family of compounds, focusing on its anti-inflammatory and analgesic properties. While its counterparts, such as acetylsalicylic acid (aspirin) and methyl salicylate, have been extensively studied, this compound presents an area of interest for further investigation within drug discovery and development. This document will synthesize the known mechanisms of salicylates, propose a framework for the comprehensive evaluation of this compound, and provide detailed experimental protocols for its characterization.
Introduction: The Salicylate Landscape and this compound's Position
Salicylates are a class of non-steroidal anti-inflammatory drugs (NSAIDs) with a long history in medicine, originating from the use of willow bark for pain and fever relief.[1] The core structure, salicylic acid, is the foundation for a range of derivatives with varying pharmacokinetic and pharmacodynamic profiles. This compound (C₁₀H₁₂O₃), the propyl ester of salicylic acid, is utilized in various industries for its aromatic properties but holds therapeutic potential due to its structural similarity to other medicinally active salicylates.[2] Understanding its specific anti-inflammatory and analgesic attributes is crucial for unlocking its full therapeutic value.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a therapeutic agent. These properties influence its formulation, delivery, and bioavailability.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [3] |
| Molecular Weight | 180.20 g/mol | [3] |
| Appearance | White to pale yellow solid (est.) | [4] |
| Melting Point | 97 °C | [5] |
| Boiling Point | 120.6-121.0 °C @ 11.5 Torr | [5] |
| Solubility | Soluble in ethanol, ether; insoluble in water. | [6] |
| logP (octanol-water) | 3.8 | [6] |
The lipophilic nature of this compound, as indicated by its logP value, suggests it may have good membrane permeability, a desirable trait for topical and potentially oral formulations.[7]
Synthesis of this compound
This compound is typically synthesized via Fischer esterification of salicylic acid with propanol in the presence of an acid catalyst, such as sulfuric acid.[8] An alternative method involves the transesterification of methyl salicylate with propanol.[9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine salicylic acid (1 equivalent) and n-propanol (excess, e.g., 3-5 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with water and extract the this compound into an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted salicylic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Final Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.[10]
Pharmacological Mechanisms of Action
The anti-inflammatory and analgesic effects of salicylates are primarily attributed to their interaction with key enzymatic and signaling pathways involved in the inflammatory cascade.
Inhibition of Cyclooxygenase (COX) Enzymes
The hallmark mechanism of action for salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[11] Prostaglandins are potent mediators of inflammation, pain, and fever.[1] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[12]
Caption: Proposed mechanism of COX inhibition by this compound.
Modulation of the NF-κB Signaling Pathway
Beyond COX inhibition, salicylates have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[14][15] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[16] Salicylates can inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκB.[15] This action is thought to be mediated, at least in part, by the inhibition of IκB kinase (IKK).[17] This upstream regulation of the inflammatory response represents a significant component of the anti-inflammatory effects of salicylates.
Caption: this compound's proposed intervention in the NF-κB signaling pathway.
Effects on Pro-inflammatory Cytokines
By inhibiting the NF-κB pathway, this compound is expected to reduce the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[14] These cytokines play a central role in orchestrating the inflammatory response and are implicated in the pathogenesis of numerous inflammatory diseases.[18]
In-Vitro Experimental Protocols for Efficacy and Potency Determination
A robust in-vitro testing cascade is essential for characterizing the anti-inflammatory and analgesic potential of this compound.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the potency of this compound in inhibiting COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Reconstitute purified human or ovine COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl). Prepare a stock solution of arachidonic acid.
-
Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound (this compound) or vehicle control. Incubate for a short period.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin E₂ (PGE₂) using a commercially available ELISA kit or by monitoring oxygen consumption using an oxygen electrode.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) by non-linear regression analysis.
NF-κB Reporter Gene Assay
This assay quantifies the inhibitory effect of this compound on NF-κB activation in a cellular context.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) and transfect with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound for a specified duration.
-
Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as TNF-α or lipopolysaccharide (LPS).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability. Calculate the percentage of inhibition of NF-κB activity and determine the IC₅₀ value.
Cytokine Production Assay in Macrophages
This assay measures the effect of this compound on the production of pro-inflammatory cytokines.
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Compound Treatment and Stimulation: Pre-treat the cells with this compound followed by stimulation with LPS.
-
Supernatant Collection: Collect the cell culture supernatant after a suitable incubation period.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits.
-
Data Analysis: Determine the concentration-dependent inhibition of cytokine production by this compound and calculate the IC₅₀ values.
In-Vivo Experimental Protocols for Anti-inflammatory and Analgesic Assessment
Animal models are indispensable for evaluating the therapeutic efficacy of this compound in a physiological setting.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used model of acute inflammation to assess the anti-inflammatory activity of a test compound.[19][20]
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses. A control group should receive the vehicle.
-
Induction of Edema: After a set pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each dose of this compound compared to the control group. Determine the ED₅₀ (the dose required to produce 50% of the maximum effect).
Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate the peripheral analgesic activity of a compound.[21][22]
-
Animal Acclimatization: Use Swiss albino mice and acclimate them to the experimental environment.
-
Compound Administration: Administer this compound orally or intraperitoneally at different doses.
-
Induction of Writhing: After the pre-treatment period, inject a 0.6% solution of acetic acid intraperitoneally into each mouse.
-
Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for each dose of this compound compared to the control group and determine the ED₅₀.
Hot Plate Test in Rodents
This model assesses the central analgesic activity of a compound.[23]
-
Animal Acclimatization: Use mice or rats and acclimate them to the hot plate apparatus.
-
Baseline Measurement: Determine the baseline reaction time (latency) of each animal to the thermal stimulus (e.g., paw licking or jumping) on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Compound Administration: Administer this compound at various doses.
-
Post-Treatment Measurement: Measure the reaction time at different time points after compound administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each dose and determine the ED₅₀.
Conclusion and Future Directions
This compound, as a member of the salicylate family, holds significant potential as an anti-inflammatory and analgesic agent. Its mechanism of action is likely multifaceted, involving the inhibition of COX enzymes and the modulation of the NF-κB signaling pathway, leading to a reduction in pro-inflammatory mediators. The experimental protocols detailed in this guide provide a comprehensive framework for the thorough investigation of its efficacy and potency.
Future research should focus on obtaining definitive quantitative data for this compound, including its IC₅₀ values against COX-1 and COX-2, and its ED₅₀ values in various in-vivo models of inflammation and pain. Furthermore, pharmacokinetic and toxicology studies are essential next steps in the drug development process. Elucidating the complete pharmacological profile of this compound will be instrumental in determining its potential as a novel therapeutic agent for the management of inflammatory and pain-related conditions.
References
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- Google Patents. (2015). CN104710314A - Preparation method of salicylate.
- Chegg.com. (2022). Solved An alternative route to the synthesis of propyl.
- Wu, K. K. (1999). Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate. Proceedings of the National Academy of Sciences, 96(9), 5292–5297.
- Aun, J., et al. (2000). Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages.
- BenchChem. (n.d.). In Vitro Showdown: A Comparative Analysis of COX-2 Selectivity Between Choline Salicylate and Celecoxib.
- Alam, F., et al. (2023). In vitro, in vivo and in silico evaluation of analgesic, anti-inflammatory, and anti-pyretic activity of salicylate rich fraction from Gaultheria trichophylla Royle (Ericaceae). Journal of Ethnopharmacology, 301, 115828.
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- Yin, M. J., et al. (1998). The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Propyl Salicylate
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of propyl salicylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricacies of spectral interpretation, supported by detailed experimental protocols and theoretical justifications for the observed chemical shifts and coupling patterns.
Introduction to this compound and the Significance of NMR in its Analysis
This compound, the ester of salicylic acid and propanol, is a compound of interest in the pharmaceutical and cosmetic industries for its fragrance and potential therapeutic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic molecules. By providing detailed information about the chemical environment of each proton and carbon atom, NMR allows for unambiguous confirmation of the molecular structure. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, offering a granular understanding of its spectral features.
Molecular Structure and Atom Numbering
A clear understanding of the this compound molecule is fundamental to interpreting its NMR spectra. The following diagram illustrates the structure with a systematic numbering of the carbon and hydrogen atoms, which will be used for all spectral assignments throughout this guide.
Molecular structure of this compound with atom numbering.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides a wealth of information through its chemical shifts, signal integrations, and coupling patterns. The data presented here is typically acquired in deuterated chloroform (CDCl₃) at a spectrometer frequency of 400 or 500 MHz.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-O (Phenolic) | ~10.86 | Singlet | 1H | - |
| H6 | ~7.83 | Doublet of doublets | 1H | J = 7.9, 1.7 Hz |
| H4 | ~7.42 | Doublet of triplets | 1H | J = 8.4, 1.7 Hz |
| H3 | ~6.96 | Doublet | 1H | J = 8.4 Hz |
| H5 | ~6.85 | Triplet | 1H | J = 7.5 Hz |
| H8 (-OCH₂-) | ~4.28 | Triplet | 2H | J = 6.7 Hz |
| H9 (-CH₂-) | ~1.79 | Sextet | 2H | J = 7.2 Hz |
| H10 (-CH₃) | ~1.02 | Triplet | 3H | J = 7.4 Hz |
Analysis and Interpretation of the ¹H NMR Spectrum
The chemical shifts and coupling patterns are a direct consequence of the electronic environment of each proton.
-
Phenolic Proton (H-O): The significant downfield shift to approximately 10.86 ppm is due to the strong deshielding effect of the intramolecular hydrogen bond with the carbonyl oxygen of the ester group. This proton typically appears as a broad singlet and its signal can be confirmed by D₂O exchange, which would cause the peak to disappear.
-
Aromatic Protons (H3, H4, H5, H6): These protons resonate in the aromatic region between 6.8 and 7.9 ppm.
-
H6: This proton is ortho to the electron-withdrawing ester group, resulting in the most downfield shift among the aromatic protons. It appears as a doublet of doublets due to coupling with H5 (ortho coupling, ~7.9 Hz) and H4 (meta coupling, ~1.7 Hz).
-
H4: This proton is para to the ester group and ortho to the hydroxyl group. It appears as a doublet of triplets (or a triplet of doublets) due to coupling with H3 and H5 (ortho and meta couplings).
-
H3: Being ortho to the electron-donating hydroxyl group, this proton is shielded and resonates more upfield. It is split into a doublet by the adjacent H4 (ortho coupling, ~8.4 Hz).
-
H5: This proton is meta to both the ester and hydroxyl groups and is split into a triplet by its two ortho neighbors, H4 and H6 (ortho coupling, ~7.5 Hz).
-
-
Propyl Chain Protons (H8, H9, H10):
-
H8 (-OCH₂-): These methylene protons are directly attached to the ester oxygen, which is an electron-withdrawing group, causing a downfield shift to around 4.28 ppm. The signal is a triplet due to coupling with the two adjacent H9 protons.
-
H9 (-CH₂-): This central methylene group of the propyl chain resonates at approximately 1.79 ppm. It is split into a sextet by the neighboring H8 (two protons) and H10 (three protons) (n+1 rule, 2+3+1 = 6).
-
H10 (-CH₃): The terminal methyl protons are the most shielded in the propyl chain, appearing as a triplet at about 1.02 ppm due to coupling with the two H9 protons.
-
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The spectrum is typically recorded with proton decoupling, resulting in singlets for all carbon signals.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C7 (C=O) | ~170.5 |
| C2 (-OH) | ~161.8 |
| C4 | ~135.9 |
| C6 | ~130.0 |
| C5 | ~119.0 |
| C3 | ~117.6 |
| C1 | ~112.4 |
| C8 (-OCH₂-) | ~66.5 |
| C9 (-CH₂-) | ~22.0 |
| C10 (-CH₃) | ~10.5 |
Analysis and Interpretation of the ¹³C NMR Spectrum
The chemical shifts of the carbon atoms are influenced by the electronegativity of attached atoms and the overall electronic structure of the molecule.
-
Carbonyl Carbon (C7): The ester carbonyl carbon is highly deshielded and appears furthest downfield at approximately 170.5 ppm.
-
Aromatic Carbons (C1-C6): These carbons resonate in the typical aromatic region (110-165 ppm).
-
C2: The carbon attached to the hydroxyl group is significantly deshielded due to the electronegativity of the oxygen atom, appearing around 161.8 ppm.
-
C1: This is the ipso-carbon to which the ester group is attached, and it is found at about 112.4 ppm.
-
The remaining aromatic carbons (C3, C4, C5, C6) can be assigned based on substituent effects and comparison with related structures, often with the aid of 2D NMR techniques like HSQC and HMBC.
-
-
Propyl Chain Carbons (C8, C9, C10):
-
C8 (-OCH₂-): The carbon directly bonded to the ester oxygen is deshielded and resonates at approximately 66.5 ppm.
-
C9 (-CH₂-): The central methylene carbon appears around 22.0 ppm.
-
C10 (-CH₃): The terminal methyl carbon is the most shielded of the propyl chain carbons, resonating at about 10.5 ppm.
-
Experimental Protocol: Acquiring High-Quality NMR Data
The following protocol outlines the steps for preparing a sample of this compound and acquiring ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interfering signals. If necessary, purify the compound using an appropriate technique such as distillation or chromatography.
-
Solvent Selection: Use a high-quality deuterated solvent, typically CDCl₃ (deuterated chloroform), for its excellent solubilizing properties for nonpolar to moderately polar organic compounds.
-
Concentration:
-
For ¹H NMR , dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
For ¹³C NMR , a more concentrated sample is preferable due to the lower natural abundance of the ¹³C isotope. Aim for 20-50 mg of the compound in the same volume of solvent.
-
-
Sample Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the final liquid height is approximately 4-5 cm.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C). However, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C) is often used as a secondary reference.
NMR Data Acquisition Workflow
Workflow for NMR data acquisition and processing.
Advanced 2D NMR Techniques for Complete Structural Assignment
For a more in-depth and unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect protons that are spin-spin coupled, confirming the connectivity within the propyl chain and the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. It is a powerful tool for definitively assigning the carbons of the propyl chain and the protonated carbons of the aromatic ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (like C1, C2, and C7) by observing their long-range correlations with nearby protons.
By combining the information from these 1D and 2D NMR experiments, a complete and confident structural assignment of this compound can be achieved.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. A thorough understanding of the chemical shifts, multiplicities, and coupling constants, as described in this guide, is essential for researchers and scientists working with this compound. The provided experimental protocol serves as a robust starting point for obtaining high-quality spectral data, which is the foundation of accurate structural analysis.
References
- Spectral Database for Organic Compounds (SDBS).
- Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
An In-depth Technical Guide to the FT-IR Spectrum Analysis of Propyl Salicylate
This guide provides a comprehensive exploration of Fourier-Transform Infrared (FT-IR) spectroscopy as applied to the structural elucidation and quality assessment of propyl salicylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data to explain the underlying principles and experimental rationale, ensuring a robust understanding of the technique and its application.
Introduction: The Role of FT-IR in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, analytical techniques that offer rapid, non-destructive, and highly specific structural information are invaluable. Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a cornerstone technology. It operates on the principle that chemical bonds within a molecule vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral "fingerprint."
For an analyte like this compound (C₁₀H₁₂O₃)[1][2][3], an ester of salicylic acid widely used in fragrances and topical analgesics[2][4][5], FT-IR provides definitive confirmation of its molecular structure. It allows for the unambiguous identification of its key functional groups: the phenolic hydroxyl, the ester carbonyl, the aromatic ring, and the aliphatic propyl chain. This guide will detail the theoretical basis for this compound's IR spectrum, provide a validated experimental protocol, and conduct a thorough interpretation of the resulting data.
Molecular Structure and Predicted Vibrational Modes
A successful FT-IR analysis is predicated on a clear understanding of the analyte's molecular structure. This compound is characterized by several distinct functional groups, each with predictable vibrational modes that correspond to specific absorption bands in the IR spectrum.
-
Phenolic Hydroxyl (-OH): The presence of an -OH group directly attached to the aromatic ring. A key feature is its ability to form a strong intramolecular hydrogen bond with the adjacent ester carbonyl oxygen. This interaction significantly influences the position and shape of the O-H stretching band.
-
Ester Group (-COOC₃H₇): This is a composite group featuring a strong carbonyl (C=O) double bond and two distinct single bonds (C-O). The carbonyl stretch is one of the most intense and diagnostic peaks in the spectrum.[6][7]
-
Aromatic Ring (Benzene): The benzene ring gives rise to characteristic C-H stretching vibrations and C=C in-ring stretching vibrations. Additionally, out-of-plane C-H bending vibrations provide information about the substitution pattern.[8][9]
-
Aliphatic Propyl Chain (-CH₂CH₂CH₃): The saturated alkyl chain will exhibit characteristic C-H stretching and bending vibrations.[6]
Based on this structure, we can anticipate a complex but interpretable spectrum where each band can be causally linked to a specific molecular motion.
Experimental Protocol: A Self-Validating Workflow
The integrity of FT-IR data is contingent upon a meticulous experimental approach. The following protocol for Attenuated Total Reflectance (ATR) FT-IR is recommended for its simplicity, speed, and minimal sample preparation, making it a robust and self-validating system for routine analysis of liquid samples like this compound.[4]
Workflow Diagram: FT-IR Analysis of this compound
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Mass spectrometry fragmentation pattern of propyl salicylate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Propyl Salicylate
Foreword: Deconstructing the Molecular Signature
In the realm of analytical chemistry, mass spectrometry stands as a definitive tool for molecular elucidation. It provides not just a molecular weight, but a veritable fingerprint of a compound through its fragmentation pattern. This guide is designed for the discerning researcher and drug development professional, offering a deep dive into the electron ionization mass spectrometry (EI-MS) behavior of this compound (C₁₀H₁₂O₃, MW: 180.20 g/mol ).[1][2] We move beyond simple spectral interpretation to explore the causality—the why—behind the bond cleavages and rearrangements that define this molecule's mass spectral signature. By understanding these fundamental pathways, scientists can enhance their capabilities in structural confirmation, impurity profiling, and metabolomic studies involving salicylate esters.
The Parent Molecule: The Molecular Ion Peak (M•+ radical cation)
Upon entering the ionization chamber of a mass spectrometer, a this compound molecule is bombarded with high-energy electrons (typically 70 eV). This interaction dislodges an electron, most commonly from a non-bonding orbital on one of the oxygen atoms, creating a positively charged radical cation known as the molecular ion (M•+).
For this compound, the molecular ion is observed at a mass-to-charge ratio (m/z) of 180.[1] The intensity of this peak can be variable but is typically present, confirming the molecular weight of the analyte.[1][3]
Table 1: Key Spectral Data for this compound (EI-MS)
| m/z Value | Relative Intensity (%) | Proposed Fragment Ion/Structure |
|---|---|---|
| 180 | ~15-20% | [C₁₀H₁₂O₃]•+ (Molecular Ion) |
| 138 | ~20% | [C₇H₆O₃]•+ (Salicylic Acid Ion) |
| 121 | ~25-30% | [C₇H₅O₂]⁺ (Benzoyl-type Cation) |
| 120 | ~100% | [C₇H₄O₂]•+ (Radical Cation from McLafferty Rearrangement) |
| 92 | ~20-25% | [C₆H₄O]•+ |
| 65 | ~15% | [C₅H₅]⁺ (Cyclopentadienyl Cation) |
Note: Relative intensities are approximate and can vary between instruments. Data synthesized from PubChem and NIST spectral libraries.[1][3]
Core Fragmentation Pathways: A Symphony of Cleavages and Rearrangements
The true analytical power of mass spectrometry lies in the predictable fragmentation of the molecular ion. For this compound, the fragmentation is dominated by several key, structurally informative pathways.
The McLafferty Rearrangement: The Genesis of the Base Peak
The most prominent feature in the EI mass spectrum of this compound is the base peak at m/z 120 .[1] This ion is the hallmark of a McLafferty rearrangement, a fragmentation characteristic of carbonyl compounds possessing an accessible gamma-hydrogen (γ-H) on an alkyl chain.[4][5][6]
The Mechanism: The reaction proceeds through a six-membered cyclic transition state. The radical cation on the carbonyl oxygen abstracts a hydrogen atom from the γ-carbon of the propyl group. This is followed by the cleavage of the bond between the α- and β-carbons, resulting in the elimination of a neutral alkene (propene, C₃H₆, MW=42) and the formation of a stabilized enol radical cation.[5][7]
-
Parent Ion (m/z 180) → McLafferty Fragment (m/z 120) + Propene (Neutral Loss, 42 Da)
This rearrangement is highly favorable because it results in a stable, resonance-delocalized radical cation and a stable neutral molecule.[7]
Caption: The McLafferty Rearrangement pathway in this compound.
Alpha (α) Cleavage: Formation of the Benzoyl-type Cation
A common fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group. In this compound, this involves the loss of the propoxy radical (•OCH₂CH₂CH₃), resulting in the formation of a stable acylium ion at m/z 121 .[8][9]
-
Parent Ion (m/z 180) → Acylium Ion (m/z 121) + Propoxy Radical (Neutral Loss, 59 Da)
The ion at m/z 121 is significant because its presence, alongside the m/z 120 peak, helps to confirm the ester functionality and the nature of the aromatic portion of the molecule.
Secondary Fragmentation: The Journey from m/z 121
The acylium ion at m/z 121 is not an endpoint. It undergoes further fragmentation, primarily through the loss of a neutral carbon monoxide (CO) molecule, a very stable small molecule. This elimination is characteristic of benzoyl-type cations.[10]
-
Acylium Ion (m/z 121) → [C₆H₅O]⁺ Ion (m/z 93) + CO (Neutral Loss, 28 Da)
The resulting ion at m/z 93 can then lose a hydrogen atom to form the highly abundant fragment at m/z 92 . This ion is often proposed to have a rearranged, stable structure.[1][10]
Caption: Key secondary fragmentation cascade from the m/z 121 ion.
Rearrangement with Elimination of Propene
Another notable peak appears at m/z 138 . This corresponds to the loss of 42 Da from the molecular ion, identical in mass to the neutral loss in the McLafferty rearrangement but yielding a different ion. This fragmentation produces an ion corresponding to salicylic acid itself.[1]
-
Parent Ion (m/z 180) → Salicylic Acid Ion (m/z 138) + Propene (Neutral Loss, 42 Da)
This process involves a hydrogen transfer from the propyl chain to the ester oxygen, followed by the elimination of propene. The resulting ion at m/z 138 can then decarboxylate (lose CO₂) to form a phenol radical cation at m/z 94, though this is a minor pathway.
Experimental Protocol: Acquiring the Mass Spectrum
To ensure the generation of a reliable and reproducible mass spectrum of this compound, a validated experimental workflow is paramount. The following protocol outlines a standard method using Gas Chromatography-Mass Spectrometry (GC-MS), a technique well-suited for volatile esters.[11][12]
Sample Preparation
-
Standard Preparation: Prepare a 100 ppm stock solution of this compound (purity ≥98%) in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 ppm for direct injection.
-
Validation: Ensure the solvent used does not co-elute with the analyte or contain impurities that interfere with the mass spectrum.
GC-MS Instrumentation and Conditions
-
System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of similar analytes.[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector:
-
Temperature: 250 °C
-
Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.[11]
-
Final Hold: Hold at 280 °C for 5 minutes to ensure elution of all components.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Scan Mode: Full Scan
-
Scan Range: m/z 40 - 450
-
Caption: Standard workflow for the GC-MS analysis of this compound.
Conclusion: A Definitive Fragmentation Signature
The electron ionization mass spectrum of this compound is a rich source of structural information, defined by a set of predictable and mechanistically understood fragmentation pathways. The dominant McLafferty rearrangement, producing the base peak at m/z 120, serves as a powerful diagnostic tool for identifying this and similar ester structures. Complemented by the α-cleavage product at m/z 121 and subsequent secondary fragmentations, the overall pattern provides a robust and reliable fingerprint for the unequivocal identification of this compound in complex mixtures. This in-depth understanding is crucial for researchers in pharmaceuticals, flavor and fragrance, and material science who rely on mass spectrometry for confident molecular characterization.
References
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- SIELC Technologies (2018).this compound. SIELC Technologies.
- National Institute of Standards and Technology (n.d.).Benzoic acid, 2-hydroxy-, propyl ester. NIST Chemistry WebBook.
- National Institute of Standards and Technology (n.d.).Benzoic acid, 2-hydroxy-, propyl ester - Mass Spectrum. NIST Chemistry WebBook.
- Unknown (n.d.).McLafferty Rearrangement.
- Chemistry Steps (n.d.).McLafferty Rearrangement. Chemistry Steps.
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The Alkyl Salicylate Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of alkyl salicylates. Moving beyond foundational principles, we will dissect the nuanced interplay between the alkyl substituent and the inherent biological activities of the salicylate core. This document is structured to serve as a practical and theoretical resource, offering not only a synthesis of current knowledge but also actionable experimental protocols and data interpretation frameworks.
Section 1: The Salicylate Core: A Privileged Scaffold
Salicylic acid, a simple phenolic acid, has a rich history in medicine, forming the basis for one of the most well-known drugs, aspirin.[1][2] Its fundamental structure, possessing both a hydroxyl and a carboxylic acid group on a benzene ring, provides a versatile platform for chemical modification.[3][4] The inherent analgesic, anti-inflammatory, antipyretic, and antimicrobial properties of the salicylate core are primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, thus blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2][5] However, the therapeutic potential and physicochemical properties of the parent molecule can be significantly modulated through structural modifications, with alkylation being a particularly effective strategy.
Section 2: The Influence of the Alkyl Chain: A Deep Dive into SAR
The addition of an alkyl group to the salicylate scaffold introduces a lipophilic component that profoundly impacts its absorption, distribution, metabolism, excretion (ADME), and, consequently, its biological activity.[4][6] The length, branching, and position of this alkyl chain are critical determinants of the compound's overall efficacy and target selectivity.
Lipophilicity and Bioavailability
A key principle governing the SAR of alkyl salicylates is the balance between hydrophilicity and lipophilicity. Increased alkyl chain length generally leads to higher lipophilicity, which can enhance membrane permeability and absorption.[4][6] However, there is an optimal range of lipophilicity for maximal activity; excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and rapid metabolism, ultimately reducing bioavailability.[6] The relationship between the logarithm of the partition coefficient (logP) and biological activity is often parabolic, a concept central to quantitative structure-activity relationship (QSAR) studies.[7]
Antimicrobial Activity
The antimicrobial properties of salicylates can be significantly enhanced by the introduction of an alkyl chain. The increased lipophilicity facilitates interaction with and disruption of the bacterial cell membrane.[8]
Key SAR Observations for Antimicrobial Activity:
-
Alkyl Chain Length: There is a clear correlation between the length of the n-alkyl chain and antimicrobial potency. Activity generally increases with chain length up to an optimal point, often around C12 to C16, after which it may decrease due to reduced water solubility (the "cut-off effect").[8][9]
-
Target Specificity: The length of the alkyl chain can also influence the spectrum of activity, with certain chain lengths showing preferential activity against Gram-positive or Gram-negative bacteria.[10]
Table 1: Effect of Alkyl Chain Length on the Minimum Inhibitory Concentration (MIC) of N-Alkyl Morpholines against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | Alkyl Chain Length | MIC (µg/mL)[8] |
| M-1 | 1 | Inactive |
| M-5 | 5 | Inactive |
| M-11 | 11 | 3.9 |
| M-13 | 13 | 3.9 |
| M-15 | 15 | 3.9 |
Note: This table is an illustrative example based on data for N-alkyl morpholines, demonstrating the principle of optimal alkyl chain length for antimicrobial activity.
Anti-Inflammatory and Analgesic Activity
The anti-inflammatory and analgesic effects of alkyl salicylates are also modulated by the nature of the alkyl substituent. While the core mechanism often remains COX inhibition, the alkyl chain can influence the compound's affinity for the enzyme's active site and its pharmacokinetic profile.
Key SAR Observations for Anti-inflammatory and Analgesic Activity:
-
Alkyl Chain Length and Branching: In some series of acyl-salicylic acid derivatives, an increase in the alkyl chain length of the acyl group can lead to a decrease in analgesic potency, suggesting a potential steric hindrance effect at the target enzyme.[11]
-
Lipophilicity: For benzoyl-salicylates, increased lipophilicity, as seen with a tert-butyl substituent, has been correlated with higher analgesic activity.[11]
-
Substituents on the Alkyl Group: The introduction of aromatic rings or other functional groups onto the alkyl chain can significantly alter the activity profile. For instance, 5-(2,4-Difluorophenyl)salicylic acid (diflunisal) is a potent analgesic and anti-inflammatory agent.[12]
Table 2: Analgesic Activity (ED50) of Acyl-Salicylic Acid Derivatives
| Compound | Acyl Group | ED50 (mmol/kg)[11] |
| Aspirin | Acetyl | 0.39 |
| BS9 | Pentanoyl | < 0.7 |
| BS3 | O-(4-tert-butylbenzoyl) | 0.26 |
Section 3: Synthesis of Alkyl Salicylates: Experimental Protocol
The most common method for the synthesis of alkyl salicylates is the Friedel-Crafts alkylation of salicylic acid with an alkene or alkyl halide in the presence of a Lewis or Brønsted acid catalyst.[13][14][15]
General Workflow for Friedel-Crafts Alkylation
Caption: General workflow for the synthesis of alkyl salicylates via Friedel-Crafts alkylation.
Step-by-Step Protocol for the Synthesis of Long-Chain Alkyl Salicylic Acid
This protocol is adapted from a patented method for the synthesis of alkyl salicylic acids for use as lubricating oil additives.[16][17]
Materials:
-
Salicylic acid
-
C14-C18 olefin mixture
-
Methanesulfonic acid (catalyst)
-
VM&P naphtha (for work-up)
-
3-liter glass vessel equipped with a stirrer, thermometer, and heating mantle
-
Separatory funnel
Procedure:
-
Charging the Reactor: To the 3-liter glass vessel, add 215.0 grams of salicylic acid.
-
Addition of Alkene: Add 367.7 grams of the mixed C14-C18 olefin to the reaction vessel.
-
Catalyst Addition: Carefully add 45.1 grams of methanesulfonic acid to the mixture.
-
Reaction: Heat the mixture to 120°C with continuous stirring. Maintain this temperature for 24 hours.
-
Work-up: After 24 hours, cool the reaction mixture and add 582.6 grams of VM&P naphtha.
-
Catalyst Removal: Allow the solution to settle. The spent catalyst will form a separate layer and can be removed. If necessary, a water wash can be performed to remove the methanesulfonic acid.[16]
-
Isolation of Product: The upper naphtha layer containing the alkyl salicylic acid can be used directly for further reactions or the solvent can be removed under reduced pressure to yield the crude product.
-
Purification (Optional): The crude product can be further purified by distillation or chromatography as needed.[13]
Characterization:
The synthesized alkyl salicylates can be characterized using various spectroscopic techniques:
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH), carboxylic acid (C=O), and aromatic (C=C) stretches.[18][19]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the alkyl chain and its attachment to the salicylic acid core. The chemical shifts of the protons on the alkyl chain and the aromatic ring provide detailed structural information.[20][21][22]
Section 4: Biological Evaluation: Protocols for Activity Assessment
Antimicrobial Activity: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Workflow for Broth Microdilution MIC Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of the alkyl salicylate derivatives for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control. The IC50 value (the concentration that inhibits 50% of NO production) can then be determined.[23]
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This is a common in vivo model to screen for peripheral analgesic activity.
Step-by-Step Protocol:
-
Animal Model: Use mice as the animal model.
-
Compound Administration: Administer the alkyl salicylate derivatives orally or intraperitoneally at various doses.
-
Induction of Writhing: After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: Immediately after the acetic acid injection, observe the mice for a defined period (e.g., 20 minutes) and count the number of writhes.
-
Data Analysis: Calculate the percentage inhibition of writhing for each dose group compared to a vehicle control group. The ED50 (the dose that produces 50% of the maximum analgesic effect) can be calculated from the dose-response curve.[11]
Section 5: Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[5][24][25] For alkyl salicylates, QSAR models can be developed to predict their antimicrobial, anti-inflammatory, or analgesic activities based on various molecular descriptors.
General QSAR Workflow:
Caption: A generalized workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.
By developing robust QSAR models, researchers can prioritize the synthesis of novel alkyl salicylate derivatives with potentially enhanced biological activity, thereby accelerating the drug discovery process.[26]
Section 6: Concluding Remarks and Future Perspectives
The alkyl salicylate scaffold remains a fertile ground for the discovery of new therapeutic agents. A thorough understanding of the structure-activity relationships, particularly the role of the alkyl chain, is paramount for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The integration of systematic synthesis, robust biological evaluation, and computational modeling will undoubtedly continue to drive innovation in this important area of medicinal chemistry.
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Propyl Salicylate: A Comprehensive Technical Guide to Safety, Hazards, and GHS Classification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl salicylate (CAS 607-90-9), the ester of salicylic acid and propanol, is a compound of interest in various scientific fields, including fragrance, cosmetics, and potentially as a precursor or intermediate in pharmaceutical synthesis.[1][2] Its structural similarity to other salicylates, which possess analgesic and anti-inflammatory properties, makes a thorough understanding of its safety profile and hazardous properties paramount for professionals handling this chemical.[1][2] This in-depth technical guide provides a comprehensive overview of the safety, hazards, and GHS classification of this compound, designed to inform risk assessment and ensure safe laboratory and manufacturing practices.
Chemical and Physical Properties
A foundational aspect of chemical safety is understanding the substance's physical and chemical properties, as these influence its behavior, potential for exposure, and appropriate handling procedures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [3][4] |
| Molecular Weight | 180.20 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid/solid | [1][5] |
| Odor | Sweet, floral | [1][6] |
| Boiling Point | 246 °C (lit.) | [3] |
| Melting Point | 82 °C (lit.) | [3] |
| Flash Point | 100.56 °C (213.00 °F) TCC | [2][5] |
| Specific Gravity | 1.09700 to 1.10100 @ 20.00 °C | [2][5] |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol and methanol. | [1][6] |
Globally Harmonized System (GHS) Classification
The GHS provides a standardized framework for communicating the hazards of chemical products. This compound is classified as follows:
-
Pictogram:
-
Hazard Statements:
-
Precautionary Statements:
Toxicological Profile
A detailed examination of the toxicological data is essential for a comprehensive risk assessment. For this compound, specific data is limited in some areas, necessitating a review of related salicylates to infer potential hazards.
Acute Toxicity
Some Safety Data Sheets (SDS) classify this compound as Acute Toxicity, Oral (Category 4), with the corresponding hazard statement H302 "Harmful if swallowed".[8] However, other sources do not list a specific LD50 value for this compound. For the structurally similar methyl salicylate, an oral LD50 in rats has been reported as 887 mg/kg, and a dermal LD50 in rabbits as >5,000 mg/kg.[7] Ingestion of salicylates can lead to a range of symptoms, from mild (tinnitus, dizziness, nausea) to severe (altered mental status, seizures, coma) depending on the dose.[9][10]
Skin and Eye Irritation
The GHS classification of this compound as a skin and eye irritant (H315 and H319) is well-established.[3][4][7] The mechanism of skin irritation by topical salicylates is often attributed to a "counter-irritant" effect, where they cause local vasodilation and a sensation of warmth.[11] This property is utilized in some topical analgesic formulations. However, for researchers and professionals handling the pure substance, this translates to a direct irritant effect that necessitates the use of personal protective equipment.
Sensitization
While this compound itself is not consistently classified as a skin sensitizer, related salicylates have shown some potential for sensitization.[12] Therefore, it is prudent to handle this compound with care to avoid repeated skin contact, which could lead to allergic reactions in susceptible individuals.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
-
Carcinogenicity: There is no data available to classify this compound with respect to its carcinogenic potential.[3] Major regulatory bodies such as IARC, NTP, and ACGIH have not listed it as a carcinogen.[8] Studies on the related methyl salicylate have not shown it to induce neoplasms in mouse skin-painting or pulmonary tumor assays.[13]
-
Mutagenicity: Data on the mutagenicity of this compound is scarce. However, studies on other salicylates provide some insight. For instance, methyl salicylate has demonstrated mutagenicity in the Ames test using the Salmonella typhimurium TA98 strain with the addition of a hamster S-9 mixture.[1] Salicylic acid also showed weak mutagenicity in the TA100 strain with a rat S-9 mixture.[1] These findings suggest that this compound should be handled as a potentially mutagenic substance pending further investigation.
-
Reproductive Toxicity: There is no specific data available on the reproductive toxicity of this compound.[3] However, it is known that maternal ingestion of salicylates can have adverse effects on fetal development.[14]
Ecological Hazards
Information regarding the ecotoxicity of this compound is largely unavailable.[3] Most safety data sheets report "no data available" for toxicity to fish, daphnia, and algae.[3] Given the lack of data, release into the environment should be avoided.
Safe Handling and Experimental Protocols
Adherence to strict safety protocols is crucial when working with this compound. The following guidelines are based on its known hazards and are intended to provide a framework for safe laboratory practices.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[7][8]
-
Respiratory Protection: In case of aerosol or dust formation, or if working in a poorly ventilated area, a respirator may be necessary.[7]
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7][8]
-
Ensure that an eyewash station and safety shower are readily accessible.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashing or creation of aerosols.
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]
-
Waste Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[7]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
GHS Classification Workflow
The following diagram illustrates the logical flow for determining the GHS classification of a chemical like this compound.
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- 14. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Propyl Salicylate via Fischer Esterification
Abstract: This document provides a comprehensive guide for the synthesis of propyl salicylate through the Fischer esterification of salicylic acid with n-propanol. It delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step laboratory protocol, and outlines methods for purification and characterization. This guide is intended for researchers and professionals in organic synthesis and drug development, emphasizing safety, efficiency, and analytical validation.
Introduction and Scientific Background
This compound, the propyl ester of salicylic acid, is a compound of interest in the fragrance and pharmaceutical industries, valued for its characteristic aroma and potential therapeutic properties. The Fischer-Speier esterification, first described in 1895, remains a fundamental and widely used method for synthesizing esters from carboxylic acids and alcohols.[1][2] This acid-catalyzed nucleophilic acyl substitution is an equilibrium process, necessitating strategic measures to drive the reaction toward the desired ester product.[3][4]
The synthesis of this compound from salicylic acid and n-propanol exemplifies a classic Fischer esterification. The reaction's efficiency is contingent upon several factors, including the choice of acid catalyst, the ratio of reactants, reaction temperature, and the effective removal of water, a byproduct of the reaction.[3][5][6] Concentrated sulfuric acid (H₂SO₄) is a commonly employed catalyst due to its dual role: it accelerates the reaction rate and acts as a dehydrating agent, sequestering the water formed and shifting the equilibrium to favor the formation of this compound.[7][8]
Mechanistic Pathway
The Fischer esterification proceeds through a series of reversible steps, as detailed below.[2][9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of salicylic acid by the acid catalyst (H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon.[10][11]
-
Nucleophilic Attack: The alcohol (n-propanol) acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[10]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).[10]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[10]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.[10]
Caption: Experimental Workflow for this compound Synthesis.
-
Reaction Assembly: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 13.8 g (0.1 mol) of salicylic acid and 30.0 mL of n-propanol.
-
Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add 3.0 mL of concentrated sulfuric acid. The addition should be dropwise to control the exothermic reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature.
-
Liquid-Liquid Extraction: Transfer the cooled mixture to a 500 mL separatory funnel. Add 100 mL of cold deionized water.
-
Neutralization: Carefully add a saturated solution of sodium bicarbonate portion-wise to neutralize the excess sulfuric acid and any unreacted salicylic acid. Swirl gently and vent the separatory funnel frequently to release the carbon dioxide gas produced. Continue adding the bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with two 50 mL portions of diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with 50 mL of brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Decant the dried solution into a pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator. The remaining liquid is the crude this compound.
Purification
The crude this compound can be purified by vacuum distillation to obtain a high-purity product.
-
Set up a vacuum distillation apparatus.
-
Heat the crude product under reduced pressure.
-
Collect the fraction boiling at approximately 113-114 °C at 2 kPa. [12]
Characterization
The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides structural confirmation. Expected signals for this compound include a triplet for the terminal methyl group, a multiplet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the oxygen. [13]Aromatic protons will appear in the downfield region, and the hydroxyl proton will be a singlet. [13][14]* ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the ester carbonyl carbon, the aromatic carbons, and the carbons of the propyl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1700-1730 cm⁻¹, and a broad absorption for the hydroxyl (O-H) group.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the sample, while MS will show the molecular ion peak corresponding to the molecular weight of this compound (180.20 g/mol ). [15]
Discussion and Optimization
The Fischer esterification is an equilibrium-controlled reaction. To maximize the yield of this compound, several strategies can be employed based on Le Châtelier's principle. [5]
-
Use of Excess Reactant: In this protocol, a four-fold molar excess of n-propanol is used. This shifts the equilibrium towards the product side. [3][5][9]* Removal of Water: The concentrated sulfuric acid acts as a dehydrating agent. [7][8]For larger scale reactions or with less reactive alcohols, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed.
-
Alternative Catalysts: While sulfuric acid is effective, other acid catalysts such as p-toluenesulfonic acid or Lewis acids can be used. [2]More environmentally benign approaches using solid acid catalysts or ionic liquids have also been developed and can achieve high yields. [16][17]Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields. [16][18] With the protocol described, yields of this compound can be expected to be in the range of 70-85%, depending on the efficiency of the work-up and purification steps.
Conclusion
The Fischer esterification provides a reliable and scalable method for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. The protocol outlined in these application notes serves as a robust starting point for laboratory synthesis, with opportunities for optimization based on specific research needs and available resources. Proper safety precautions are paramount, especially when handling concentrated sulfuric acid.
References
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- Fischer esterification reaction - BYJU'S.
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- Salicylic Acid Propyl Ether - ChemBK. (2024, April 9).
- Fischer Esterification Experiment Virtual Lab - PraxiLabs.
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- (PDF) THE SYNTHESIS OF SALICYLATE PROMPTED BY BR0NSTED ACIDIC IONIC LIQUIDS - ResearchGate. (2025, August 6).
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Application Note: A Detailed Mechanistic and Practical Guide to the Acid-Catalyzed Synthesis of Propyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
Propyl salicylate, an ester derived from salicylic acid, is a compound of interest in the pharmaceutical and cosmetic industries, primarily for its analgesic and fragrance properties. Its synthesis is a classic example of the Fischer-Speier esterification, a cornerstone reaction in organic chemistry that unites a carboxylic acid and an alcohol under acidic conditions.[1] This application note provides an in-depth exploration of the acid-catalyzed synthesis of this compound from salicylic acid and 1-propanol. Beyond a mere procedural outline, this guide delves into the causality behind the experimental design, grounded in the principles of reaction kinetics and chemical equilibrium. We will dissect the multi-step reaction mechanism, provide a validated, step-by-step laboratory protocol, and discuss the critical parameters that govern reaction efficiency and product purity.
The Fischer esterification is a reversible acyl substitution reaction.[1][2] To achieve high yields, the equilibrium must be strategically manipulated. This is typically accomplished by applying Le Chatelier's principle, either through the use of an excess of one of the reactants or by the removal of a product as it is formed.[3][4] In the synthesis of this compound, both strategies are often employed to drive the reaction toward completion.
The Reaction Mechanism: A Step-by-Step Analysis
The acid-catalyzed esterification of salicylic acid with 1-propanol proceeds through a series of equilibrium steps.[2] Concentrated sulfuric acid is the catalyst of choice, serving a dual role: it accelerates the reaction and acts as a dehydrating agent, sequestering the water by-product to shift the equilibrium in favor of the ester.[5][6]
The mechanism can be described in six distinct, reversible steps:[7]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of salicylic acid by the acid catalyst (H₂SO₄). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[8][9] The resulting resonance-stabilized cation is primed for the next step.
-
Nucleophilic Attack by Propanol: The lone pair of electrons on the oxygen atom of 1-propanol acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[9][10]
-
Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of the propanol) to one of the hydroxyl groups of the original carboxylic acid.[7][9] This intramolecular proton transfer is rapid and reversible, setting the stage for the elimination of a good leaving group.
-
Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a water molecule.[7][11] This step is a key driver for the forward reaction, especially when the water is actively removed from the system.
-
Deprotonation: The resulting protonated ester is deprotonated, typically by the conjugate base of the catalyst (HSO₄⁻) or another alcohol molecule, to yield the final ester product, this compound.
-
Catalyst Regeneration: The proton consumed in the first step is regenerated, allowing it to participate in another catalytic cycle.
Visualizing the Mechanism
The logical flow of the Fischer esterification mechanism is illustrated below.
Caption: Acid-Catalyzed Fischer Esterification Workflow.
Experimental Protocol: Synthesis of this compound
This protocol details the laboratory-scale synthesis of this compound. Adherence to standard laboratory safety procedures is mandatory.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Salicylic Acid | 138.12 | 13.8 g | 0.10 | |
| 1-Propanol | 60.10 | 27.0 mL (21.6 g) | 0.36 | Used in excess to shift equilibrium |
| Sulfuric Acid (conc.) | 98.08 | 3.0 mL | ~0.055 | Catalyst and dehydrating agent.[5] |
| Sodium Bicarbonate (5% aq. soln) | 84.01 | As needed | - | For neutralization |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying agent |
| Diethyl Ether | 74.12 | ~100 mL | - | Extraction solvent |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator (optional)
-
Distillation apparatus (for purification)
Step-by-Step Procedure
Reaction Setup & Reflux:
-
To a 250 mL round-bottom flask, add 13.8 g (0.10 mol) of salicylic acid and 27.0 mL (0.36 mol) of 1-propanol.
-
Swirl the flask to dissolve the salicylic acid. Gentle warming may be applied if necessary.
-
Place the flask in an ice-water bath and, while stirring, slowly and cautiously add 3.0 mL of concentrated sulfuric acid. Causality: The addition must be slow and with cooling to dissipate the heat generated from the exothermic dilution of the acid.
-
Add a few boiling chips or a magnetic stir bar to the flask.
-
Assemble a reflux apparatus by attaching the condenser to the flask. Ensure water is flowing through the condenser.
-
Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 60-75 minutes. Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of volatile reactants and products.[4]
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a 250 mL separatory funnel.
-
Add 50 mL of cold water to the funnel.
-
Rinse the reaction flask with 30 mL of diethyl ether and add this to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release pressure. Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
25 mL of water.
-
Two 25 mL portions of 5% sodium bicarbonate solution. Causality: This neutralizes any unreacted salicylic acid and the sulfuric acid catalyst. Observe for CO₂ evolution, which indicates neutralization is occurring. Continue washing until no more gas evolves.
-
25 mL of saturated sodium chloride solution (brine). Causality: This helps to break up any emulsions and begins the drying process by drawing water out of the organic layer.
-
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous sodium sulfate for 10-15 minutes. Causality: This removes residual water from the organic solvent.
Purification:
-
Decant or filter the dried organic solution to remove the sodium sulfate.
-
Remove the diethyl ether using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.[12] Collect the fraction boiling at the appropriate temperature and pressure for this compound (approx. 239 °C at atmospheric pressure, but lower under vacuum).
Driving the Reaction to Completion: The Role of Le Chatelier's Principle
The Fischer esterification is a classic example of a reaction governed by equilibrium.[13]
Salicylic Acid + 1-Propanol ⇌ this compound + Water
To maximize the yield of this compound, the equilibrium must be shifted to the right. This is achieved in two primary ways in the provided protocol:
-
Excess Reactant: 1-Propanol is used in a 3.6-fold molar excess relative to salicylic acid. According to Le Chatelier's principle, increasing the concentration of a reactant will drive the reaction toward the products to consume the excess reactant.[3][10]
-
Removal of Product: Concentrated sulfuric acid is hygroscopic and acts as a dehydrating agent, removing the water formed during the reaction.[5][13] This removal of a product causes the equilibrium to shift to the right, favoring the formation of more products to counteract the change.[14]
Conclusion
This application note has provided a comprehensive guide to the acid-catalyzed synthesis of this compound. By understanding the intricacies of the Fischer esterification mechanism and the principles of chemical equilibrium, researchers can effectively optimize reaction conditions to achieve high yields of the desired product. The detailed protocol serves as a robust starting point for laboratory synthesis, while the mechanistic insights offer the foundation for troubleshooting and further process development.
References
- JoVE. (2020). Esterification - Concept.
- Quora. (2020). Why is sulfuric acid used in esterification?.
- Homework.Study.com. How concentrated sulfuric acid catalyzes Fischer esterification?.
- BYJU'S. Fischer esterification reaction.
- JoVE. (2020). Esterification - Prep.
- Chemistry Stack Exchange. (2017). Use of concentrated sulfuric acid in Fischer esterification.
- University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle.
- National Center for Biotechnology Information (NCBI). (2017). Ester formation at the liquid–solid interface.
- YouTube. (2023). Esterification and Le Chatelier's Principle | Organic | Chemical Equilibrium.
- Google Patents. (1959). Purification of salicylic acid derivatives. US2891090A.
- Google Patents. (2015). Preparation method of salicylate. CN104710314A.
- Wikipedia. Fischer–Speier esterification.
- Chegg.com. (2022). An alternative route to the synthesis of propyl.
- Athabasca University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Westfield State University. Esterification of Salicylic Acid: The synthesis of cool smelling molecules.
- Durham University. Alkylation of Salicylic Acids.
- Filo. (2025). Mechanism of Esterification (Salicylic Acid + Methanol → Methyl Salicylate).
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Application Note: Rapid Synthesis of Propyl Salicylate via Microwave-Assisted Esterification
Introduction: Accelerating Ester Synthesis with Microwave Technology
Propyl salicylate, an aromatic ester, is a valuable compound in the fragrance, cosmetic, and pharmaceutical industries, known for its characteristic wintergreen-like scent and its application as a flavoring agent and in topical analgesics. The classical synthesis of this compound is typically achieved through the Fischer-Speier esterification of salicylic acid with propanol, a reaction traditionally catalyzed by a strong acid and driven by prolonged heating under reflux conditions.[1] However, conventional heating methods are often associated with long reaction times, significant energy consumption, and the potential for side product formation.[2][3]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[4][5][6] By directly coupling microwave energy with the polar molecules in the reaction mixture, this technique provides rapid and uniform heating, leading to a dramatic acceleration of reaction rates.[3][5][6][7] The primary advantages of microwave-assisted procedures include 100- to 1000-fold increases in reaction speeds, higher product yields, enhanced purity, and reduced energy consumption.[4][8] This application note provides a detailed protocol for the efficient synthesis of this compound using a dedicated microwave reactor, highlighting the significant improvements over conventional methodologies.
Reaction Principle: The Fischer-Speier Esterification
The synthesis of this compound from salicylic acid and 1-propanol is a classic example of a Fischer-Speier esterification. This acid-catalyzed condensation reaction involves the nucleophilic attack of the alcohol on the protonated carboxylic acid, followed by the elimination of a water molecule to form the ester.[1] The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used.[1]
The general mechanism for the acid-catalyzed esterification is outlined below:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of salicylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 1-propanol attacks the now more electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining carbonyl oxygen, yielding the final ester product, this compound.
Microwave irradiation significantly accelerates this process by efficiently overcoming the activation energy of the reaction through rapid, localized superheating of the polar reactants and catalyst.[3]
Visualizing the Reaction Mechanism
Caption: Fischer-Speier esterification mechanism for this compound synthesis.
Experimental Protocol
This protocol is designed for a standard laboratory microwave reactor. Users should consult their specific instrument's operating manual for safety and operational details.
Materials and Equipment
| Reagent/Equipment | Details |
| Reactants | Salicylic Acid (≥99%), 1-Propanol (≥99.5%) |
| Catalyst | Sulfuric Acid (95-98%) |
| Solvents & Reagents | Diethyl Ether, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Sodium Sulfate |
| Apparatus | 10 mL Microwave Reactor Vial with Stir Bar |
| Microwave Reactor (e.g., Anton Paar Monowave) | |
| Separatory Funnel, Beakers, Erlenmeyer Flasks | |
| Rotary Evaporator | |
| Analytical Instruments | GC-MS, FT-IR, ¹H NMR |
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 10 mL microwave reactor vial, combine salicylic acid (1.38 g, 10 mmol) and 1-propanol (3.0 g, 50 mmol, 5 equivalents).
-
Catalyst Addition: Carefully add 3-4 drops of concentrated sulfuric acid to the mixture while gently swirling.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 20 minutes.[9] The reaction should be monitored by the instrument's internal temperature and pressure sensors.
-
Reaction Work-up: After the reaction is complete and the vial has cooled to room temperature, transfer the mixture to a separatory funnel containing 20 mL of diethyl ether.
-
Neutralization and Washing: Wash the organic layer sequentially with:
-
20 mL of deionized water.
-
20 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst (caution: CO₂ evolution).
-
20 mL of brine to remove residual water.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): If higher purity is required, the crude product can be purified by vacuum distillation or flash column chromatography.
Visualizing the Experimental Workflow
Caption: Workflow for microwave-assisted synthesis of this compound.
Results and Discussion
The microwave-assisted protocol offers a significant improvement over conventional heating methods, which can require several hours of reflux to achieve comparable yields.[10]
Comparative Performance
| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method |
| Reaction Time | 2 - 4 hours | 15 - 30 minutes |
| Temperature | ~97°C (Reflux) | 85 - 120°C |
| Typical Yield | 60 - 75% | >90% |
| Energy Input | High (prolonged heating) | Low (short duration) |
| Work-up | Similar | Similar |
Data synthesized from multiple sources indicating general trends in Fischer esterification.[8][10][11]
The dramatic reduction in reaction time is attributed to the efficient and direct heating of the polar reactants by microwave energy.[3][5] This rapid energy transfer accelerates the reaction to a degree not achievable with conventional surface heating, often leading to higher conversion rates and cleaner reaction profiles with fewer byproducts.[4][8] The use of a sealed vessel in the microwave reactor also allows the reaction to be performed at temperatures above the boiling point of the alcohol, further increasing the reaction rate.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for the characteristic ester carbonyl (C=O) stretch around 1700-1730 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid group of salicylic acid.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show the characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen) and the aromatic protons of the salicylate ring.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This will confirm the molecular weight (180.2 g/mol ) and purity of the final product.[1]
Post-Synthesis Purification and Yield Optimization
Following the initial synthesis and work-up, several strategies can be employed to purify the this compound and optimize the yield.[1]
-
Neutralization: It is crucial to thoroughly neutralize the remaining acid catalyst with a basic solution like sodium bicarbonate.[1]
-
Washing: Washing the crude product with water helps remove any unreacted, water-soluble starting materials such as salicylic acid and propanol.[1]
-
Drying: Ensuring the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate before solvent removal is essential to prevent contamination of the final product with water.
-
Equilibrium Shift: Using an excess of propanol helps to shift the reaction equilibrium towards the formation of the ester product, thereby increasing the overall yield.[1]
For very high purity applications, such as in pharmaceuticals, further purification by distillation under reduced pressure or column chromatography may be necessary.[12]
Conclusion
Microwave-assisted organic synthesis provides a rapid, efficient, and environmentally conscious alternative to conventional methods for the production of this compound. The protocol detailed in this application note demonstrates a significant reduction in reaction time while achieving high product yields. This methodology is highly adaptable and can be optimized for various salicylate esters, making it a valuable tool for researchers and professionals in the chemical and pharmaceutical industries seeking to streamline their synthetic processes.
References
- International Journal of Scientific and Research Publications.
- Loupy, A., et al. (1993). The synthesis of esters under microwave irradiation using dry-media conditions. Canadian Journal of Chemistry, 71(1), 90-95. [Link]
- Dallinger, D., & Kappe, C. O. (2007). Microwave-Assisted Synthesis in Pressurized Reactors. Chemical Reviews, 107(6), 2563–2681.
- Perio, B., & Hamelin, J. (2000). Microwave-Promoted Esterification Reactions: Optimization and Scale-Up. Organic Process Research & Development, 4(5), 348-350.
- Anveshana's International Journal of Research in Engineering and Applied Sciences.
- da Silva, F. M., et al. (2020).
- Wang, Y., et al. (2006). Synthesis of isothis compound using microwave irradiation. Journal of Chemical Technology & Biotechnology, 81(7), 1219-1222.
- Shi, H., et al. (2010). Microwave-accelerated esterification of salicylic acid using Brönsted acidic ionic liquids as catalysts. Catalysis Communications, 11(8), 714-717.
- Google Patents. CN101985423A - Method for catalytic synthesis of salicylate alkyl ester by using ionic liquid under microwave promotion.
- SIELC Technologies.
- Hein, J. E., et al. (2013). Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory.
- Patil, S., et al. (2024). synthesis of aspirin by using microwave assisted method. IJPHT JOURNAL. [Link]
- Aiwale, P., et al. (2024). Synthesis and Evaluation of Aspirin Derivative by Microwave Oven. International Journal of Pharmacy And Herbal Technology. [Link]
- Google Patents.
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Application Note & Protocol: Synthesis of Propyl Salicylate via Transesterification of Methyl Salicylate
Abstract: This document provides a comprehensive guide for the synthesis of propyl salicylate through the transesterification of methyl salicylate with 1-propanol. This compound, an important ester in the fragrance and pharmaceutical industries, can be efficiently produced by this method. This guide details the underlying chemical principles, step-by-step experimental protocols, characterization techniques, and critical safety considerations. It is intended for researchers and professionals in chemistry and drug development, offering insights into reaction optimization and validation.
Introduction and Scientific Background
Salicylate esters are a class of organic compounds widely used as flavoring agents, fragrances, and active pharmaceutical ingredients in topical analgesics.[1] While direct Fischer esterification of salicylic acid is a common synthetic route, it is a reversible reaction with a slow rate, often requiring high temperatures and long reaction times to achieve satisfactory yields.[2] Furthermore, the use of strong mineral acids as catalysts presents challenges in product separation and raises environmental concerns due to their corrosive nature.[1][2]
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, offers a compelling alternative.[3] In this application, we focus on the conversion of methyl salicylate (oil of wintergreen) to this compound using 1-propanol. This reaction can be catalyzed by either an acid or a base. The equilibrium of the reaction is driven towards the product by using an excess of the reactant alcohol (1-propanol) and by removing the methanol byproduct.[4]
The choice of catalyst is crucial; basic catalysts have been shown to be highly effective in similar transesterification reactions of methyl salicylate.[1][2][5] However, acid-catalyzed transesterification, mechanistically similar to Fischer esterification, is also a widely taught and effective method.[4] This protocol will focus on the acid-catalyzed pathway, which is a robust and illustrative example of this important organic transformation.
Reaction Mechanism and Workflow
Acid-Catalyzed Transesterification Mechanism
The acid-catalyzed transesterification of methyl salicylate with 1-propanol proceeds through a series of equilibrium steps. The mechanism is analogous to the well-established Fischer esterification process.[3][4]
-
Protonation of the Carbonyl Oxygen: A proton from the acid catalyst (e.g., H₂SO₄) activates the carbonyl group of methyl salicylate, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 1-propanol attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original methoxy group, converting it into a good leaving group (methanol).
-
Elimination of Methanol: The tetrahedral intermediate collapses, expelling a molecule of methanol.
-
Deprotonation: The protonated carbonyl group of the new ester (this compound) is deprotonated, regenerating the acid catalyst and yielding the final product.
The following diagram illustrates this mechanistic pathway.
Caption: Acid-catalyzed transesterification mechanism.
Experimental Workflow
The overall experimental process involves four key stages: reaction setup, reflux, product workup and isolation, and finally, characterization. Each stage is designed to maximize yield and purity.
Caption: Overall experimental workflow.
Materials, Reagents, and Safety
Reagent & Equipment List
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| Methyl Salicylate | C₈H₈O₃ | 152.15 | ≥99% | Starting ester. |
| 1-Propanol | C₃H₈O | 60.10 | ≥99.5% | Reactant alcohol and solvent. |
| Sulfuric Acid, Concentrated | H₂SO₄ | 98.08 | 95-98% | Acid catalyst. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Reagent | For neutralization. |
| Diethyl Ether (or DCM) | (C₂H₅)₂O | 74.12 | ACS | Extraction solvent. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS | Drying agent. |
| Equipment | ||||
| Round-bottom flask (100 mL) | ||||
| Reflux condenser | ||||
| Heating mantle & Stirrer | ||||
| Separatory funnel (250 mL) | ||||
| Rotary evaporator | For solvent removal. | |||
| Glassware for purification | Beakers, Erlenmeyer flasks. |
Critical Safety Precautions
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Methyl Salicylate: Harmful if swallowed or inhaled.[6][7] Causes skin and serious eye irritation.[7][8]
-
1-Propanol: Flammable liquid and vapor. Causes serious eye damage.
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage.[9] Reacts exothermically with water; always add acid to other liquids slowly.
-
Diethyl Ether: Extremely flammable. Forms explosive peroxides upon standing. Use with extreme caution away from ignition sources.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding several grams of this compound.
Reaction Setup and Execution
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 15.2 g (0.10 mol) of methyl salicylate.
-
Solvent/Reactant Addition: Add 30.0 g (37.4 mL, 0.50 mol) of 1-propanol. The use of a 5-fold molar excess of 1-propanol helps to drive the equilibrium toward the product side.
-
Catalyst Addition: While stirring the mixture, slowly and carefully add 1.0 mL of concentrated sulfuric acid. An exothermic reaction will occur.
-
Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux (approximately 95-100°C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.
Product Workup and Purification
-
Cooling: After the reflux period, remove the heating mantle and allow the flask to cool to room temperature.
-
Transfer: Pour the cooled reaction mixture into a 250 mL separatory funnel containing 100 mL of cold deionized water.
-
Extraction: Add 50 mL of diethyl ether (or dichloromethane) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release pressure. Allow the layers to separate.
-
Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with:
-
50 mL of saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid catalyst. (Caution: CO₂ evolution will cause pressure buildup. Vent frequently).
-
50 mL of deionized water.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate, swirl, and let it stand for 10-15 minutes to remove residual water.
-
Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator.
-
Final Product: The remaining liquid is the crude this compound. For higher purity, vacuum distillation can be performed.[10] Weigh the final product and calculate the percentage yield.
Product Characterization
Confirm the identity and purity of the synthesized this compound using spectroscopic methods.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a definitive structural confirmation.[11]
-
Solvent: CDCl₃
-
Expected Chemical Shifts (δ, ppm):
-
~10.9 ppm (singlet, 1H): Phenolic hydroxyl proton (-OH).
-
~7.8 ppm (doublet of doublets, 1H): Aromatic proton ortho to the ester group.
-
~7.4 ppm (triplet, 1H): Aromatic proton para to the hydroxyl group.
-
~6.8-7.0 ppm (multiplet, 2H): Remaining two aromatic protons.
-
~4.2 ppm (triplet, 2H): Methylene protons of the propyl group adjacent to the oxygen (-OCH₂-).
-
~1.8 ppm (multiplet, 2H): Methylene protons of the propyl group (-CH₂-).
-
~1.0 ppm (triplet, 3H): Methyl protons of the propyl group (-CH₃).
-
FT-IR Spectroscopy
Infrared spectroscopy is useful for identifying the key functional groups present in the molecule.
-
Expected Absorption Bands (cm⁻¹):
-
~3200 cm⁻¹ (broad): O-H stretch of the phenolic hydroxyl group.
-
~3000-2850 cm⁻¹: C-H stretches of the propyl group and aromatic ring.
-
~1680 cm⁻¹ (strong): C=O stretch of the ester carbonyl group.
-
~1600, 1480 cm⁻¹: C=C stretches of the aromatic ring.
-
~1250 cm⁻¹: C-O stretch of the ester.
-
References
- Buelvas, L. Y. B., et al. (2022). Transesterification of methyl salicylate with isoamyl alcohol assisted by microwave irradiation and promoted by acid-basic catalysts. Taylor & Francis Online. [Link][1][2]
- Miles Dai. (n.d.).
- CONICET Digital. (n.d.). Transesterification of methyl salicylate with isoamyl alcohol assisted by microwave irradiation and promoted by acid-basic catalysts. Repositorio Institucional. [Link][5]
- Chegg.com. (2022). Solved: An alternative route to the synthesis of propyl. [Link][4]
- D'Amelia, R. P., Prasad, S., & Rooney, M. T. (2025). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques.
- ChemSupply Australia. (n.d.).
- LPS.org. (n.d.). Safety Data Sheet (SDS)
- University of Calgary. (n.d.). Chem 353 MT W 2009: Mechanism. [Link][12]
- ChemConnections. (2008).
- Carl ROTH. (2013).
- AZoM. (2015). Analyzing the Purity of Aspirin Using Proton NMR Spectroscopy. [Link][9]
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Green Chemistry in Practice: Advanced Protocols for the Synthesis of Propyl Salicylate
Introduction: Reimagining Salicylate Ester Synthesis
Propyl salicylate, an ester valued for its characteristic wintergreen aroma and its applications in fragrances, cosmetics, and as a chemical intermediate, has traditionally been synthesized via Fischer-Speier esterification.[1][2] This classical approach, while effective, often relies on strong mineral acid catalysts, high temperatures, and extended reaction times, posing environmental and safety concerns.[1] The principles of green chemistry compel us to develop more sustainable and efficient synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous substances.[3][4]
This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound, moving beyond the traditional paradigm to explore a suite of green chemistry approaches. We will delve into the mechanistic underpinnings and practical execution of biocatalysis, microwave-assisted synthesis, and ultrasound-assisted reactions, offering researchers and drug development professionals a robust toolkit for sustainable ester synthesis. Each protocol is designed as a self-validating system, with integrated analytical checkpoints to ensure reaction monitoring and product purity.
Section 1: The Conventional Benchmark - Fischer-Speier Esterification
To appreciate the advancements offered by green methodologies, we first outline the traditional acid-catalyzed synthesis of this compound. This serves as a crucial baseline for comparing efficiency, yield, and environmental impact. The Fischer-Speier esterification is a reversible reaction between a carboxylic acid (salicylic acid) and an alcohol (n-propanol), catalyzed by a strong acid, typically sulfuric acid.[2][5] The equilibrium is driven towards the product by using an excess of one reactant or by removing water as it is formed.[6][7]
Protocol 1: Traditional Synthesis of this compound
Objective: To synthesize this compound using conventional Fischer-Speier esterification.
Materials:
-
Salicylic acid
-
n-Propanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add salicylic acid and an excess of n-propanol (e.g., a 1:3 molar ratio of salicylic acid to n-propanol).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine to remove any remaining aqueous impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess n-propanol and the desired this compound product via rotary evaporation. Further purification can be achieved by vacuum distillation.[8]
Expected Outcome: this compound as a colorless liquid. The yield can be variable, often in the range of 60-70%, depending on the efficiency of water removal and reaction time.
Section 2: Biocatalysis - The Enzymatic Approach
Enzymatic catalysis offers a highly selective and environmentally benign alternative to traditional chemical catalysts.[9] Lipases, in particular, are effective biocatalysts for esterification reactions, operating under mild conditions and often without the need for organic solvents.[10][11] The use of immobilized enzymes, such as Candida antarctica lipase B (CAL-B, often supplied as Novozym 435), further enhances the green credentials of the process by allowing for easy catalyst recovery and reuse.[12][13]
Protocol 2: Lipase-Catalyzed Synthesis of this compound
Objective: To synthesize this compound using an immobilized lipase in a solvent-free system.
Materials:
-
Salicylic acid
-
n-Propanol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Heptane (for product extraction)
-
Molecular sieves (optional, for water removal)
-
Orbital shaker or magnetic stirrer with heating
-
Reaction vessel (e.g., screw-capped vial or flask)
-
Filtration setup
-
Rotary evaporator
Procedure:
-
In a reaction vessel, combine salicylic acid and n-propanol in a desired molar ratio (e.g., 1:2).
-
Add the immobilized lipase (e.g., 0.6% w/v of total reactants).[12]
-
If desired, add activated molecular sieves to remove the water produced during the reaction and drive the equilibrium towards the product.
-
Seal the vessel and place it in an orbital shaker or on a heated magnetic stirrer.
-
Maintain the reaction at a moderate temperature (e.g., 40-60°C) for 24-48 hours.[12][14]
-
Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[15]
-
Upon completion, filter to recover the immobilized enzyme. The enzyme can be washed with a solvent like heptane and dried for reuse.
-
Extract the product from the reaction mixture using heptane.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Immobilized Lipase: Using an immobilized enzyme simplifies catalyst removal and allows for its reuse, reducing costs and waste.[16]
-
Solvent-Free System: Conducting the reaction without a solvent reduces the environmental impact and simplifies product work-up.
-
Moderate Temperature: Enzymes operate optimally under mild temperature conditions, which also reduces energy consumption compared to conventional heating.[12]
Section 3: Alternative Energy Sources for Green Synthesis
Microwave and ultrasound irradiation are powerful tools in green chemistry, offering significant rate enhancements and often leading to higher yields in shorter reaction times compared to conventional heating methods.[17][18][19]
Microwave-Assisted Synthesis
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[18] This can dramatically reduce reaction times from hours to minutes.[17]
Protocol 3: Microwave-Assisted Synthesis of this compound
Objective: To rapidly synthesize this compound using microwave irradiation.
Materials:
-
Salicylic acid
-
n-Propanol
-
Alumina methanesulfonic acid (AMA) catalyst[1][20] or an acidic ionic liquid (e.g., [bmim]BF₄)[1]
-
Microwave reactor
-
Reaction vessel suitable for microwave synthesis
-
Dichloromethane (for extraction)
-
Sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave reaction vessel, mix salicylic acid, n-propanol (e.g., 1:1.5 to 1:2 molar ratio), and the catalyst (e.g., AMA).[20]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120°C) for a short duration (e.g., 8-25 minutes).[1][20]
-
After the reaction, cool the vessel to room temperature.
-
Dilute the mixture with dichloromethane and filter to remove the catalyst.[20]
-
Wash the filtrate with sodium carbonate solution and then with water.[20]
-
Dry the organic layer over anhydrous sodium sulfate.[20]
-
Filter and concentrate the solution under reduced pressure to obtain the product.[20]
Causality Behind Experimental Choices:
-
Microwave Irradiation: Provides rapid and efficient heating, leading to a significant reduction in reaction time and often improved yields.[17][18]
-
Solid Acid Catalyst (AMA) or Ionic Liquid: These catalysts are often more environmentally friendly and easier to handle than concentrated sulfuric acid.[1][21]
Ultrasound-Assisted Synthesis (Sonochemistry)
Ultrasound irradiation promotes chemical reactions through acoustic cavitation, the formation and collapse of microscopic bubbles, which generates localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates.[19][22]
Protocol 4: Ultrasound-Assisted Synthesis of this compound
Objective: To synthesize this compound using ultrasonic irradiation.
Materials:
-
Salicylic acid
-
n-Propanol
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Ultrasonic bath or probe sonicator
-
Reaction flask
-
Standard work-up reagents as in Protocol 1.
Procedure:
-
Combine salicylic acid, n-propanol, and the acid catalyst in a reaction flask.
-
Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Sonicate the mixture at a specific frequency (e.g., 20-40 kHz) for a designated time (e.g., 30-60 minutes).[19][23] The reaction can be performed at room temperature or with gentle heating.
-
Monitor the reaction progress via TLC, GC, or HPLC.
-
Once the reaction is complete, follow the work-up and purification steps outlined in Protocol 1.
Section 4: Advanced Green Solvents - Deep Eutectic Solvents
Deep eutectic solvents (DESs) are emerging as promising green solvents. They are typically formed by mixing a hydrogen bond acceptor (like choline chloride) with a hydrogen bond donor (like urea or a carboxylic acid).[24][25] DESs are biodegradable, have low toxicity, and can sometimes act as both the solvent and the catalyst.[24][26]
Application Note: this compound Synthesis in a Deep Eutectic Solvent
While specific protocols for this compound synthesis in DES are still an active area of research, the general principle involves using a DES as the reaction medium for the esterification of salicylic acid and n-propanol. An acidic DES could potentially catalyze the reaction, eliminating the need for an additional acid catalyst.[24] The non-volatile nature of DESs simplifies product isolation, which can often be achieved by simple extraction.
Section 5: Data Presentation and Comparison
To facilitate the selection of the most appropriate synthetic route, the following table summarizes the key performance indicators of the described methods.
| Method | Catalyst | Energy Source | Reaction Time | Typical Yield | Green Chemistry Advantages | References |
| Fischer-Speier | H₂SO₄ | Conventional Heating | 4-6 hours | 60-70% | Baseline method | [1][2] |
| Biocatalysis | Immobilized Lipase | Mild Heating | 24-48 hours | High | Biodegradable catalyst, mild conditions, catalyst reusability | [12][13] |
| Microwave-Assisted | AMA or Ionic Liquid | Microwave | 8-25 minutes | ~92-96% | Drastically reduced reaction time, high yields, energy efficient | [1][20] |
| Ultrasound-Assisted | p-TSA | Ultrasound | 30-60 minutes | High | Reduced reaction time, enhanced mass transfer, mild conditions | [19][22] |
Section 6: Analytical Characterization and Purification
Independent of the synthetic route, the identity and purity of the synthesized this compound must be confirmed.
Post-Synthesis Purification: A typical workup involves neutralizing the acid catalyst with a base like sodium carbonate, followed by washing with water to remove unreacted starting materials and salts.[1] The crude product is then dried using an anhydrous salt.[1]
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A reliable method for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is commonly used.[1][27]
-
Gas Chromatography (GC): Well-suited for analyzing volatile esters like this compound. The retention time can be used for identification and the peak area for quantification.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide definitive structural confirmation of the synthesized ester. The hydroxyl proton of this compound typically appears as a singlet around 10.9 ppm in ¹H NMR.[8][15]
Section 7: Visualizing the Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the different synthetic approaches.
Caption: Conventional Fischer-Speier Esterification Workflow.
Caption: Overview of Green Catalytic Approaches.
Conclusion
The synthesis of this compound provides an excellent case study for the application of green chemistry principles in organic synthesis. While traditional methods remain relevant, the adoption of biocatalysis, microwave irradiation, and sonochemistry offers significant advantages in terms of efficiency, safety, and environmental impact. By understanding the underlying principles and following robust protocols, researchers and professionals can make informed decisions to select the most appropriate and sustainable method for their specific needs, contributing to a greener future for the chemical and pharmaceutical industries.
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Application Note: A Validated GC-FID Method for the Quantitative Analysis of Propyl Salicylate
Abstract
This application note presents a detailed, robust, and validated method for the quantitative determination of propyl salicylate using Gas Chromatography with Flame Ionization Detection (GC-FID). This compound, an ester of salicylic acid, finds applications in cosmetics, fragrances, and as a flavoring agent. Accurate quantification is essential for quality control and regulatory compliance in these industries.[1][2][3] This guide provides a comprehensive protocol, from sample preparation to data analysis, and includes a complete method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7] The methodology described herein is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in research and industrial settings.
Introduction and Scientific Rationale
This compound (C₁₀H₁₂O₃) is a volatile organic compound known for its characteristic sweet, floral, and green aroma.[8] Its quantification is critical to ensure product consistency, efficacy, and safety. Gas chromatography (GC) is an ideal analytical technique for separating volatile and semi-volatile compounds like this compound.[9][10] When coupled with a Flame Ionization Detector (FID), which offers high sensitivity to organic compounds containing carbon-hydrogen bonds, it provides a powerful tool for quantitative analysis.[10][11][12][13] The FID generates a current proportional to the amount of ionized analyte, allowing for precise and accurate quantification.[11][12] This application note is designed to guide researchers, scientists, and drug development professionals through the entire workflow of this compound quantification, emphasizing the scientific principles behind each step.
Principle of Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[10] In this application, the sample containing this compound is vaporized in a heated inlet and carried by an inert gas (the mobile phase) through the GC column. The separation is achieved based on the analyte's boiling point and its interaction with the stationary phase.[14]
Upon exiting the column, the separated this compound enters the flame ionization detector. Inside the FID, a hydrogen-air flame combusts the organic molecules, producing ions.[11][12] These ions are collected by an electrode, generating an electrical signal that is proportional to the mass of the analyte.[11][12] By comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentrations, the amount of this compound in the sample can be accurately determined.[10]
Method Development and Optimization: A Causality-Driven Approach
The development of a robust GC-FID method requires careful consideration of several critical parameters. The choices outlined below are grounded in the physicochemical properties of this compound and the principles of chromatographic separation.
GC Column Selection: The Heart of the Separation
The stationary phase is the most critical factor in achieving the desired separation.[14][15] For the analysis of esters like this compound, a mid-polarity column is often a suitable choice.
-
Rationale: this compound is a moderately polar molecule. A 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5 or equivalent) provides a good balance of dispersive and dipole-dipole interactions, leading to excellent peak shape and resolution.[2][3][16] The low-bleed characteristics of modern capillary columns are also crucial for achieving a stable baseline and low detection limits.
-
Column Dimensions: A 30 m column with a 0.25 mm internal diameter (ID) and a 0.25 µm film thickness offers a good compromise between resolution, analysis time, and sample capacity for routine analysis.[14][17]
Inlet and Detector Parameters: Ensuring Efficient Transfer and Sensitive Detection
-
Inlet Temperature: The inlet temperature must be high enough to ensure rapid and complete vaporization of this compound (Boiling Point: ~246°C) without causing thermal degradation.[18] An inlet temperature of 250°C is a common and effective starting point.[19]
-
Injection Mode: A split injection is often employed to prevent column overloading when analyzing samples with high concentrations of the analyte. A split ratio of 50:1 is a good starting point and can be adjusted based on the sample concentration and detector sensitivity.[20]
-
Detector Temperature: The FID temperature should be higher than the final oven temperature to prevent condensation of the analyte and ensure a stable signal. A temperature of 300°C is typically used.[19]
Oven Temperature Program: The Key to Resolution
A temperature program is used to optimize the separation of compounds with different boiling points.
-
Initial Oven Temperature and Hold Time: A lower initial temperature (e.g., 70°C) with a short hold time allows for the focusing of the analyte at the head of the column, leading to sharper peaks.
-
Temperature Ramp Rate: A controlled increase in temperature (e.g., 20°C/min) decreases the retention time of the analyte and sharpens the peak.[19]
-
Final Temperature and Hold Time: The final temperature should be high enough to ensure the elution of all components from the column. A final hold time ensures that the column is clean before the next injection.
Experimental Protocol: A Step-by-Step Guide
Materials and Reagents
-
This compound (≥98% purity)[2]
-
Methanol (HPLC grade)
-
Helium (carrier gas, 99.999% purity)
-
Hydrogen (FID fuel gas, 99.999% purity)
-
Compressed Air (FID oxidant, zero grade)
-
Volumetric flasks (Class A)
-
Micropipettes
-
GC vials with septa
Instrumentation
A gas chromatograph equipped with a flame ionization detector and a capillary split/splitless inlet is required.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with methanol to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
The sample preparation will vary depending on the matrix. For a simple matrix like a fragrance oil, a direct dilution in methanol is often sufficient.
-
Accurately weigh a known amount of the sample into a volumetric flask.
-
Dissolve and dilute the sample with methanol to a final concentration that is expected to fall within the range of the calibration curve.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial if particulates are present.[19]
GC-FID System Configuration
The following table summarizes the optimized instrumental parameters for the analysis of this compound.
| Parameter | Setting |
| GC System | Agilent 6890N or equivalent |
| Column | HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet | Split/Splitless |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | |
| Initial Temperature | 70°C, hold for 2 min |
| Ramp | 20°C/min to 250°C |
| Final Hold | Hold at 250°C for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 450 mL/min |
| Makeup Gas (He) | 30 mL/min |
Method Validation: Ensuring Trustworthiness and Reliability
A comprehensive method validation was performed according to the ICH Q2(R1) guidelines to demonstrate the suitability of the method for its intended purpose.[4][7]
Figure 1: Workflow for GC-FID method validation.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. This was evaluated by analyzing a blank (methanol) and a sample spiked with this compound. The chromatograms showed no interfering peaks at the retention time of this compound.
Linearity
The linearity of the method was established by analyzing the working standard solutions at six different concentration levels. A calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 760,200 |
| 100 | 1,525,000 |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Regression Equation | y = 15230x + 150 |
The excellent correlation coefficient (r² > 0.999) demonstrates the linearity of the method over the tested concentration range.
Accuracy
Accuracy was determined by performing a recovery study at three concentration levels (low, medium, and high). A known amount of this compound was spiked into a sample matrix, and the recovery was calculated.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.92 | 99.2 |
| 50 | 50.45 | 100.9 |
| 90 | 89.28 | 99.2 |
| Average Recovery (%) | 99.77 |
The high recovery values indicate the excellent accuracy of the method.[21]
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[22]
-
Repeatability: Six replicate injections of a 50 µg/mL standard solution were performed on the same day.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day.
| Precision Level | % RSD |
| Repeatability (n=6) | 0.85 |
| Intermediate Precision (n=6) | 1.12 |
The low relative standard deviation (%RSD) values demonstrate the high precision of the method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.2 µg/mL
-
LOQ: 0.7 µg/mL
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as flow rate, inlet temperature, and oven ramp rate. The results showed no significant impact on the peak area or retention time, indicating the robustness of the developed method.
Data Analysis and Calculation
The concentration of this compound in a sample is calculated using the linear regression equation obtained from the calibration curve.
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
Figure 2: Data analysis workflow for quantification.
Conclusion
This application note details a validated, reliable, and robust GC-FID method for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise over a wide concentration range. The provided step-by-step protocol and optimized parameters can be readily implemented in quality control and research laboratories for the routine analysis of this compound in various matrices. This self-validating system ensures the generation of high-quality, trustworthy data for researchers, scientists, and drug development professionals.
References
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation (ICH). Quality Guidelines.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Published April 24, 2024.
- Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Published July 30, 2025.
- Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. Published October 22, 2025.
- SCION Instruments. GC-FID | Gas Chromatography Flame Ionization Detector.
- Agilent Technologies. Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Published August 30, 2005.
- ResearchGate. Column Selection for the Analysis of Fatty Acid Methyl Esters Application.
- Quality Analysis. GC-FID: gas chromatography-flame ionization detector.
- ResearchGate. Rapid Determination of Salicylic Acid in Plant Materials by Gas Chromatography–Mass Spectrometry. Published August 7, 2025.
- LabSolutions. This compound.
- Science and Education Publishing. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Published July 20, 2025.
- Phenomenex. Guide to Choosing a GC Column. Published July 24, 2025.
- Scent.vn. This compound (CAS 607-90-9): Odor profile, Properties, & IFRA compliance.
- Wikipedia. Isothis compound.
- CAS Common Chemistry. This compound.
- ACS Fall 2025. Compositional analysis of short-chain alkyl (C1-C4) salicylate ester mixtures by various quantitative analytical techniques.
- Science and Education Publishing. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques.
- The Good Scents Company. This compound, 607-90-9.
- MDPI. Identification of Volatile Organic Compounds as Natural Antifungal Agents Against Botrytis cinerea in Grape-Based Systems.
- Agilent Technologies. Gas Chromatography Fundamentals.
- Science and Education Publishing. Figures index : Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques.
- ResearchGate. Development and Validation of a Gas Chromatographic Method for Quantitative Determination of the Active Ingredient in Phenyl Salicylate Drug Substance.
- NIH. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. Published February 7, 2015.
- Research and Reviews. Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl. Published August 21, 2015.
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Application Notes and Protocols for the Use of Propyl Salicylate as a Fragrance Ingredient in Cosmetic Science
For: Researchers, scientists, and drug development professionals
Introduction: The Olfactive and Functional Value of Propyl Salicylate
This compound (Propyl 2-hydroxybenzoate) is an ester of salicylic acid and propanol, valued in the cosmetic industry for its characteristic sweet, floral, and green aroma.[1][2] Beyond its primary function as a fragrance ingredient, it possesses other properties of interest in cosmetic science, including potential UV filtering capabilities and anti-inflammatory effects.[1] This document provides a comprehensive guide for the effective and safe incorporation of this compound into cosmetic formulations, covering its physicochemical properties, regulatory landscape, and detailed protocols for formulation, stability testing, and sensory evaluation.
The selection of a fragrance ingredient is a critical step in cosmetic product development, influencing not only the consumer's sensory experience but also the overall stability and safety of the formulation.[3] this compound, with its pleasant and versatile scent profile, offers formulators an excellent option for a wide range of product types. However, its successful application hinges on a thorough understanding of its chemical behavior within a complex cosmetic matrix.
Part 1: Physicochemical Properties and Regulatory Profile
A foundational understanding of this compound's properties is essential for its effective use.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid/powder | [1] |
| Odor Profile | Sweet, floral, green, herbal, balsamic | [2] |
| Solubility | Soluble in organic solvents like ethanol, methanol, and isopropanol; moderately soluble in water. | [1][2] |
| CAS Number | 607-90-9 | [1] |
Safety and Regulatory Landscape
The safety of fragrance ingredients is of paramount importance in cosmetic science. While this compound is generally regarded as safe for use in cosmetics and personal care products, it is essential to adhere to regulatory guidelines and conduct thorough safety assessments.[1]
The Cosmetic Ingredient Review (CIR) Expert Panel has reviewed the safety of salicylic acid and 17 other salicylates, including this compound, and concluded that they are safe in cosmetics in the present practices of use and concentration when formulated to be non-irritating and non-sensitizing.[4] It is crucial for formulators to consider the potential for skin irritation and sensitization, especially with sensitive individuals.[1]
Currently, the use of this compound in cosmetics is not specifically restricted under the EU Cosmetic Products Regulation (EC) No. 1223/2009. However, it is imperative to stay updated with any amendments and opinions from regulatory bodies like the Scientific Committee on Consumer Safety (SCCS). While the SCCS has issued opinions on other salicylates, a dedicated opinion on this compound is not available at the time of this publication.
Part 2: Formulation and Incorporation Protocols
The successful incorporation of this compound into a cosmetic formulation requires careful consideration of the product type and overall composition.
General Handling and Solubilization
This compound is more soluble in organic solvents than in water.[1] Therefore, for aqueous-based formulations, a solubilizer may be necessary. For emulsion-based products, it is typically added to the oil phase.
Protocol 2.1.1: Solubilization in Aqueous Systems (e.g., Toners, Gels)
Objective: To achieve a clear and stable aqueous solution of this compound.
Materials:
-
This compound
-
Solubilizer (e.g., Polysorbate 20, PEG-40 Hydrogenated Castor Oil)
-
Deionized Water
-
Preservative system
-
Magnetic stirrer and stir bar
-
Beakers
Procedure:
-
In a clean beaker, combine the this compound and the chosen solubilizer. The ratio of solubilizer to fragrance will depend on the specific solubilizer used and should be optimized, typically starting at a 3:1 to 5:1 ratio of solubilizer to this compound.
-
Gently stir the mixture until the this compound is fully dispersed in the solubilizer.
-
Slowly add the deionized water to the solubilizer-fragrance mixture while continuously stirring.
-
Continue stirring until a clear solution is obtained.
-
Add the preservative system and any other water-soluble ingredients.
-
Adjust the pH if necessary.
Causality: The solubilizer forms micelles that encapsulate the lipophilic this compound molecules, allowing them to be dispersed in the aqueous phase.
Incorporation into Emulsion Systems
In oil-in-water (O/W) and water-in-oil (W/O) emulsions, this compound should be incorporated into the oil phase.
Protocol 2.2.1: Incorporation into an Oil-in-Water (O/W) Cream
Objective: To stably incorporate this compound into an O/W cream formulation.
Materials:
-
Oil Phase: Lipophilic ingredients (e.g., emollients, fatty alcohols, waxes), emulsifiers, and this compound.
-
Water Phase: Deionized water, humectants, thickeners, and water-soluble actives.
-
Preservative system
-
Homogenizer
-
Water baths
-
Beakers
Procedure:
-
Combine all oil-phase ingredients, including this compound, in a beaker and heat to 75-80°C.
-
In a separate beaker, combine all water-phase ingredients and heat to 75-80°C.
-
Once both phases are at the same temperature, slowly add the water phase to the oil phase while homogenizing.
-
Continue homogenization for a few minutes to ensure a fine emulsion is formed.
-
Begin cooling the emulsion while stirring gently.
-
At a temperature below 40°C, add the preservative system and any other temperature-sensitive ingredients.
-
Continue to stir until the cream has cooled to room temperature.
Causality: Adding this compound to the oil phase ensures its even distribution throughout the dispersed phase of the emulsion. Heating both phases to the same temperature facilitates the formation of a stable emulsion.
Diagram 2.2.1: O/W Emulsion Formulation Workflow
Caption: Decision tree for the stability assessment of a cosmetic formulation.
Part 4: Sensory Evaluation Protocols
Sensory evaluation is critical to ensure that the fragrance of this compound is perceived as intended by the consumer and remains consistent throughout the product's shelf life.
Descriptive Sensory Analysis
Descriptive analysis with a trained panel provides detailed and objective information about the fragrance profile.
Protocol 4.1.1: Fragrance Profile Descriptive Analysis
Objective: To develop a sensory lexicon and quantify the fragrance attributes of this compound in the final product.
Materials:
-
Final product samples
-
Reference standards for different aroma notes (e.g., specific floral, green, sweet compounds)
-
Trained sensory panel (8-12 panelists)
-
Sensory evaluation booths with controlled environment (temperature, humidity, and lighting)
-
Odor-free sample containers
-
Data collection software
Procedure:
-
Panelist Training & Lexicon Development:
-
Expose panelists to the product and various reference standards.
-
Through discussion and consensus, develop a list of descriptive terms (lexicon) for the fragrance profile of the product (e.g., "sweet," "floral," "green," "herbal").
-
-
Sample Evaluation:
-
Present panelists with coded samples of the product in a randomized order.
-
Have panelists rate the intensity of each attribute in the lexicon on a standardized scale (e.g., a 15-point intensity scale).
-
-
Data Analysis:
-
Analyze the data statistically (e.g., using ANOVA) to determine the mean intensity ratings for each attribute and to assess panelist performance.
-
Visualize the results using a spider web or radar plot.
-
Causality: A trained panel can provide reliable and reproducible data on the specific sensory characteristics of the fragrance, allowing for objective comparisons between different formulations or over time.
Consumer Acceptance Testing
Consumer acceptance testing provides insights into how the target audience perceives and likes the fragrance.
Protocol 4.2.1: Fragrance Hedonic Testing
Objective: To assess consumer liking and preference for the fragrance of the final product.
Materials:
-
Final product samples
-
Target consumer panel (50-100 participants)
-
Questionnaires (paper or digital)
-
Controlled testing environment
Procedure:
-
Panel Recruitment: Recruit participants who represent the target demographic for the product.
-
Sample Presentation: Provide each participant with a sample of the product to evaluate.
-
Questionnaire: Ask participants to rate their overall liking of the fragrance on a hedonic scale (e.g., a 9-point scale from "dislike extremely" to "like extremely").
-
Data Analysis: Analyze the data to determine the mean liking score and the distribution of responses.
Causality: Hedonic testing provides valuable feedback on the marketability of the product's fragrance and can guide formulation adjustments to better meet consumer preferences.
Part 5: Analytical Methods for Quantification
Accurate quantification of this compound is essential for stability studies and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.
Protocol 5.1.1: Quantification of this compound by HPLC-UV
Objective: To determine the concentration of this compound in a cosmetic formulation.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column
-
Mobile phase (e.g., acetonitrile and water with a small amount of acid like acetic acid)
-
This compound reference standard
-
Solvents for sample extraction (e.g., methanol, acetonitrile)
-
Volumetric flasks and pipettes
-
Syringe filters
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation:
-
Accurately weigh a known amount of the cosmetic product into a volumetric flask.
-
Add a suitable extraction solvent and sonicate to ensure complete extraction of the this compound.
-
Dilute to volume with the extraction solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set the HPLC parameters (mobile phase composition, flow rate, column temperature, and UV detection wavelength).
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solution.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in the chromatograms.
-
Use the calibration curve to determine the concentration of this compound in the sample.
-
Causality: HPLC separates the components of the cosmetic matrix, allowing for the selective and accurate quantification of this compound based on its retention time and UV absorbance.
Conclusion
The successful use of this compound as a fragrance ingredient in cosmetic science requires a multi-faceted approach that encompasses a thorough understanding of its physicochemical properties, adherence to regulatory guidelines, and the implementation of robust formulation, stability testing, and sensory evaluation protocols. By following the detailed application notes and protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively harness the desirable aromatic qualities of this compound to create high-quality, stable, and consumer-appealing cosmetic products.
References
- Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. (2019). International Journal of Toxicology, 38(1_suppl), 5S-13S. [Link]
- Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. (2022). World Journal of Analytical Chemistry, 10(1), 8-16. [Link]
- Expert Panel for Cosmetic Ingredient Safety. (2023). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics.
- Knowde. (n.d.). Methyl Salicylate in Cosmetics & Personal Care Products.
- Pentyl Labs. (2024, April 22). Cosmetic Stability Testing | Shelf Life & PAO Studies.
- Scent.vn. (n.d.). This compound (CAS 607-90-9): Odor profile, Properties, & IFRA compliance.
- Umbrex. (n.d.). Fragrance and Sensory Appeal Testing.
- Zigpoll. (n.d.). How User Experience Researchers Elevate Sensory Elements in Cosmetics to Evoke Wine Tasting Sophistication and Aroma Appreciation.
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Application Notes & Protocols: The Formulation of Topical Analgesics with Propyl Salicylate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of topical analgesics containing propyl salicylate. Moving beyond a simple recitation of steps, this guide delves into the rationale behind formulation choices, from pre-formulation analysis of the active pharmaceutical ingredient (API) to the selection of excipients and the establishment of critical quality control protocols. It is designed to serve as a practical, in-depth resource, grounding experimental procedures in established scientific principles and regulatory standards to ensure the development of safe, stable, and effective topical products.
Introduction: this compound as a Topical Analgesic
This compound, the propyl ester of salicylic acid, is a topical analgesic agent utilized for the symptomatic relief of musculoskeletal pain. Like other topical salicylates, its primary mechanism of action is as a counter-irritant or rubefacient.[1][2] When applied to the skin, it induces a localized sensation of warmth and mild irritation, which serves to mask the underlying perception of pain.[1][3] This effect is achieved by activating and subsequently desensitizing epidermal nociceptors (pain receptors).[4] Additionally, salicylates applied topically can be hydrolyzed to salicylic acid within the dermal and subcutaneous tissues, providing a mild anti-inflammatory effect, though the precise mechanism is still under investigation and appears distinct from the cyclooxygenase (COX) inhibition associated with NSAIDs.[1]
The development of a topical formulation is a multi-stage process that requires a thorough understanding of the API's properties, its interaction with various excipients, and the physiological barrier of the skin. The goal is to create a stable and aesthetically pleasing product that effectively delivers the API to the target site while minimizing systemic absorption and potential side effects.[4]
Pre-Formulation Studies: Characterizing the API
Before any formulation work begins, a comprehensive characterization of the this compound API is essential. These pre-formulation studies provide the foundational data needed to make informed decisions about the dosage form, excipient selection, and manufacturing process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | Propyl 2-hydroxybenzoate | [5][6] |
| CAS Number | 607-90-9 | [7][8] |
| Molecular Formula | C₁₀H₁₂O₃ | [5] |
| Molecular Weight | 180.20 g/mol | [5][8] |
| Appearance | White to pale yellow solid | [9][10] |
| Melting Point | 96-97 °C | [7][10] |
| Boiling Point | ~239-240 °C @ 760 mmHg | [10] |
| LogP (o/w) | 3.8 | [5][8] |
| Solubility | Soluble in ethanol, methanol, isopropanol; Sparingly soluble in water (118.8 mg/L @ 25°C est.) | [8][10] |
| Specific Gravity | ~1.097 - 1.101 @ 20°C | [9][10] |
The high LogP value (3.8) indicates that this compound is lipophilic, which is a favorable characteristic for penetrating the lipid-rich stratum corneum, the outermost layer of the skin.[11] However, its poor water solubility presents a challenge for formulation in aqueous-based systems like gels and creams. This necessitates the use of solubilizers or co-solvents.
Formulation Development Workflow
A logical workflow is critical to efficiently developing a robust topical formulation. The process involves iterative cycles of formulation, characterization, and optimization.
Caption: Formulation development workflow for topical this compound products.
Excipient Selection and Example Formulations
The choice of excipients is paramount as they dictate the physical properties, stability, and drug delivery performance of the final product.[12] Excipients are not merely "inactive" ingredients; they are critical components that ensure the quality and effectiveness of the formulation.[12][13]
Key Excipient Categories
-
Solvents/Co-solvents: Due to this compound's lipophilicity, solvents are needed. Examples include Propylene Glycol, Ethanol, and Polyethylene Glycols (PEGs), which help dissolve the API and can also act as humectants and penetration enhancers.[14]
-
Gelling Agents (Thickeners): These provide the desired viscosity and structure for gels and creams. Carbomers (e.g., Carbopol® polymers) are highly efficient thickeners that form clear gels at low concentrations.[15] Cellulose derivatives (e.g., hydroxyethyl cellulose) are also common.[14]
-
Emollients: These agents soften the skin and provide a pleasant feel. Examples include fatty alcohols (Cetyl Alcohol, Stearyl Alcohol), fatty acid esters (Isopropyl Myristate), and mineral oil.[16]
-
Emulsifiers: Essential for creating stable oil-in-water (o/w) or water-in-oil (w/o) creams by reducing the interfacial tension between the two phases. A combination of emulsifiers, such as Cetearyl Alcohol and Polysorbate 80, is often used.[14]
-
Penetration Enhancers: These compounds reversibly decrease the barrier function of the stratum corneum to facilitate API delivery.[17][18] Propylene glycol, ethanol, and terpenes (like menthol, often included as a second active) can serve this function.[11][17]
-
Preservatives: Necessary in formulations containing water to prevent microbial growth. Common examples include Phenoxyethanol, Parabens, and Benzyl Alcohol.
Example Formulation 1: this compound Analgesic Gel
This formulation is a simple, aqueous-based gel designed for easy application and a non-greasy feel.
Table 2: Example this compound Gel Formulation (10% w/w)
| Ingredient | Function | % w/w |
| This compound | Active Pharmaceutical Ingredient (API) | 10.0 |
| Propylene Glycol | Solvent, Penetration Enhancer, Humectant | 20.0 |
| Isopropyl Alcohol | Co-solvent, Cooling Sensation | 15.0 |
| Carbomer 940 | Gelling Agent | 1.0 |
| Triethanolamine | Neutralizing Agent (to thicken Carbomer) | q.s. to pH 6.5 |
| Phenoxyethanol | Preservative | 0.5 |
| Purified Water | Vehicle | q.s. to 100 |
Example Formulation 2: this compound Analgesic Cream
This is an oil-in-water (o/w) emulsion that provides both analgesic delivery and skin moisturization.
Table 3: Example this compound Cream Formulation (10% w/w)
| Phase | Ingredient | Function | % w/w |
| Oil Phase | This compound | Active Pharmaceutical Ingredient (API) | 10.0 |
| Cetyl Alcohol | Emollient, Thickener, Emulsion Stabilizer | 5.0 | |
| Stearic Acid | Emulsifier, Thickener | 3.0 | |
| Isopropyl Myristate | Emollient, Penetration Enhancer | 4.0 | |
| Aqueous Phase | Glycerin | Humectant | 5.0 |
| Polysorbate 80 | Emulsifier (o/w) | 2.0 | |
| Phenoxyethanol | Preservative | 0.5 | |
| Purified Water | Vehicle | q.s. to 100 |
Protocols: Manufacturing and Quality Control
Rigorous, well-defined protocols are essential for ensuring product consistency and quality. The following sections detail lab-scale manufacturing procedures and critical quality control tests.
Protocol: Lab-Scale Preparation of Analgesic Gel
-
API Solubilization: In a primary vessel, combine the Propylene Glycol and Isopropyl Alcohol. Add the this compound and mix until fully dissolved.
-
Gelling Agent Dispersion: In a separate, larger vessel, add the Purified Water. Slowly sprinkle the Carbomer 940 powder onto the surface of the water while mixing with a high-shear mixer, avoiding clump formation. Mix until a uniform, lump-free dispersion is achieved.
-
Combining Phases: Slowly add the API solution from Step 1 to the Carbomer dispersion while mixing continuously.
-
Preservative Addition: Add the Phenoxyethanol and mix until uniform.
-
Neutralization: Slowly add Triethanolamine dropwise while monitoring the pH. Continue addition until the gel thickens and a pH of approximately 6.5 is reached.
-
Homogenization: Mix the final gel at a moderate speed until it is completely uniform and free of entrapped air.
Protocol: Lab-Scale Preparation of Analgesic Cream
-
Prepare Oil Phase: In a suitable vessel, combine the this compound, Cetyl Alcohol, Stearic Acid, and Isopropyl Myristate. Heat to 70-75°C with gentle mixing until all components are melted and the phase is uniform.
-
Prepare Aqueous Phase: In a separate vessel, combine the Purified Water, Glycerin, Polysorbate 80, and Phenoxyethanol. Heat to 70-75°C with mixing until all solids are dissolved.
-
Emulsification: Slowly add the hot Oil Phase to the hot Aqueous Phase while homogenizing with a high-shear mixer. Continue homogenization for 5-10 minutes to form a fine emulsion.
-
Cooling: Remove from heat and continue to mix at a lower speed with a paddle or anchor stirrer.
-
Finalization: Continue slow mixing until the cream has cooled to room temperature and has reached its final consistency.
Quality Control: In Vitro Release Testing (IVRT)
IVRT is a critical performance test used to assess the rate of drug release from a semi-solid formulation.[19] It is essential for quality control, stability assessment, and demonstrating bioequivalence for generic products.[20][21] The method typically uses a vertical diffusion cell, also known as a Franz Diffusion Cell.[22]
Caption: Schematic of a Franz Diffusion Cell for In Vitro Release Testing (IVRT).
IVRT Protocol:
-
Apparatus: Vertical Diffusion Cell (Franz Cell) system.
-
Membrane: Use a synthetic, inert membrane (e.g., PVDF, polysulfone) that does not bind the drug.
-
Receptor Medium: Prepare a receptor medium in which this compound is soluble to maintain sink conditions. A phosphate-buffered saline (PBS) at pH 7.4 with a surfactant (e.g., 2% Oleth-20) or a hydro-alcoholic solution may be appropriate. De-gas the medium before use.
-
Setup: Assemble the Franz cells, ensuring no air bubbles are trapped beneath the membrane. Equilibrate the cells with the receptor medium, maintaining a temperature of 32°C (to simulate skin surface temperature) via a circulating water bath.
-
Dosing: Apply a finite dose (e.g., 10-15 mg/cm²) of the topical formulation uniformly onto the membrane surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the receptor medium from the sampling arm for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Analysis: Quantify the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[23]
-
Calculation: Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot this against the square root of time. The slope of the linear portion of the curve represents the release rate (flux).
Quality Control: Stability Testing
Stability testing is performed to establish a shelf life and recommended storage conditions for the product. The protocols are governed by the International Council for Harmonisation (ICH) guidelines.[24]
-
Batches: Place at least three primary batches of the final formulation in the intended commercial packaging into the stability program.[24]
-
Storage Conditions: Store the batches under the conditions specified by ICH guidelines for the intended climatic zone.[25]
Table 4: Standard ICH Stability Conditions
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |
| (Source: ICH Q1A(R2) Guideline)[25] |
-
Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, test at 0, 3, and 6 months.
-
Tests: At each time point, evaluate the following parameters:
-
Physical Properties: Appearance, color, odor, phase separation.
-
Physicochemical Properties: pH, viscosity.
-
Assay: Quantification of this compound content.
-
Degradation Products: Monitor for the presence of impurities.
-
Microbial Limits: Test for microbial contamination.
-
Regulatory Considerations
The development of any new topical drug product must follow stringent regulatory guidelines. In the United States, the Food and Drug Administration (FDA) provides guidance on the development, manufacturing, and quality control of topical products.[26][27] Key considerations include demonstrating product safety and effectiveness, providing detailed information on all ingredients, and following Good Manufacturing Practices (GMP).[26] For generic topical products, specific guidance on demonstrating bioequivalence, often through IVRT studies and physicochemical characterization, is provided.[28][29]
Conclusion
The formulation of a topical analgesic with this compound is a scientific discipline that balances the physicochemical properties of the API with the complex biology of the skin. A successful formulation requires a systematic approach, beginning with thorough pre-formulation studies and progressing through rational excipient selection, process optimization, and rigorous quality control. The protocols and application notes provided in this guide offer a framework for developing a stable, effective, and safe product that meets both performance expectations and regulatory requirements.
References
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Application Note: A Multi-Faceted Approach to Quantifying the Topical Penetration of Propyl Salicylate
Abstract
This technical guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to accurately measure and characterize the topical penetration of propyl salicylate. Moving beyond a single methodology, we present an integrated approach that combines In Vitro Release Testing (IVRT) and In Vitro Permeation Testing (IVPT) using Franz diffusion cells, with complementary techniques such as tape stripping and Confocal Laser Scanning Microscopy (CLSM). This guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles and regulatory guidelines. By synthesizing quantitative flux data with stratum corneum distribution profiles and direct visualization, this multi-faceted strategy offers a robust and holistic understanding of formulation performance and the cutaneous bioavailability of this compound.
Introduction: The Rationale for Penetration Studies
The efficacy and safety of any topically applied active pharmaceutical ingredient (API) are fundamentally dependent on its ability to penetrate the skin's primary barrier, the stratum corneum, and reach its target site of action in sufficient concentration. This compound, a lipophilic ester of salicylic acid, is utilized in various topical formulations for its analgesic and counter-irritant properties. Its lipophilicity governs its interaction with the lipid-rich environment of the stratum corneum, making the characterization of its skin penetration a critical step in formulation development, bioequivalence assessment, and safety evaluation.
Simply measuring the amount of drug that disappears from the skin surface is insufficient. A rigorous assessment requires understanding the rate of release from the vehicle, the flux across the viable epidermis, the distribution within the skin layers, and the potential for systemic absorption. This guide details the critical experimental systems designed to elucidate these parameters, adhering to principles outlined by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD).[1][2][3]
Foundational Method: In Vitro Release & Permeation Testing (IVRT/IVPT)
The Franz diffusion cell is the cornerstone apparatus for assessing dermal absorption in vitro.[4][5] It provides a controlled, reproducible environment to study the movement of an API from a donor chamber, where the formulation is applied, through a membrane into a receptor fluid-filled chamber. The key distinction lies in the membrane used.
In Vitro Release Testing (IVRT): Assessing Formulation Performance
Causality & Purpose: Before evaluating skin interaction, we must first understand the formulation's intrinsic ability to release the API. IVRT isolates the formulation as the variable by using a standardized, inert synthetic membrane. This test is not designed to predict the absolute amount of drug that will penetrate the skin, but rather to serve as a highly sensitive quality control tool. It is invaluable for comparing different formulations, ensuring batch-to-batch consistency, and supporting post-approval changes under FDA's SUPAC-SS guidance.[6][7][8] The goal is to ensure that the vehicle does not "trap" the active, allowing it to become available for partitioning into the skin.
-
Apparatus Setup:
-
Receptor Medium Selection & Preparation:
-
Rationale: To accurately measure diffusion, "sink conditions" must be maintained. This means the concentration of this compound in the receptor fluid must not exceed 10% of its saturation solubility in that medium.[9] Given this compound's lipophilicity, an aqueous buffer alone is insufficient.
-
Recommended Medium: A solution of 40-50% ethanol in phosphate-buffered saline (PBS) pH 7.4 is a common starting point.[4][11] Alternatively, PBS with surfactants like 1-2% Oleth-20 or polysorbate 80 can be used.
-
Preparation: Prepare the chosen medium and degas it thoroughly for at least 30 minutes using sonication or vacuum to prevent air bubbles from forming on the membrane surface, which would impede diffusion.[4]
-
-
Membrane Mounting & Equilibration:
-
Select an inert synthetic membrane (e.g., Strat-M®, polysulfone, or cellulose acetate).
-
Mount the membrane between the donor and receptor chambers, ensuring a leak-proof seal.
-
Fill the receptor chamber with the degassed receptor medium, ensuring no bubbles are trapped beneath the membrane.
-
Allow the entire system to equilibrate for at least 30 minutes.
-
-
Dosing and Sampling:
-
Apply a finite dose of the this compound formulation (e.g., 5-10 mg/cm²) evenly onto the membrane surface in the donor chamber.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot (e.g., 300 µL) from the sampling arm of the receptor chamber.
-
Immediately replenish the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium to maintain a constant volume.[4]
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC-UV method (see Section 5).
-
Diagram: IVRT Experimental Workflow
Caption: Workflow for In Vitro Release Testing (IVRT).
In Vitro Permeation Testing (IVPT): Predicting In Vivo Absorption
Causality & Purpose: IVPT is the gold standard in vitro method for assessing percutaneous absorption and is conducted in accordance with OECD Test Guideline 428.[2][3][12] By replacing the synthetic membrane with excised human or porcine skin, this assay models the true biological barrier. It provides quantitative data on the rate (flux) and extent of the API's penetration through the skin and its deposition within the skin layers. This data is essential for safety and risk assessment, as it helps predict systemic exposure.[1][13]
This protocol follows the same fundamental steps as IVRT, with critical modifications related to the membrane.
-
Membrane Preparation:
-
Source: Use cryopreserved, uncompromised human skin from elective surgery or porcine ear skin, as it is a well-accepted surrogate.[3]
-
Thawing & Dermatoming: Thaw skin at room temperature. Using a dermatome, prepare skin sections of a consistent thickness (typically 300-500 µm). This step is critical as it removes the variable subcutaneous fat and connective tissue, which can act as an artificial barrier for lipophilic compounds like this compound.[9]
-
Integrity Check: Before mounting, the barrier integrity of each skin section should be confirmed, for example, by measuring transepidermal water loss (TEWL) or electrical resistance.
-
-
Apparatus Setup & Dosing:
-
Follow the same procedure as for IVRT (Protocol 1, Steps 1-4), mounting the dermatomed skin with the stratum corneum facing the donor chamber. The study duration is typically extended to 24 hours.[14]
-
-
Mass Balance & Sample Collection (at 24 hours):
-
Rationale: A comprehensive IVPT study accounts for 100% of the applied dose. This mass balance is crucial for a validated study.
-
Procedure: a. Receptor Fluid: Collect the entire volume of the receptor fluid. This represents the amount of this compound that has fully permeated the skin (systemically available). b. Skin Surface Wash: Wash the skin surface multiple times with a suitable solvent (e.g., the receptor medium or a mild surfactant solution) to recover unabsorbed formulation. c. Stratum Corneum (Tape Stripping): Remove the stratum corneum by applying and removing adhesive tape sequentially (see Section 3). This quantifies the API in the primary barrier. d. Epidermis/Dermis: After tape stripping, separate the remaining epidermis from the dermis. Extract this compound from each tissue layer separately using a suitable solvent (e.g., acetonitrile) and homogenization. This measures the amount of API retained within the skin.
-
-
Sample Analysis:
-
Analyze all collected fractions (receptor fluid, surface wash, tape strips, tissue extracts) for this compound concentration via HPLC-UV.
-
Summarize the quantitative data from the IVPT study in a clear, structured table.
| Parameter | Formulation A (% Applied Dose) | Formulation B (% Applied Dose) | Control (% Applied Dose) |
| Amount Permeated (Receptor) | 8.5 ± 1.2 | 12.1 ± 1.8 | 6.2 ± 0.9 |
| Amount in Stratum Corneum | 15.2 ± 2.5 | 10.8 ± 1.9 | 13.5 ± 2.1 |
| Amount in Epidermis/Dermis | 5.8 ± 0.9 | 7.2 ± 1.1 | 4.9 ± 0.7 |
| Total Penetrated (Permeated + Retained) | 29.5 ± 4.6 | 30.1 ± 4.8 | 24.6 ± 3.7 |
| Amount Unabsorbed (Surface Wash) | 68.5 ± 5.1 | 67.2 ± 5.5 | 73.1 ± 4.9 |
| Total Recovery | 98.0 ± 2.8 | 97.3 ± 3.1 | 97.7 ± 2.5 |
| Steady-State Flux (Jss, µg/cm²/h) | 1.85 | 2.52 | 1.30 |
Data are presented as Mean ± SD (n=6).
Diagram: IVPT Experimental Workflow with Mass Balance
Caption: Workflow for In Vitro Permeation Testing (IVPT).
Complementary Method: Tape Stripping
Causality & Purpose: While IVPT quantifies total penetration, tape stripping provides high-resolution data on the drug's concentration and distribution within the stratum corneum.[15][16][17] This is a simple yet powerful technique to understand how effectively a formulation delivers the API into the primary skin barrier.[18] By analyzing successive tape strips, one can construct a concentration gradient, revealing whether the drug resides superficially or penetrates to the deeper layers of the SC, closer to the viable epidermis.
-
Timing: This procedure can be performed at the end of an IVPT study, before tissue extraction.
-
Preparation: After removing the skin from the Franz cell and performing the surface wash, gently blot the skin dry.
-
Stripping Procedure:
-
Place the skin section on a firm, flat surface.
-
Firmly press a piece of adhesive tape (e.g., D-Squame®, 3M Transpore™) onto the application area using a consistent force, for instance, with a 1 kg roller, for 5 seconds.[18]
-
Remove the tape strip smoothly and rapidly at a consistent angle.
-
Place the strip into a pre-labeled vial.
-
Repeat this process 15-20 times, using a fresh piece of tape for each strip and placing each in a separate vial.
-
-
Extraction and Analysis:
-
Add a precise volume of a suitable solvent (e.g., acetonitrile or methanol) to each vial.
-
Vortex or sonicate the vials to fully extract the this compound from the tape and the attached corneocytes.
-
Analyze the solvent from each vial by HPLC-UV.
-
| Tape Strip Number | This compound per Strip (µg/cm²) |
| 1 | 5.8 |
| 2 | 4.1 |
| 3 | 2.9 |
| 4 | 1.8 |
| 5 | 1.1 |
| ... | ... |
| 15 | 0.2 |
Diagram: Tape Stripping Process
Caption: Sequential removal of stratum corneum layers via tape stripping.
Visualization Method: Confocal Laser Scanning Microscopy (CLSM)
Causality & Purpose: Quantitative methods provide numbers, but CLSM provides visual confirmation.[19] This non-invasive imaging technique allows for the optical sectioning of skin, generating high-resolution images at various depths.[20][21] It helps to visualize the penetration pathways of a formulation. For a non-fluorescent molecule like this compound, a fluorescent probe (e.g., Nile Red) with similar lipophilicity can be incorporated into the formulation. This allows visualization of the vehicle's distribution, providing strong indicative evidence of the API's localization within intercellular lipid lamellae, hair follicles, or sebaceous glands.
-
Formulation Preparation: Prepare the this compound formulation with a small amount (e.g., 0.01% w/w) of a lipophilic fluorescent probe like Nile Red.
-
Skin Application: Apply the fluorescently labeled formulation to a section of excised human skin and incubate for a defined period (e.g., 4 hours) under controlled conditions.
-
Sample Preparation: Remove excess formulation from the surface. The skin sample can be mounted directly for imaging or snap-frozen and cryo-sectioned for cross-sectional views.
-
Imaging:
-
Place the sample on the confocal microscope stage.
-
Use the appropriate laser line to excite the fluorescent probe (e.g., 543 nm or 561 nm for Nile Red).
-
Collect emitted fluorescence using a suitable detector.
-
Acquire a "z-stack," which is a series of images taken sequentially from the skin surface down into the dermis at defined step sizes (e.g., 1-2 µm).
-
-
Image Analysis:
-
Reconstruct the z-stack images to create a 3D visualization of the formulation's penetration.
-
Analyze images to identify areas of high fluorescence intensity, indicating the primary routes and depth of penetration.
-
Analytical Method: this compound Quantification
A robust, validated analytical method is essential for accurate quantification in all collected samples. Reverse-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV) is the standard method.
-
Rationale: This technique provides excellent specificity, sensitivity, and reproducibility for quantifying small molecules like this compound in complex biological matrices.
-
Typical Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[22]
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% acetic acid or phosphoric acid in water). A typical ratio might be 60:40 (v/v) Acetonitrile:Buffer.[22][23]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at approximately 236 nm or 304 nm.[24][25]
-
Validation: The method must be fully validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[22]
-
Conclusion
Measuring the topical penetration of this compound requires more than a single experiment. The integrated approach detailed in this guide provides a comprehensive characterization of API-formulation-skin interactions. By beginning with IVRT to confirm formulation quality, progressing to IVPT to quantify biologically relevant permeation, and supplementing with tape stripping and CLSM to understand distribution and pathways, researchers can build a robust data package. This multi-faceted methodology enables informed decision-making in formulation optimization, supports regulatory submissions, and ultimately leads to the development of safer and more effective topical products.
References
- COLIPA. (2025). Test Guidelines for In Vitro Assessment of Dermal Absorption and Percutaneous Penetration of Cosmetic Ingredients. ResearchGate.
- Eurofins. (2024). Dermal Absorption Risk Assessment | Topical Drug Delivery. Eurofins.
- Thakur, R., et al. (2022). Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities. PMC - NIH.
- Lademann, J., et al. (2009). The tape stripping procedure--evaluation of some critical parameters. PubMed.
- EFSA PPR Panel. (2017). Guidance on dermal absorption. PMC - PubMed Central.
- Alvarez-Román, R., et al. (2004). Visualization of skin penetration using confocal laser scanning microscopy. PubMed.
- Cross, S. E., et al. (1997). Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. NIH.
- FDA. (2022). In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. FDA.
- Zhang, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
- Lademann, J., et al. (2017). Stripping Procedures for Penetration Measurements of Topically Applied Substances. Plastic Surgery Key.
- Flaten, G. E., et al. (2020). Reflections on the OECD guidelines for in vitro skin absorption studies. PubMed.
- Kumar, S., et al. (2023). A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. Ashdin Publishing.
- Toiu, A., et al. (2019). HPLC analysis of salicylic derivatives from natural products. ResearchGate.
- Demisli, S., et al. (2020). Development and Study of Nanoemulsions and Nanoemulsion-Based Hydrogels for the Encapsulation of Lipophilic Compounds. PubMed.
- Eleraky, N. E., et al. (2018). Dissipative Particle Dynamics Investigation of the Transport of Salicylic Acid through a Simulated In Vitro Skin Permeation Model. MDPI.
- Mathes, C., et al. (2017). Confocal Microscopy for Visualization of Skin Penetration. Plastic Surgery Key.
- Contract Pharma. (2023). IVRT & Skin Testing for Topical Pharmaceutical Drug Development. Contract Pharma.
- Ng, S. F., & Rouse, J. (2014). In vitro diffusion studies in transdermal research: A synthetic membrane model in place of human skin. ResearchGate.
- OECD. (2022). GUIDANCE NOTES ON DERMAL ABSORPTION STUDIES. OECD.
- Ganthi, H. K. R., et al. (2015). Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl. Research and Reviews.
- Santos, P., et al. (2012). The tape-stripping technique as a method for drug quantification in skin. PubMed.
- Mohammed, Y., et al. (2016). Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation. ResearchGate.
- Monteiro-Riviere, N. A., & Inman, A. O. (2012). Use of confocal microscopy for nanoparticle drug delivery through skin. SPIE Digital Library.
- SCCNFP. (2006). Basic criteria for the in vitro assessment of dermal absorption of cosmetic ingredients. European Commission.
- Santos, P., et al. (2012). The tape stripping technique procedure. ResearchGate.
- Agilent. (n.d.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Agilent.
- Vivascope. (n.d.). Confocal Microscope: Precision Imaging for Dermatology and Medicine. Vivascope.
- LifeNet Health LifeSciences. (n.d.). In Vitro Skin Permeation Testing based on OECD Guidance. LifeNet Health LifeSciences.
- Auriga Research. (n.d.). Franz Diffusion. Auriga Research.
- Shah, V. P., et al. (2022). In vitro release test (IVRT): Principles and applications. PubMed.
- Sutan, A., et al. (2010). DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF METHYL SALICYLATE IN A MEDICATED CREAM FORMULATION. Farmacia.
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Application Note: A Guide to Using Propyl Salicylate for the Study of Plant Stomatal Closure
Introduction
Stomata, the microscopic pores on the surface of plant leaves, are critical gatekeepers regulating the exchange of CO₂ for photosynthesis and the loss of water through transpiration. The dynamic opening and closing of these pores are governed by a complex network of signaling pathways that respond to both internal cues and environmental stimuli. Salicylic acid (SA), a key phytohormone, is well-established as a central player in plant defense signaling and has been shown to induce stomatal closure, thereby forming a primary line of defense against pathogen entry.[1][2]
This application note provides a comprehensive guide for researchers on the use of propyl salicylate (PrSA), an ester of salicylic acid, as a chemical tool to probe the molecular mechanisms of stomatal closure. While research indicates that other esters, such as methyl salicylate (MeSA), may be more potent inducers, PrSA remains a valuable compound for comparative studies and for dissecting the nuanced roles of different salicylates in plant physiology.[3][4] We will delve into the underlying signaling cascade, present detailed protocols for stomatal aperture analysis, and outline methods for experimental validation, empowering researchers to generate robust and reliable data.
Part I: The Mechanistic Basis of Salicylate-Induced Stomatal Closure
Understanding the "why" behind an experimental tool is paramount. This compound, like its parent compound salicylic acid, does not act in a vacuum. It initiates a sophisticated and rapid signaling cascade within the guard cells that surround the stomatal pore, culminating in a loss of turgor pressure and pore closure.
The core mechanism involves the production of two key signaling molecules: Reactive Oxygen Species (ROS) and Nitric Oxide (NO) .[3][4][5] Upon perception of the salicylate signal, guard cells rapidly accumulate ROS and NO. The essentiality of these molecules is demonstrated by experiments where the application of ROS scavengers (like catalase) or NO scavengers (like cPTIO) reverses the stomatal closure induced by salicylates.[4]
An important distinction in the signaling pathway exists between salicylates and another major stomatal-closing hormone, abscisic acid (ABA). While ABA-induced ROS production is primarily mediated by plasma membrane NADPH oxidases (RBOHs), salicylate-induced ROS generation relies on peroxidases.[4][6] This mechanistic divergence allows researchers to use different salicylates and ABA to dissect separate branches of the guard cell signaling network. This cascade is also intricately linked with calcium signaling, a universal second messenger in plants, which helps to amplify the signal and activate downstream targets like ion channels.[7][8]
The signaling pathway can be visualized as follows:
Part II: Comparative Efficacy of Salicylic Acid Esters
For robust experimental design, it is crucial to understand that not all salicylates are equally effective at inducing stomatal closure. This compound is effective, but studies in Arabidopsis thaliana have established a clear hierarchy of potency among various SA esters. This knowledge allows researchers to select appropriate positive controls and to contextualize their results.
| Compound | Chemical Class | Relative Efficacy in Inducing Stomatal Closure | Reference |
| Methyl Salicylate (MeSA) | Salicylic Acid Ester | Most Effective | [3][4] |
| Salicin | Salicyl Alcohol Glucoside | High | [3][4] |
| Salicylic Acid (SA) | Phenolic Phytohormone | Effective | [3][4] |
| This compound (PrSA) | Salicylic Acid Ester | Effective | [3][4] |
| Amyl Salicylate | Salicylic Acid Ester | Moderate | [3][4] |
| Benzyl Salicylate | Salicylic Acid Ester | Moderate | [3][4] |
| Acetylsalicylate (ASA) | Salicylic Acid Ester | Least Effective | [3][4] |
This table provides a qualitative summary. The precise dose-response relationship can vary between plant species.
Part III: Experimental Protocols and Workflow
This section provides step-by-step methodologies for preparing solutions and measuring stomatal responses to this compound.
Experimental Workflow Overview
Protocol 1: Preparation of this compound Working Solutions
Causality: this compound has low water solubility. A high-concentration stock solution must be prepared in an organic solvent, which is then diluted to the final working concentration in an aqueous buffer. A solvent control is critical to ensure the solvent itself does not affect stomatal aperture.
Materials:
-
This compound (PrSA)
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Stomatal Opening Buffer (10 mM MES-KOH, pH 6.15, 50 mM KCl, 100 µM CaCl₂)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Prepare 100 mM PrSA Stock Solution: Dissolve the appropriate amount of PrSA in DMSO to make a 100 mM stock solution. For example, to make 1 mL, add 18.02 mg of PrSA (Molar Mass: 180.20 g/mol ) to 1 mL of DMSO. Vortex until fully dissolved. Store at -20°C for long-term use.
-
Prepare Working Solutions: On the day of the experiment, dilute the stock solution into the Stomatal Opening Buffer. For a 100 µM working solution, add 1 µL of the 100 mM stock to 999 µL of buffer.
-
Prepare Control Solutions:
-
Negative Control: Use the Stomatal Opening Buffer alone.
-
Solvent Control: Prepare a buffer solution containing the same final concentration of DMSO as your PrSA working solution (e.g., 0.1% DMSO). This is crucial for validating that any observed effect is due to PrSA and not the solvent.
-
Positive Control (Recommended): Prepare a working solution of a known stomatal closure inducer, such as 10 µM Abscisic Acid (ABA) or 100 µM Methyl Salicylate (MeSA).
-
Protocol 2: Stomatal Aperture Assay using Leaf Epidermal Peels (Arabidopsis thaliana)
Causality: This ex vivo method allows for direct observation and treatment of guard cells, removing complex whole-leaf physiological factors. Starting with fully open stomata provides a standardized baseline from which to measure closure.
Materials:
-
4-5 week old, well-watered Arabidopsis thaliana plants
-
Forceps and razor blades
-
Petri dishes
-
Microscope slides and coverslips
-
Light source and microscope with camera
Procedure:
-
Plant Growth: Grow plants under a 12-hour light/12-hour dark cycle. Experiments should be conducted 3-4 hours into the light period.
-
Prepare Epidermal Peels: Gently peel the abaxial (lower) epidermis from a rosette leaf. A small piece (approx. 0.5 cm²) is sufficient. Immediately float the peel, outer side up, in a petri dish containing Stomatal Opening Buffer.
-
Induce Stomatal Opening: Place the petri dishes with the peels under a strong light source (e.g., 150 µmol m⁻² s⁻¹) at room temperature for at least 2 hours. This ensures that the majority of stomata are open before treatment.
-
Treatment: Carefully transfer the peels to new petri dishes containing the prepared working solutions: Negative Control, Solvent Control, and various concentrations of this compound.
-
Incubation: Incubate the peels in the treatment solutions under the same light conditions for a specified time, typically 1.5 to 2 hours.
-
Microscopy: Mount a treated peel in a drop of its respective treatment solution on a microscope slide, add a coverslip, and immediately observe under a microscope (40x objective is recommended).
-
Imaging: Capture clear images of multiple fields of view for each treatment, ensuring a sufficient number of stomata are recorded for statistical analysis.
Protocol 3: Quantification of Stomatal Aperture
Causality: Direct measurement of pore dimensions provides quantitative data on the treatment's effect. Calculating an aperture index (width/length) normalizes for variations in stomatal size.
Materials:
-
Captured microscope images
-
ImageJ software (or similar image analysis program)[9]
Procedure:
-
Open Image: Open a captured image file in ImageJ.
-
Set Scale: Calibrate the software by measuring a known distance on a stage micrometer image taken with the same objective.
-
Measure Aperture: Use the "Straight Line" tool to measure the width (distance between the two guard cells at the widest point) and the length of the stomatal pore.
-
Record Data: Record these values in a spreadsheet. Repeat for at least 50-60 stomata per treatment condition.
-
Calculate Aperture Index: For each stoma, calculate the aperture index by dividing the width by the length. This ratiometric value is often more consistent than width alone.
-
Statistical Analysis: Perform statistical tests (e.g., ANOVA or Student's t-test) to determine if the differences between treatments are statistically significant.
Part IV: Experimental Validation and Controls
To ensure the trustworthiness of your findings, a self-validating experimental design is essential. This involves the use of appropriate controls and pharmacological agents to confirm the proposed mechanism of action.
| Component to Validate | Approach | Rationale |
| Solvent Effect | Include a "Solvent Control" with the same concentration of DMSO/Ethanol as the highest PrSA dose. | Ensures that the observed stomatal closure is not an artifact of the organic solvent. |
| ROS Involvement | Co-incubate PrSA with a ROS scavenger (e.g., 10 mM Catalase). | If PrSA acts via ROS, scavenging ROS should prevent or reverse PrSA-induced stomatal closure.[4] |
| NO Involvement | Co-incubate PrSA with a NO scavenger (e.g., 200 µM cPTIO). | If NO is a key signaling intermediate, its removal should block the effect of PrSA.[4] |
| Genetic Pathway | Use plant mutants deficient in key signaling components (e.g., peroxidase or nitrate reductase mutants). | If available, these genetic tools provide powerful evidence for the involvement of specific proteins in the PrSA response.[10] |
Conclusion
This compound serves as a valuable chemical probe for investigating the intricate signaling pathways that govern stomatal closure. By leveraging the detailed protocols and validation strategies outlined in this guide, researchers can effectively dissect the roles of ROS, NO, and other signaling intermediates in guard cell physiology. When used in conjunction with other chemical inducers like methyl salicylate and ABA, PrSA can help elucidate both common and divergent pathways in stomatal regulation, contributing to a more profound understanding of how plants adapt to their ever-changing environment.
References
- Agurla, S., Gahir, S., Munemasa, S., Murata, Y., & Raghavendra, A. S. (2020). Methyl salicylate is the most effective natural salicylic acid ester to close stomata while raising reactive oxygen species and nitric oxide in Arabidopsis guard cells. Plant Physiology and Biochemistry, 157, 276-283. [Link]
- Agurla, S., Gahir, S., Munemasa,S., Murata, Y., & Raghavendra, A. S. (2020). Methyl salicylate is the most effective natural salicylic acid ester to close stomata while raising reactive oxygen species and nitric oxide in Arabidopsis guard cells. PubMed, PMID: 33152646. [Link]
- D'Alessandro, S., Griebel, T., & Killo, S. (2013). Functional Analogues of Salicylic Acid and Their Use in Crop Protection. MDPI. [Link]
- CN104710314A - Preparation method of salicylate.
- Sierla, M., Waszczak, C., Vahisalu, T., & Kangasjärvi, J. (2016). Reactive Oxygen Species in the Regulation of Stomatal Movements. PubMed Central - NIH. [Link]
- McAinsh, M. R., & Taylor, J. E. (2001). Calcium signalling in stomatal guard cells.
- Saleem, M. A., et al. (2023). Reactive Oxygen Species in Drought-Induced Stomatal Closure: The Potential Roles of NPR1. PMC - PubMed Central. [Link]
- Thor, K., et al. (2019). Calcium signals in guard cells enhance the efficiency by which abscisic acid triggers stomatal closure. PMC - PubMed Central. [Link]
- Sierla, M., Waszczak, C., Vahisalu, T., & Kangasjärvi, J. (2016). The role of ROS in stomatal closure.
- Devireddy, A. R., et al. (2021). Reactive oxygen species signaling and stomatal movement: Current updates and future perspectives. PMC - PubMed Central. [Link]
- Laanemets, K., et al. (2013). Calcium-Dependent and -Independent Stomatal Signaling Network and Compensatory Feedback Control of Stomatal Opening via Ca2+ Sensitivity Priming. PMC - PubMed Central. [Link]
- CN1069892C - Process for synthesizing isothis compound.
- Pokotylo, I., et al. (2019). Novel Salicylic Acid Analogs Induce a Potent Defense Response in Arabidopsis. MDPI. [Link]
- Wang, Y., et al. (2012). Calcium-sensing receptor regulates stomatal closure through hydrogen peroxide and nitric oxide in response to extracellular calcium in Arabidopsis. PMC - PubMed Central. [Link]
- Pokotylo, I., et al. (2019). Novel Salicylic Acid Analogs Induce a Potent Defense Response in Arabidopsis. PMC - PubMed Central. [Link]
- Thor, K., et al. (2019).
- CN102408338A - Synthesis method of salicylate.
- Wu, H.-C., et al. (2017). Using Silicon Polymer Impression Technique and Scanning Electron Microscopy to Measure Stomatal Aperture, Morphology, and Density. Bio-protocol. [Link]
- Experimental setup for stomatal aperture measurements.
- How can I determinate the stomatal aperture degree in epidermal peelings?.
- Ishiga, Y., & Ishiga, T. (2023). Prevention of Stomatal Entry as a Strategy for Plant Disease Control against Foliar Pathogenic Pseudomonas Species. MDPI. [Link]
- Eisele, N., et al. (2016).
- De Vleesschauwer, D., & Höfte, M. (2009). Synthetic plant defense elicitors. Frontiers in Plant Science. [Link]
- Wu, L., et al. (2018). Stomatal Closure and SA-, JA/ET-Signaling Pathways Are Essential for Bacillus amyloliquefaciens FZB42 to Restrict Leaf Disease Caused by Phytophthora nicotianae in Nicotiana benthamiana. Frontiers in Microbiology. [Link]
- Pál, M., et al. (2017). Regulation of stomatal movement and photosynthetic activity in guard cells of tomato abaxial epidermal peels by salicylic acid. PubMed. [Link]
- Gahir, S., et al. (2017). Stomatal Closure and Rise in ROS/NO of Arabidopsis Guard Cells by Tobacco Microbial Elicitors: Cryptogein and Harpin. PMC - NIH. [Link]
- Chemconnections. (2008).
- Merilo, E., et al. (2020). Molecular mechanisms of stomatal closure in response to rising vapor pressure deficit. Plant, Cell & Environment. [Link]
- Sasaki, T., et al. (2022).
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- 2. Frontiers | Stomatal Closure and SA-, JA/ET-Signaling Pathways Are Essential for Bacillus amyloliquefaciens FZB42 to Restrict Leaf Disease Caused by Phytophthora nicotianae in Nicotiana benthamiana [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Methyl salicylate is the most effective natural salicylic acid ester to close stomata while raising reactive oxygen species and nitric oxide in Arabidopsis guard cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of stomatal movement and photosynthetic activity in guard cells of tomato abaxial epidermal peels by salicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactive Oxygen Species in the Regulation of Stomatal Movements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium signals in guard cells enhance the efficiency by which abscisic acid triggers stomatal closure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium-sensing receptor regulates stomatal closure through hydrogen peroxide and nitric oxide in response to extracellular calcium in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rapid and Simple Method for Microscopy-Based Stomata Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stomatal Closure and Rise in ROS/NO of Arabidopsis Guard Cells by Tobacco Microbial Elicitors: Cryptogein and Harpin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-Technique Approach for the Identification of Propyl Salicylate in Complex Mixtures
Abstract
Propyl salicylate is a common ingredient in cosmetic, pharmaceutical, and food products, valued for its characteristic fragrance and therapeutic properties. Its unambiguous identification in complex matrices such as creams, lotions, and biological fluids is critical for quality control, regulatory compliance, and safety assessment.[1][2] This guide provides a detailed framework for researchers, scientists, and drug development professionals on the application of modern analytical techniques for the robust identification and confirmation of this compound. We present an integrated workflow that leverages the separation power of chromatography with the structural specificity of mass spectrometry and spectroscopic methods, ensuring trustworthy and scientifically sound results.
Introduction: The Analytical Challenge
This compound (C₁₀H₁₂O₃, M.W. 180.20 g/mol ) is the ester formed from salicylic acid and propanol.[3] While beneficial in formulated products, its presence and concentration must be carefully controlled. The primary analytical challenge lies in distinguishing this compound from a myriad of other components present in a typical formulation, including structurally similar compounds like other salicylate esters (methyl, ethyl, or butyl salicylate).[4][5] The complexity of cosmetic and pharmaceutical matrices necessitates a multi-faceted analytical strategy that goes beyond simple detection to provide conclusive identification.[6][7]
Strategic Analytical Workflow
A robust analytical strategy relies on the orthogonal application of separation and spectroscopic techniques. An initial chromatographic separation provides isolation from matrix interferences, followed by mass spectrometric or spectroscopic analysis for definitive identification.
Caption: General workflow for identifying this compound.
Primary Identification: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the cornerstone for analyzing volatile and semi-volatile compounds like this compound.[1][8] Its high chromatographic resolution separates the analyte from complex matrix components, while the mass spectrometer provides a unique fragmentation "fingerprint," enabling highly confident identification.
Protocol 1: GC-MS Analysis of this compound in a Cosmetic Cream
Causality Behind Choices:
-
Extraction Solvent: A moderately polar solvent like methanol is chosen to efficiently solubilize this compound and other cosmetic ingredients, ensuring effective extraction from the cream base.[9]
-
Column Selection: A DB-5MS or equivalent column (5% phenyl-methylpolysiloxane) is a robust, general-purpose column providing excellent separation for a wide range of semi-volatile compounds, including aromatic esters.[1]
-
Temperature Program: The ramped temperature program ensures that lower-boiling point compounds elute first, followed by the target analyte, providing good separation and peak shape.[8]
Step-by-Step Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh approximately 0.5 g of the cosmetic cream into a 15 mL centrifuge tube.
-
Add 5 mL of HPLC-grade methanol. Vortex vigorously for 2 minutes to disperse the cream.
-
Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the solid excipients.
-
Carefully transfer the supernatant (methanol extract) into a clean vial.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial for analysis.
-
-
Instrument Setup & Acquisition:
-
GC System: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MS or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode, 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at 15 °C/min.
-
Ramp to 280 °C at 25 °C/min, hold for 5 minutes.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Acquisition Mode: Full Scan (m/z 40-450).
-
-
Data Analysis & Interpretation:
-
Retention Time (RT): Compare the RT of the peak in the sample chromatogram to that of a certified this compound standard. The Kovats retention index for this compound on a non-polar column is approximately 1357-1385.[8][10]
-
Mass Spectrum: The EI mass spectrum is the key identifier. The molecular ion ([M]⁺) should be observed at m/z 180. Key fragment ions resulting from the cleavage of the propyl group and rearrangements provide a unique fingerprint.[10]
-
| Ion (m/z) | Identity | Rationale for Formation |
| 180 | [M]⁺ | Molecular Ion |
| 121 | [M - C₃H₇O]⁺ | Loss of the propoxy radical |
| 120 | [M - C₃H₇OH]⁺ | McLafferty rearrangement and loss of propene, forming salicylic acid ion |
| 92 | [C₆H₄O]⁺ | Further fragmentation, loss of CO from the salicylic acid ion |
| 65 | [C₅H₅]⁺ | Aromatic ring fragmentation |
| Table 1: Key Mass Fragments for this compound Identification.[10] |
Complementary Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Experience: HPLC is an excellent alternative or confirmatory technique, particularly when dealing with complex mixtures that may not be amenable to GC or if derivatization is to be avoided.[3] An RP-HPLC method with a Photodiode Array (PDA) detector provides both retention time and a UV spectrum for identity confirmation.
Caption: Workflow for HPLC-PDA analysis.
Protocol 2: HPLC-PDA Analysis of this compound
Causality Behind Choices:
-
Mobile Phase: A mixture of acetonitrile and acidified water is a standard mobile phase for reverse-phase chromatography. The acid (acetic or phosphoric) suppresses the ionization of the phenolic hydroxyl group on the salicylate, ensuring a sharp, symmetrical peak shape.
-
Column: A C18 column is the workhorse of reverse-phase HPLC, providing excellent retention and separation for moderately non-polar compounds like this compound.
-
Detection Wavelength: Salicylates exhibit strong UV absorbance. Monitoring at a specific wavelength (e.g., 264 nm or 303 nm) provides good sensitivity and selectivity.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare the sample extract as described in GC-MS Protocol 1, Steps 1.1-1.5.
-
Evaporate the methanol extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter through a 0.45 µm filter into an HPLC vial.
-
-
Instrument Setup & Acquisition:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Detector: Waters 2998 PDA Detector or equivalent.
-
Column: Kromasil C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : 0.1% Acetic Acid in Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: PDA scan 200-400 nm, with extraction at 264 nm.
-
-
Data Analysis & Interpretation:
-
Retention Time: Match the retention time of the sample peak with a this compound standard.
-
UV Spectrum: The PDA detector captures the full UV spectrum of the eluting peak. Compare this spectrum with that of the standard to confirm identity. This provides an extra layer of confirmation beyond just retention time.
-
Unambiguous Structural Confirmation: Spectroscopic Methods
Trustworthiness: For absolute certainty, especially in contentious cases (e.g., identifying a novel impurity or in litigation), spectroscopic analysis is indispensable. FTIR and NMR provide detailed structural information that is orthogonal to mass and retention time.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique that identifies the functional groups present in a molecule. For an aromatic ester like this compound, a characteristic "Rule of Three" pattern of intense peaks is expected.
| Wavenumber (cm⁻¹) | Vibration | Description |
| ~3200 (broad) | O-H Stretch | Intramolecular hydrogen-bonded phenol |
| 3050-3000 | C-H Stretch | Aromatic C-H |
| 2970-2880 | C-H Stretch | Aliphatic (propyl group) C-H |
| ~1725-1715 | C=O Stretch | Ester carbonyl, conjugated to aromatic ring |
| ~1610, ~1485 | C=C Stretch | Aromatic ring stretching |
| ~1310-1250 | C-C-O Stretch | Asymmetric stretch, highly characteristic of esters |
| ~1130-1100 | O-C-C Stretch | Symmetric stretch, also characteristic |
| Table 2: Characteristic FTIR Peak Positions for this compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the ultimate confirmation of molecular structure by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. It is exceptionally powerful for distinguishing between isomers, such as propyl and isothis compound, or other alkyl salicylates.[2][5]
Key ¹H NMR Signals for this compound (in CDCl₃):
-
~10.9 ppm (singlet, 1H): The phenolic -OH proton, shifted downfield due to intramolecular hydrogen bonding.[5]
-
~7.8-6.8 ppm (multiplets, 4H): Protons on the aromatic ring.
-
~4.2 ppm (triplet, 2H): The -OCH₂- protons of the propyl group.
-
~1.8 ppm (sextet, 2H): The central -CH₂- protons of the propyl group.
-
~1.0 ppm (triplet, 3H): The terminal -CH₃ protons of the propyl group.[5]
The unique splitting pattern and chemical shifts of the propyl group's protons provide a definitive fingerprint that distinguishes it from methyl (a singlet ~3.5 ppm) or ethyl (a quartet and a triplet) salicylates.[5]
Summary and Method Validation
The choice of technique depends on the specific requirements of the analysis. A summary of key performance characteristics is provided below.
| Technique | Primary Use | Specificity | Sensitivity | Key Advantage |
| GC-MS | Separation & Identification | Very High | High (ng/mL to pg/mL) | Provides fragmentation pattern for high-confidence ID. |
| HPLC-PDA | Separation & Quantification | High | Moderate (µg/mL to ng/mL) | Excellent for quantification; non-destructive. |
| FTIR | Functional Group Analysis | Moderate | Low (requires µg) | Fast, non-destructive, confirms ester functionality.[2] |
| NMR | Definitive Structure Elucidation | Absolute | Low (requires mg) | Unambiguously defines molecular structure and isomerism. |
| Table 3: Comparison of Analytical Techniques. |
Trustworthiness & Validation: Any method used for quality control or regulatory submission must be validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose. Key parameters, as defined by guidelines like ISO 22176 or ICH Q2, include:[4]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Accuracy: Closeness of test results to the true value.
-
Precision: Repeatability and intermediate precision of the results.
-
Linearity & Range: Proportionality of the signal to the concentration of the analyte.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified.[4]
-
Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The reliable identification of this compound in complex mixtures is best achieved through a structured, multi-technique approach. GC-MS serves as the primary tool for separation and identification, offering an unparalleled combination of sensitivity and specificity. RP-HPLC with PDA detection provides a robust, complementary method for quantification and confirmation. For absolute structural proof, particularly for distinguishing closely related isomers or for reference standard characterization, FTIR and NMR spectroscopy are indispensable. By integrating these techniques and adhering to rigorous validation standards, researchers and drug development professionals can ensure the scientific integrity of their results.
References
- PubChem. This compound. National Center for Biotechnology Information.
- SIELC Technologies. This compound.
- PubMed. Optimisation and validation of a GC-MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies.
- PubMed. Gas chromatography-mass spectrometry with solid-phase microextraction method for determination of methyl salicylate and other volatile compounds in leaves of Lycopersicon esculentum.
- FILAB. Validation of analytical methods on your cosmetic products according to the iso 22176 standard.
- Taylor & Francis Online. Carbon-13 Magnetic Resonance Spectroscopy of Salicylic Acid and Derivatives.
- Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three.
- Science and Education Publishing. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques.
- PubMed. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide.
- Proprep. How can you have unknowns that are carboxylic acid an ester be identified using spectroscopic methods?.
- Acta Pharmaceutica. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide.
- ResearchGate. The C=O bond, part VII: Aromatic esters, organic carbonates, and more of the rule of three.
- European Commission. JRC Guidelines for 1 - Selecting and/or validating analytical methods for cosmetics 2 - Recommending standardization steps for.
- ResearchGate. Validation of an analytical procedure for the determination of oxidative hair dyes in cosmetic formulations.
- MDPI. Meta-Analysis and Analytical Methods in Cosmetics Formulation: A Review.
- Impact Analytical. Methods for Cosmetics and Pharma.
- NIST. Benzoic acid, 2-hydroxy-, propyl ester. NIST Chemistry WebBook.
- PubMed. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives.
- CORE. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy.
- ACS Publications. Compositional analysis of short-chain alkyl (C1-C4) salicylate ester mixtures by various quantitative analytical techniques.
- ACS Fall 2025. Compositional analysis of short-chain alkyl (C1-C4) salicylate ester mixtures by various quantitative analytical techniques.
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
- Semantic Scholar. Determination of salicylate in beverages and cosmetics by use of an amperometric biosensor.
- Research and Reviews. Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl.
- Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.
- FDA. determination of salicylic acid (beta hydroxy acid) in cosmetic products by high performance liquid.
- Science and Education Publishing. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques.
- ResearchGate. A Review on a Some Analytical Methods for Determination of Salicylic Acid.
- Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra.
- Chemistry LibreTexts. 4.7 Identifying Characteristic Functional Groups.
- MDPI. Identification of Volatile Organic Compounds as Natural Antifungal Agents Against Botrytis cinerea in Grape-Based Systems.
- ResearchGate. Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl Paraben in Combined Topical Formulation by Using Design of Experiment.
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- 10. Benzoic acid, 2-hydroxy-, propyl ester [webbook.nist.gov]
Troubleshooting & Optimization
How to increase the yield of propyl salicylate esterification
Welcome to the technical support center for propyl salicylate esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, troubleshoot common issues, and ultimately, increase product yield. We will delve into the underlying chemical principles, provide actionable solutions to frequently encountered problems, and offer detailed experimental protocols.
Understanding the Reaction: Fischer-Speier Esterification
The synthesis of this compound is most commonly achieved through a Fischer-Speier esterification. This is an acid-catalyzed reaction between salicylic acid and propanol.[1] The reaction is reversible, meaning it can proceed in both the forward (ester formation) and reverse (hydrolysis) directions.[2] Achieving a high yield of this compound, therefore, hinges on pushing the chemical equilibrium towards the product side.
The Mechanism of Action
The Fischer esterification mechanism involves several key steps:
-
Protonation of the Carbonyl: The acid catalyst (commonly sulfuric acid) protonates the carbonyl oxygen of the salicylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4]
-
Nucleophilic Attack: A molecule of propanol, acting as a nucleophile, attacks the activated carbonyl carbon.[5]
-
Proton Transfer: A proton is transferred from the attacking propanol moiety to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the final ester product, this compound.[6]
This entire process is in equilibrium, a critical factor to consider when optimizing for yield.[7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound in a question-and-answer format.
Q1: My this compound yield is consistently low. What are the most likely causes?
Several factors can contribute to low yields in a Fischer esterification. The most common culprits are:
-
Incomplete Reaction Due to Equilibrium: Since the reaction is reversible, it may not be proceeding to completion.[2] The presence of water, a byproduct, can drive the reaction backward through hydrolysis.[8]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or molar ratios of reactants can significantly hinder the yield.
-
Loss of Product During Workup: Significant amounts of your product can be lost during the purification and isolation steps.[9]
Q2: How can I shift the equilibrium to favor the formation of this compound?
According to Le Châtelier's principle, you can shift the equilibrium to the right (favoring product formation) by either removing a product as it's formed or by using an excess of one of the reactants.[6][10]
-
Removal of Water:
-
Dean-Stark Apparatus: This is a common laboratory technique that uses an azeotropic solvent (like toluene) to continuously remove water from the reaction mixture as it forms.[6]
-
Drying Agents: Adding a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can also sequester the water produced.[1]
-
-
Using an Excess of a Reactant:
Q3: What are the optimal molar ratios of salicylic acid to propanol?
While a 1:1 molar ratio is the stoichiometric requirement, in practice, using an excess of propanol is highly recommended to increase the yield.[11] Ratios of salicylic acid to propanol of 1:3 or even higher are often employed.[13] One study on a similar esterification found that increasing the alcohol-to-acid ratio from 1:1 to 3:1 increased the yield.[13] Another study noted that a 10-fold excess of alcohol can lead to yields as high as 97%.[6]
Q4: What is the ideal temperature and reaction time?
The reaction is typically carried out at the reflux temperature of the alcohol being used.[14] For propanol, this is around 97°C. The reaction time can vary, but typical durations range from 1 to 10 hours.[1] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time for your specific setup. In some cases, microwave irradiation has been used to significantly reduce reaction times to as little as 8-20 minutes, achieving high yields.[11][15]
Q5: I'm observing the formation of byproducts. What are they and how can I minimize them?
A potential side reaction, especially when using a strong acid catalyst like sulfuric acid, is the sulfonation of the salicylic acid aromatic ring.[16] This is more likely to occur at higher temperatures or with higher concentrations of sulfuric acid. To minimize this, use the minimum effective amount of catalyst and maintain careful temperature control.
Q6: My final product is not pure. What are the best purification methods?
Post-synthesis purification is crucial for obtaining pure this compound. A typical workup involves:
-
Neutralization: Neutralize the remaining acid catalyst with a weak base, such as a sodium bicarbonate or sodium carbonate solution.[11]
-
Washing: Wash the crude product with water to remove any unreacted salicylic acid, propanol, and the neutralized catalyst.[11]
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate.[15]
-
Distillation: Purify the final product by distillation under reduced pressure to remove any remaining impurities.[17]
Frequently Asked Questions (FAQs)
Q: What type of acid catalyst is best for this reaction?
Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used and effective catalysts for Fischer esterification.[1][5] Sulfuric acid is often preferred due to its cost-effectiveness and high catalytic efficiency.[8] However, solid acid catalysts and ionic liquids are also being explored as more environmentally friendly alternatives.[18][19]
Q: Can I use a different method besides Fischer esterification to synthesize this compound?
Yes, an alternative route is the transesterification of another salicylate ester, such as methyl salicylate (oil of wintergreen), with propanol in the presence of an acid catalyst.[11][20] This reaction is also an equilibrium process and can be driven to completion by removing the more volatile alcohol byproduct (methanol) by distillation.[11]
Q: How does the purity of my reactants affect the yield?
The presence of water in your reactants, particularly the alcohol, can negatively impact the yield by shifting the equilibrium towards the starting materials.[8] Using anhydrous reactants is recommended for optimal results.
Experimental Protocols
Standard Fischer Esterification of Salicylic Acid with Propanol
Materials:
-
Salicylic Acid
-
n-Propanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate Solution (5% aqueous)
-
Anhydrous Sodium Sulfate
-
Toluene (optional, for Dean-Stark)
-
Round-bottom flask, condenser, heating mantle, and (optional) Dean-Stark trap
Procedure:
-
In a round-bottom flask, combine salicylic acid and an excess of n-propanol (e.g., a 1:5 molar ratio of salicylic acid to propanol).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of salicylic acid) to the mixture while stirring.
-
Set up the apparatus for reflux. If using a Dean-Stark trap, fill the side arm with toluene.
-
Heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by slowly adding a 5% sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and wash with water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by vacuum distillation.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Molar Ratio (Salicylic Acid:Propanol) | 1:3 to 1:10 | Using excess propanol shifts the equilibrium towards the product side, increasing the yield.[6] |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | Strong acids are effective at protonating the carbonyl group, initiating the reaction.[5] |
| Temperature | Reflux (~97°C for propanol) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate.[14] |
| Reaction Time | 1-10 hours | Sufficient time for the reaction to reach equilibrium. Monitor with TLC for optimization.[1] |
| Water Removal | Dean-Stark trap or drying agent | Removes a byproduct, preventing the reverse reaction and driving the equilibrium forward.[6] |
Visualizations
Fischer Esterification Workflow
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- Science Info. (2023, September 5). Fischer Esterification Reaction: Mechanism, Limitations.
- BYJU'S. (n.d.). Fischer esterification reaction.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Chemical Engineering Transactions. (2022). Effects of Ethanol Purity and Ethanol-to-Oleic Acid Ratio on the Esterification of Oleic Acid Using 13X Zeolite Heterogeneous Ca.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- International Journal on Advanced Science, Engineering and Information Technology. (2017). The Influence of Molar Ratio of Methanol to PFAD and Esterification Reaction Time towards Biodiesel Characteristics Palm Fatty.
- Quora. (2016, November 16). What are the advantages and disadvantages of Fischer esterification in synthesizing esters?.
- MDPI. (2023). Optimization of the Acid Value Reduction in High Free Fatty Acid Crude Palm Oil via Esterification with Different Grades of Ethanol for Batch and Circulation Processes.
- ResearchGate. (n.d.). Effect of reactant molar ratio on LA esterification. Reaction conditions.
- Chegg.com. (2022, December 1). Solved An alternative route to the synthesis of propyl | Chegg.com.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Google Patents. (n.d.). CN102408338A - Synthesis method of salicylate.
- ResearchGate. (2024, September 6). (PDF) Synthesis of Esters with Different Flavors using Fisher Esterification.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules.
- ResearchGate. (2025, August 6). (PDF) THE SYNTHESIS OF SALICYLATE PROMPTED BY BR0NSTED ACIDIC IONIC LIQUIDS.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- University of Manitoba. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- ResearchGate. (n.d.). Esterification of salicylic acid with methanol, effect of catalyst....
- IvyPanda. (2024, November 11). Methyl Salicylate Preparation Using Esterification Report.
- SlidePlayer. (n.d.). Preparation of Methyl Salicylate.
- University of Canterbury. (n.d.). Alkylation of Salicylic Acids.
- National Institutes of Health. (n.d.). Optimized Synthesis of Salicylate-based Poly(anhydride-esters).
- Scilit. (2023, January 9). Functionalized Polyethylene Glycol as a Catalyst for Esterification of Salicylic Acid.
- European Patent Office. (2006, May 3). Process for producing salicylic esters - EP 1652834 A1.
- ResearchGate. (2025, August 7). Microwave-accelerated esterification of salicylic acid using Brönsted acidic ionic liquids as catalysts | Request PDF.
- MDPI. (2022). Tandem Transesterification–Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation.
- YouTube. (2016, July 28). The Fischer Esterification: Methyl Salicylate.
- Winthrop University. (n.d.). Transesterification and Fischer Esterification of Aspirin using Microwave Heating.
- Reddit. (2018, July 6). General chemistry 2 - Reasons behind percentage yield of salicylic acid? : r/chemhelp.
- Science and Education Publishing. (2025, July 20). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques.
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- 20. Solved An alternative route to the synthesis of propyl | Chegg.com [chegg.com]
Challenges in the purification of propyl salicylate post-synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the purification of propyl salicylate post-synthesis. Drawing upon established chemical principles and field-proven insights, this guide offers troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific issues encountered during experimental work.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound, providing explanations for their causes and detailed protocols for their resolution.
Low Yield of this compound After Synthesis and Initial Work-up
Question: I've completed the Fischer-Speier esterification of salicylic acid with propanol, but my crude yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer: Low yields in Fischer-Speier esterification are often due to the reversible nature of the reaction.[1][2][3] To drive the equilibrium towards the product (this compound), several factors are crucial.
Causality and Remediation:
-
Incomplete Reaction: The esterification reaction may not have reached completion.
-
Solution: Ensure a sufficient excess of one reactant, typically the less expensive one, which in this case is propanol.[1] Molar ratios of salicylic acid to propanol of 1:1.2 are common, though a larger excess of the alcohol can further shift the equilibrium.[1] Additionally, ensure an adequate reaction time (refluxing for 1-2 hours is typical) and an effective acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).[4]
-
-
Water in the Reaction Mixture: The presence of water will shift the equilibrium back towards the reactants (salicylic acid and propanol).
-
Solution: Use anhydrous reagents and glassware. A Dean-Stark apparatus can be employed during the reaction to remove water as it is formed, thereby driving the reaction to completion.[4]
-
-
Loss During Work-up: this compound can be lost during the aqueous work-up if emulsions form or if the pH is not carefully controlled.
-
Solution: During the neutralization of the acid catalyst with a basic solution (e.g., sodium bicarbonate or sodium carbonate), add the base slowly and with vigorous stirring to avoid strong exothermic reactions and potential hydrolysis of the ester.[5] If emulsions form during extraction, the addition of brine (saturated aqueous sodium chloride) can help to break them.
-
Presence of Unreacted Salicylic Acid in the Final Product
Question: My final this compound product is contaminated with unreacted salicylic acid, as indicated by analytical tests (e.g., TLC, HPLC, or a positive ferric chloride test). How can I effectively remove this impurity?
Answer: The presence of unreacted salicylic acid is a common issue due to the equilibrium nature of the esterification reaction. Salicylic acid is acidic due to its carboxylic acid and phenolic hydroxyl groups, a property that can be exploited for its removal.
Causality and Remediation:
-
Incomplete Reaction or Inefficient Work-up: As mentioned previously, an incomplete reaction will leave unreacted salicylic acid. The initial work-up may not have been sufficient to remove all of it.
-
Solution: Liquid-Liquid Extraction with a Basic Solution: A standard and effective method is to wash the crude product (dissolved in a water-immiscible organic solvent like diethyl ether or ethyl acetate) with a mild basic solution.
-
Protocol:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4][5] The acidic salicylic acid will react with the base to form its water-soluble salt (sodium salicylate), which will partition into the aqueous layer.
-
Repeat the wash 2-3 times. Monitor the pH of the aqueous layer to ensure it remains basic.
-
Combine the aqueous layers and back-extract with a small portion of the organic solvent to recover any dissolved this compound.
-
Combine the organic layers and wash with brine to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.[4][6]
-
-
Workflow for Removal of Unreacted Salicylic Acid:
Sources
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- 2. westfield.ma.edu [westfield.ma.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 6. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
Technical Support Center: Troubleshooting Low Yield in Acid-Catalyzed Esterification of Salicylic Acid
Welcome to the technical support center for the acid-catalyzed esterification of salicylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this common yet nuanced reaction. Here, we move beyond simple procedural lists to provide in-depth, scientifically grounded solutions to overcome low product yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low yield of methyl salicylate?
The most frequent cause of low yield in this Fischer esterification is the reversible nature of the reaction.[1][2][3][4][5] The formation of water as a byproduct can shift the equilibrium back towards the reactants—salicylic acid and methanol—through hydrolysis of the ester product.[2][6] Effectively managing this equilibrium is the primary challenge to achieving a high yield.
Q2: How critical is the purity of my starting materials?
The purity of salicylic acid and the alcohol is crucial. The presence of water in either reactant will unfavorably shift the reaction equilibrium from the start.[6] It is imperative to use anhydrous alcohol and ensure the salicylic acid is thoroughly dried.
Q3: Can the phenolic hydroxyl group of salicylic acid interfere with the reaction?
Yes, salicylic acid's structure, containing both a carboxylic acid and a phenolic hydroxyl group, allows it to undergo two different esterification reactions.[7][8] While the esterification of the carboxylic acid group with an alcohol like methanol is the desired reaction, side reactions involving the phenolic group can occur, especially under harsh conditions.[9] For instance, with acetic anhydride, it's the phenolic group that reacts to form acetylsalicylic acid (aspirin).[7][10][11]
Q4: What is the role of the acid catalyst and can I use any strong acid?
The acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the salicylic acid.[3][11] This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][11] While other strong acids can be used, H₂SO₄ is common. The amount is critical; too little results in a slow reaction, while too much can promote side reactions like polymerization.[6]
Systematic Troubleshooting Guide
Low yields in the esterification of salicylic acid can be traced to specific experimental parameters. This section provides a symptom-based approach to identify and resolve common issues.
Symptom A: Low or No Product Formation
If you observe minimal to no formation of the desired ester (e.g., methyl salicylate), consider the following causes and solutions.
| Potential Cause | Underlying Scientific Principle | Recommended Solution & Protocol |
| Equilibrium Limitation | The Fischer esterification is a reversible reaction where water is a byproduct. According to Le Châtelier's principle, the presence of water shifts the equilibrium towards the reactants, decreasing the ester yield.[2][12] | 1. Use Excess Alcohol: Employing a large excess of the alcohol (e.g., using it as the solvent) shifts the equilibrium towards the product side. A 4-fold or greater excess is often effective.[2][6] 2. Remove Water: For larger-scale reactions, use a Dean-Stark apparatus to physically remove water as it forms.[2][6][13] For smaller scales, adding a drying agent like anhydrous sodium sulfate can be beneficial.[6] |
| Insufficient Catalyst | The acid catalyst is necessary to activate the carboxylic acid for nucleophilic attack. An inadequate amount leads to a prohibitively slow reaction rate.[6][11] | Ensure Catalytic Amount: A sufficient quantity of concentrated H₂SO₄ is necessary. The amount depends on the scale, but it should be added slowly and with stirring to the alcohol and salicylic acid solution to dissipate heat.[1][6] |
| Inadequate Reaction Time or Temperature | The reaction needs sufficient time and thermal energy to reach equilibrium. Incomplete reactions are a common source of low yield. | Extend Reflux Period: Ensure the reaction is refluxed for an adequate duration, typically 60-75 minutes or longer, to allow the reaction to approach equilibrium.[1][6] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
Symptom B: Presence of Impurities in the Final Product
The presence of unreacted starting materials or side products complicates purification and reduces the isolated yield.
| Potential Cause | Underlying Scientific Principle | Recommended Solution & Protocol |
| Unreacted Salicylic Acid | Incomplete reaction or inefficient workup can leave unreacted salicylic acid in the product. Salicylic acid is a solid and can be difficult to separate from the liquid ester product. | 1. Optimize Reaction: First, ensure the reaction has gone to completion using the methods in Symptom A. 2. Aqueous Base Wash: During the workup, wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution.[11][13][14] This deprotonates the acidic salicylic acid, forming water-soluble sodium salicylate, which partitions into the aqueous layer. |
| Polymerization | Under strongly acidic and high-temperature conditions, salicylic acid can undergo polymerization, which appears as an insoluble solid.[6][9] | Controlled Acid Addition: Add the concentrated acid catalyst slowly and with continuous stirring to the solution of salicylic acid in alcohol. This helps to dissipate the heat generated and prevents localized high concentrations of acid that can promote polymerization.[6] |
| Side Reactions | Although the primary reaction is at the carboxylic acid group, the phenolic hydroxyl can also react under certain conditions. | Moderate Reaction Conditions: Avoid excessively high temperatures or overly harsh acidic conditions that might promote side reactions. |
Symptom C: Poor Product Recovery During Workup
Losing product during the extraction and purification steps is a frequent contributor to low overall yield.
| Potential Cause | Underlying Scientific Principle | Recommended Solution & Protocol |
| Incomplete Extraction | The ester product must be efficiently transferred from the reaction mixture to an organic solvent during the workup. | Multiple Extractions: Perform multiple extractions (e.g., 3 times) with a suitable organic solvent like diethyl ether or dichloromethane.[13][15] This is more effective than a single extraction with a large volume of solvent. |
| Emulsion Formation | Vigorous shaking during extraction can lead to the formation of stable emulsions, making layer separation difficult and leading to product loss. | Gentle Inversion: Gently invert the separatory funnel instead of shaking vigorously. If an emulsion forms, adding a small amount of brine (saturated aqueous NaCl) can help to break it. |
| Loss During Drying | Incomplete drying of the organic layer before final solvent removal can leave water, which can co-distill with the product or affect its purity. | Use Anhydrous Drying Agent: After the final wash, dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before evaporating the solvent.[1][11] |
Visualized Guides and Protocols
Fischer Esterification Mechanism
The following diagram illustrates the step-by-step mechanism of the acid-catalyzed esterification of salicylic acid with methanol.
Caption: Systematic troubleshooting flowchart for low yield.
Detailed Experimental Protocol: Synthesis of Methyl Salicylate
This protocol provides a robust method for the synthesis and purification of methyl salicylate, incorporating best practices to maximize yield.
Materials:
-
Salicylic acid (dried)
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or Dichloromethane)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, heating mantle, separatory funnel, standard glassware
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 6.9 g (0.05 mol) of salicylic acid. [15] * Add 50 mL of methanol (a significant excess). [1] * Place the flask in an ice-water bath and slowly add 2.0 mL of concentrated sulfuric acid with continuous stirring. [6][11]2. Reflux:
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Maintain reflux for 75 minutes. [1]3. Workup and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing 50 mL of cold water.
-
Extract the mixture with 3 x 30 mL portions of diethyl ether. [15]Combine the organic layers.
-
Wash the combined organic layers with 2 x 30 mL of 5% sodium bicarbonate solution. [13][16]Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.
-
Wash the organic layer with 1 x 30 mL of brine. [16]4. Drying and Solvent Removal:
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Decant or filter the dried solution into a pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator.
-
-
Purification (Optional):
-
For high purity, the crude product can be distilled under reduced pressure. Collect the fraction boiling at 96-109°C at 1.45-2.1kPa. [17]6. Analysis:
-
Determine the mass of the final product and calculate the percentage yield.
-
Characterize the product using techniques like IR and NMR spectroscopy.
-
References
- Esterification of salicylic acid - US2397498A. Google Patents.
- ASPIRIN SYNTHESIS AND MECHANISM. Organic Synthesis International. (2013).
- Esterification of Salicylic Acid: The synthesis of cool smelling molecules. Westfield State University.
- Preparation of Methyl Salicylate. University of Babylon.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (2022).
- Preparation of methyl salicylate, by - Sciencemadness.org. Sciencemadness.org.
- Ester Derivatives of Salicylic Acid. Palomar College.
- Fischer Esterification. Organic Chemistry Portal.
- Mechanism for the esterification of salicylic acid with methanol. ResearchGate.
- 5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare.
- Fischer Esterification. Chemistry Steps.
- Simulation Study of Methyl Salicylate Production via Reactive Distillation Columns. Preprints.org. (2025).
- Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle. UCLA Chemistry.
- Method of purifying methyl salicylate - US1814853A. Google Patents.
- Efficient preparation method of methyl salicylate - CN105601512A. Google Patents.
- Synthesis: Preparation of Salicylic Acid from Methyl Salicylate. Chemconnections.org. (2008).
- Explain how salicylic acid is capable of undergoing two different types of esterification reactions and give an example of each. Byju's.
- Increasing reaction yield of salicylic acid from methyl salicylate? Reddit. (2017).
- What is the reaction mechanism for the esterification of acetic acid and salicylic acid in the presence of flaming sulfuric acid? Quora. (2024).
- How can I improve the yield of my Fischer Esterification? Reddit. (2020).
- The Fischer Esterification: Methyl Salicylate. YouTube. (2016).
- 29. The Fischer Esterification. University of Missouri-St. Louis.
- Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora. (2020).
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- 12. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle; Chatelier's Principle [chem.ucla.edu]
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- 17. CN105601512A - Efficient preparation method of methyl salicylate - Google Patents [patents.google.com]
Technical Support Center: Gas Chromatography of Salicylate Esters
Welcome to the technical support center for the gas chromatographic (GC) analysis of salicylate esters. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the separation and quantification of these important compounds. Salicylate esters are widely used in pharmaceuticals and consumer products, making their accurate analysis critical for quality control and safety assessment.[1][2] This resource provides field-proven insights and systematic troubleshooting strategies to help you achieve robust and reproducible results.
Troubleshooting Guide: Common Separation Issues
This section addresses specific chromatographic problems in a question-and-answer format, providing both the "what" and the "why" to empower you to make informed decisions.
Q1: Why are my salicylate ester peaks tailing, and how can I fix it?
Peak tailing is the most common issue when analyzing acidic compounds like salicylates. It occurs when a portion of the analyte molecules is more strongly retained than the bulk, leading to asymmetrical peaks. This can compromise resolution and lead to inaccurate quantification.[3]
Underlying Cause: The primary reason for tailing is the interaction between the acidic phenolic hydroxyl group on the salicylate molecule and active sites within the GC system.[4] These active sites are typically exposed silanol groups (-Si-OH) found on the surfaces of glass inlet liners, column cuts, and areas where the stationary phase has been stripped.[4][5]
Systematic Troubleshooting Protocol:
-
Assess the Scope: Inject a non-polar compound like a hydrocarbon. If it does not tail, the problem is chemical in nature (active sites). If all peaks tail, it could indicate a physical issue like poor column installation or contamination.[5][6]
-
Inlet Maintenance (Most Common Culprit):
-
Deactivated Liners: Ensure you are using a high-quality, deactivated (silylated) inlet liner. Over time and with repeated injections of complex matrices, liners become contaminated and active sites are re-exposed. Replace the liner regularly.[7]
-
Septum Particles: Check the liner for small particles from the septum, which can be a source of activity and obstruction.
-
Glass Wool: If using glass wool, ensure it is also deactivated. Compaction or movement of the wool can create dead volume and turbulence, contributing to tailing.[5]
-
-
Column Health:
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites. Trim 20-50 cm from the inlet end of the column to remove the contaminated section.[4]
-
Column Conditioning: Ensure the column has been properly conditioned according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.[7]
-
-
Derivatization (The Chemical Solution): If the above steps do not resolve the issue, the most robust solution is to chemically modify the analyte to eliminate the problematic hydroxyl group. Silylation is a common and effective technique.[8][9]
-
Protocol: React the dried sample extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][10] This converts the polar -OH group to a non-polar -O-Si(CH₃)₃ group, which eliminates the problematic interaction and increases volatility.[9][11]
-
Caption: Troubleshooting decision tree for peak tailing.
Q2: I'm seeing poor resolution or co-elution between different salicylate esters. How can I improve separation?
Achieving good resolution is fundamental to accurate quantification.[12] Salicylate esters, especially structural isomers, can be challenging to separate because they often have similar boiling points and polarities.[2][13]
Underlying Cause: Resolution is a function of column efficiency, selectivity, and retention factor. Poor resolution means one or more of these factors is not optimized for your specific analytes.[12]
Optimization Strategies:
-
Lower the Oven Temperature/Ramp Rate: This is the first and easiest parameter to adjust.[14]
-
Causality: Lowering the initial oven temperature or reducing the ramp rate (e.g., from 10°C/min to 5°C/min) increases the time the analytes spend interacting with the stationary phase.[12] This allows for more equilibrium-driven partitioning between the mobile and stationary phases, enhancing separation for compounds with small differences in volatility or polarity.[13]
-
-
Select the Right Column (Optimize Selectivity): If temperature changes are insufficient, the stationary phase is likely not selective enough.
-
Non-polar columns (e.g., DB-5ms, HP-5ms) separate primarily based on boiling point.[2] While effective for separating salicylates with different alkyl chain lengths (e.g., methyl vs. butyl salicylate), they are often ineffective for structural isomers.[2][13]
-
Polar columns (e.g., DB-WAX, HP-INNOWAX) are highly recommended. These polyethylene glycol (PEG) or cyanopropyl-based phases offer different selectivity by interacting with analytes through dipole-dipole and hydrogen bonding forces.[8][13][15] These interactions can differentiate the subtle differences in the electronic structure of isomers, leading to successful separation.[13]
-
-
Increase Column Length: Doubling the column length does not double the resolution, but it increases it by a factor of ~1.4 (the square root of 2). A longer column (e.g., 60 m instead of 30 m) provides more theoretical plates, leading to narrower peaks and better separation, but at the cost of longer analysis times.
-
Optimize Carrier Gas Flow Rate: Ensure your carrier gas (typically Helium or Hydrogen) is set to its optimal linear velocity for your column's internal diameter. A flow rate that is too high or too low will reduce column efficiency and, consequently, resolution.[13][16]
| Parameter | Recommendation for Improving Resolution | Rationale |
| Oven Temperature | Decrease initial temp or slow the ramp rate (e.g., 2-5 °C/min).[13] | Increases analyte-stationary phase interaction time, enhancing separation. |
| Stationary Phase | Use a polar column (e.g., WAX or cyanopropyl phase).[13][15] | Separates based on polarity and dipole interactions, not just boiling point.[13] |
| Column Length | Increase length (e.g., from 30 m to 60 m). | Increases the number of theoretical plates, leading to narrower peaks. |
| Column I.D. | Decrease internal diameter (e.g., from 0.32 mm to 0.25 mm).[12] | Increases column efficiency, resulting in sharper peaks and better resolution. |
Frequently Asked Questions (FAQs)
This section covers broader topics related to method development for salicylate esters.
Q1: Do I always need to derivatize my salicylate samples?
Not always. The decision depends on the specific analytes and the goals of your analysis.[1]
-
When Direct Injection is Sufficient: For volatile, short-chain salicylate esters like methyl, ethyl, and propyl salicylate, direct injection is often adequate, especially in simple matrices.[1][2] These compounds are sufficiently volatile and thermally stable for GC analysis without modification.[17]
-
When Derivatization is Necessary:
-
Salicylic Acid: Salicylic acid itself is non-volatile and will not chromatograph well without derivatization.[1][10]
-
Less Volatile Esters: Longer-chain or more complex esters may also benefit from derivatization to improve volatility and peak shape.
-
Active Analytes: For any salicylate, derivatization is a powerful tool to eliminate the active hydroxyl group, which is the primary cause of peak tailing and adsorption issues.[8][11]
-
Q2: Can you provide a starting GC method for a mixture of volatile salicylate esters?
Yes. The following method is a robust starting point for the analysis of methyl, ethyl, propyl, and butyl salicylate using a standard non-polar column.[1][2] This method can be further optimized based on your specific instrument and separation goals.
| Parameter | Setting |
| GC System | GC with Flame Ionization Detector (FID) |
| Column | DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temp | 250 °C[1] |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Initial: 70 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C[1] |
| Detector Temp | 300 °C (FID)[1] |
Note: Retention times will increase with the length of the alkyl chain (Methyl < Ethyl < Propyl < Butyl Salicylate).[2]
Q3: How should I prepare samples from a complex matrix like a topical cream or biological fluid?
Proper sample preparation is crucial to remove interferences that can contaminate the GC system and compromise results. The goal is to isolate the salicylates of interest in a clean, volatile solvent.[18][19]
Sources
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- 8. Analysis of benzoic and salicylic acids - Chromatography Forum [chromforum.org]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. DERIVATIZATION OF ASPIRIN FOR GAS CHROMATOGRAPHIC ANALYSIS - ProQuest [proquest.com]
- 12. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
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- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Optimization and validation of liquid chromatography and headspace-gas chromatography based methods for the quantitative determination of capsaicinoids, salicylic acid, glycol monosalicylate, methyl salicylate, ethyl salicylate, camphor and l-menthol in a topical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aelabgroup.com [aelabgroup.com]
- 19. organomation.com [organomation.com]
Technical Support Center: Deconvolution of Overlapping Peaks in 1H NMR Spectra of Salicylate Mixtures
Welcome to the technical support center for the analysis of salicylate mixtures using ¹H NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of overlapping peaks in their NMR spectra. Here, you will find practical, in-depth troubleshooting advice and validated protocols to ensure accurate quantification and structural elucidation.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do peaks in the ¹H NMR spectra of my salicylate mixtures overlap?
A1: Peak overlap in the ¹H NMR spectra of salicylate mixtures is common due to the structural similarities of these compounds.[1][2] Salicylates share a common aromatic scaffold, leading to protons in similar chemical environments. For instance, the hydroxyl proton signals of different short-chain salicylate esters (methyl, ethyl, propyl, and butyl salicylate) appear in a narrow range, often leading to unresolved peaks.[1] Similarly, the terminal methyl group protons of propyl and butyl salicylate can also overlap.[1]
Q2: Can I still get accurate quantitative data if my peaks are overlapping?
A2: Yes, accurate quantification is achievable through a process called deconvolution.[3] Deconvolution algorithms fit theoretical line shapes (typically Lorentzian or Gaussian) to the experimental spectrum, allowing for the separation and integration of individual peak contributions.[4][5] This method is particularly useful when direct integration is compromised by peak overlap.[3]
Q3: What is the first step I should take to address peak overlap?
A3: Before resorting to complex deconvolution methods, consider optimizing your experimental conditions. Sometimes, simple changes can resolve overlapping signals. Trying a different deuterated solvent, such as benzene-d6 instead of the more common chloroform-d6, can alter the chemical shifts of your analytes and potentially separate the overlapping peaks.[6]
Q4: What software can I use for deconvolution?
A4: Several software packages are available with powerful deconvolution capabilities. Mnova NMR is a widely used tool that features a Global Spectral Deconvolution (GSD) algorithm for separating signals.[7][8] Other options include TopSpin (Bruker), which is often used for data acquisition and can also perform deconvolution, and specialized packages or scripts in environments like MATLAB or R.[5][9]
Q5: How do I know if my deconvolution results are reliable?
A5: Validation is a critical step. A validated protocol for quantitative NMR (qNMR) ensures linearity, robustness, specificity, selectivity, and accuracy.[10][11] You can validate your deconvolution method by preparing mixtures with known concentrations of your salicylates and comparing the deconvolution results with the gravimetrically determined values.[10] The accuracy of qNMR can be quite high, with reported deviations of less than 2.0%.[12]
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Poor Spectral Resolution and Broad Peaks
Symptom: Your spectrum exhibits broad, poorly defined peaks, making even baseline deconvolution challenging.
Possible Causes & Solutions:
-
Poor Shimming: An inhomogeneous magnetic field is a common cause of broad peaks.[13]
-
Solution: Carefully shim the spectrometer before each experiment. If you are working with previously acquired data, reference deconvolution can be a powerful tool to correct for imperfect shimming.[14]
-
-
Sample Concentration: Highly concentrated samples can lead to peak broadening.[6]
-
Incomplete Dissolution: If your sample is not fully dissolved, it can lead to a non-homogenous sample and broad lines.[6]
Issue 2: Inaccurate Integration After Deconvolution
Symptom: The relative ratios of your salicylate components, as determined by deconvolution, are inconsistent or do not match expected values.
Possible Causes & Solutions:
-
Incorrect Phasing and Baseline Correction: Inaccurate phasing and baseline correction are significant sources of error in integration.[13]
-
Solution: Perform manual phasing and use a polynomial baseline correction (e.g., 5th order) to ensure a flat baseline across the region of interest.[17]
-
-
Suboptimal Acquisition Parameters: For quantitative analysis, it is crucial to use parameters that ensure full relaxation of all protons.
-
Solution: Use a sufficiently long relaxation delay (D1). A common rule of thumb is to set D1 to at least 5 times the longest T1 relaxation time of the protons of interest. For routine ¹H NMR, a 30° pulse angle with a short D1 (e.g., 1 second) can often provide good integral reliability.[15]
-
-
Signal-to-Noise Ratio (S/N): A low S/N can lead to integration errors.
-
Solution: For integration errors of less than 1%, a S/N of at least 250:1 is recommended.[18] Increase the number of scans to achieve an adequate S/N.
-
Issue 3: Deconvolution Algorithm Fails to Converge or Gives Unrealistic Fits
Symptom: The deconvolution software produces a poor fit to the experimental data, with large residuals or physically unrealistic peak shapes.
Possible Causes & Solutions:
-
Incorrect Initial Parameters: The starting values for peak positions, widths, and shapes can significantly impact the success of the fitting algorithm.
-
Solution: Manually pick the peaks in the overlapping region to provide the algorithm with accurate initial guesses for the peak positions.
-
-
Overly Complex Model: Trying to fit too many peaks or using an inappropriate line shape can lead to poor results.
-
Solution: Start with a simple model (e.g., Lorentzian line shapes) and only add complexity if necessary. Some software allows for the use of mixed Gaussian/Lorentzian line shapes, which can sometimes provide a better fit.[4]
-
Section 3: Experimental Protocols & Workflows
This section provides a step-by-step guide for performing a deconvolution analysis of a salicylate mixture.
Protocol 1: Quantitative ¹H NMR Sample Preparation
-
Weighing: Accurately weigh the salicylate mixture (e.g., 10-20 mg) into a clean, dry NMR tube.[17] For absolute quantification, also weigh a suitable internal standard.[19]
-
Solvent Addition: Add a precise volume of deuterated solvent (e.g., 600 µL for a 5 mm tube) to the NMR tube.[16][17]
-
Dissolution: Cap the tube and vortex until the sample is completely dissolved.[16] Visually inspect for any undissolved material.
-
Transfer: If weighing was done externally, quantitatively transfer the solution to the NMR tube.
Protocol 2: Optimized ¹H NMR Data Acquisition for Quantification
The following parameters are a good starting point for quantitative analysis on a modern NMR spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A 30° pulse angle allows for shorter relaxation delays.[15] |
| Relaxation Delay (D1) | 1-5 seconds | A shorter D1 can be used with a 30° pulse, but a longer delay ensures full relaxation for all protons.[15][20] |
| Number of Scans (NS) | ≥ 8 | Adjust to achieve a S/N of at least 250:1 for accurate integration.[18] |
| Acquisition Time (AQ) | ~3 seconds | Sufficient to allow the FID to decay to near zero. |
| Spectral Width (SW) | ~12-16 ppm | Ensure all signals of interest are within the spectral window. |
| Data Points | 64K | Provides adequate digital resolution. |
| Zero-Filling | to 256K | Improves the appearance of the spectrum and can help resolve multiplets.[17] |
Workflow: Deconvolution of Overlapping Peaks
This workflow outlines the general steps for performing a deconvolution analysis using NMR processing software.
Caption: Workflow for the deconvolution of overlapping NMR signals.
Section 4: Advanced Techniques for Resolving Overlap
When standard 1D ¹H NMR and deconvolution are insufficient, more advanced techniques can be employed.
-
2D J-Resolved Spectroscopy: This technique separates chemical shifts and J-couplings into two different dimensions, which can help to resolve overlapping multiplet resonances.[21]
-
Pure Shift NMR: These experiments aim to produce a fully decoupled ¹H NMR spectrum where each multiplet collapses into a singlet, thus significantly reducing overlap.[22]
-
Spectral Hard Modeling: This is a physically motivated method that uses first principles information to model the entire spectrum as a weighted sum of the spectra of the individual components.[23]
By following the guidance in this technical support center, you will be well-equipped to tackle the challenges of overlapping peaks in the ¹H NMR spectra of salicylate mixtures and obtain accurate, reliable results.
References
- Mnova NMR Software for 1D and 2D NMR Data - Mestrelab Research. (n.d.).
- Comparison of Spectral Fitting Methods for Overlapping J-Coupled Metabolite Resonances. (n.d.).
- Using Peak Deconvolution to Extract the 1H Count - ACD/Labs. (2009, August 18).
- Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. (2022, October 26). Journal of Chemical Information and Modeling.
- NMR Data Processing. (n.d.). In Encyclopedia of Magnetic Resonance. Wiley.
- Mnova NMR | Automatic data processing - Bruker. (n.d.).
- Common Problems | SDSU NMR Facility – Department of Chemistry. (n.d.).
- Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry.
- An R-Package for the Deconvolution and Integration of 1D NMR Data: MetaboDecon1D. (n.d.).
- Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures | Request PDF - ResearchGate. (n.d.).
- Evaluation of Signal Processing Methods for the Quantification of Strongly Overlapping Peaks in 31P NMR Spectra. (1994, September 1). NMR in Biomedicine.
- Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. (2025, July 20). World Journal of Chemical Education.
- Quantitative NMR Spectroscopy. (2017, November).
- Quantitative Analysis of Acetylsalicylic Acid by q-NMR (Quantitative-Nuclear Magnetic Resonance Spectroscopy) - SciSpace. (n.d.).
- Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. (n.d.). Science and Education Publishing.
- How does NMR Spectroscopy Benefit from Spectral Hard Modeling? - S-PACT. (n.d.).
- Optimized Default 1H Parameters | NMR Facility - Chemistry Department. (2020, April 13).
- Common problems and artifacts encountered in solution‐state NMR experiments. (n.d.). Magnetic Resonance in Chemistry.
- Spectral Fitting of NMR Spectra Using an Alternating Optimization Method with a Priori Knowledge - ResearchGate. (n.d.).
- qNMR of mixtures: what is the best solution to signal overlap? - Mestrelab Research. (2014, October 30).
- "Quantitative Analysis of Acetylsalicylic Acid by q-NMR (Quantitative-N" by Charles Flemming Jr. - OPUS Open Portal to University Scholarship. (2017, February 8).
- qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software. (n.d.).
- qNMR: top tips for optimised sample prep - Manufacturing Chemist. (2019, February 21).
- Does anyone know of any software or tools that can help me with IR and NMR analysis? (2025, November 12). Reddit.
- Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.).
- Recommended Software for NMR Data Process - Georgia Institute of Technology. (n.d.).
- Reference Deconvolution in MNova: How to trade some sensitivity for better line shapes. (2025, May 2). YouTube.
- Quantitative Analysis of Acetylsalicylic Acid by q-NMR (Quantitative-Nuclear Magnetic Resonance Spectroscopy) | Semantic Scholar. (n.d.).
- Optimization of the salicylate method for ammonia quantification from nitrogen electroreduction | Request PDF - ResearchGate. (n.d.).
- Validation of quantitative NMR. (2005, August 10). Journal of Pharmaceutical and Biomedical Analysis.
- Analysis of small molecule mixtures by super-resolved 1H NMR spectroscopy. (n.d.). Scientific Reports.
- Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. (2021, November 10). Indian Journal of Pharmaceutical Sciences.
- Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC - NIH. (n.d.).
- Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures - Persson Group. (2024, May 7).
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- 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.).
- Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis - SciSpace. (n.d.).
- Salicylate poisoning: two-dimensional J-resolved NMR urinalysis. (1995, February). NMR in Biomedicine.
- Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation - ResearchGate. (2021, November 11).
- Quantitative 1H NMR optimization for high-throughput metabolite analysis in industrial bioprocess monitoring. (2025, April 1). Analytical and Bioanalytical Chemistry.
- Quantitative Nuclear Magnetic Resonance | Validation | Internal Standard - Indian Journal of Pharmaceutical Sciences. (n.d.).
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- 23. How does NMR Spectroscopy Benefit from Spectral Hard Modeling? - S-PACT [s-pact.com]
Scaling up propyl salicylate synthesis for industrial applications
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of propyl salicylate, particularly when scaling up for industrial applications. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and industry best practices. Our goal is to empower you to overcome common challenges, optimize your process, and ensure the integrity of your synthesis.
Introduction to this compound Synthesis
This compound (C₁₀H₁₂O₃) is a valuable ester widely used in fragrances, cosmetics, and as a precursor in pharmaceutical manufacturing.[1] The most common industrial synthesis route is the Fischer-Speier esterification of salicylic acid with n-propanol, typically catalyzed by a strong acid like sulfuric acid.[2][3] While effective, scaling this process presents challenges related to reaction equilibrium, purification, and process efficiency.[4] This guide will address these challenges directly.
An alternative route is the transesterification of methyl salicylate with propanol.[5] This method can be advantageous under certain conditions, potentially offering milder reaction parameters.[2]
Process Chemistry & Workflow
The foundational reaction, Fischer-Speier esterification, is a reversible process where salicylic acid and propanol react to form this compound and water.[6] To achieve high yields, the equilibrium must be shifted towards the products, a concept governed by Le Chatelier's principle.[2] This is typically accomplished by removing water as it forms or using an excess of one of the reactants.[2][7]
This compound Synthesis Workflow
Caption: A typical workflow for this compound synthesis via Fischer-Speier esterification.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Q1: My reaction yield is consistently low, even after extended reaction times. What are the likely causes and how can I improve it?
A1: Low yields in Fischer esterification are almost always linked to the reaction equilibrium.[7] Since the reaction is reversible, the accumulation of water, a byproduct, will drive the reaction backward, hydrolyzing your ester back into salicylic acid and propanol.[2][6]
-
Probable Cause 1: Inefficient Water Removal. The most critical factor for driving the reaction to completion is the effective removal of water.[3]
-
Solution:
-
Implement a Dean-Stark Apparatus: For reactions run in a solvent like toluene or hexane, a Dean-Stark trap is highly effective at physically separating water from the reaction mixture.[3]
-
Use a Drying Agent: While less common for large-scale reactions, molecular sieves can be used in the reaction mixture to sequester water.
-
Ensure Proper Condenser Function: Check that your condenser is efficiently cooling to prevent the loss of volatile reactants, especially propanol, while allowing for the separation of the water azeotrope.
-
-
-
Probable Cause 2: Insufficient Reactant Excess. Le Chatelier's principle dictates that using a large excess of one reactant can push the equilibrium towards the product side.[2]
-
Probable Cause 3: Catalyst Deactivation or Insufficient Amount. The acid catalyst is crucial for protonating the carbonyl oxygen of salicylic acid, making it more electrophilic for the nucleophilic attack by propanol.[8]
-
Solution:
-
Verify Catalyst Concentration: Ensure you are using a sufficient amount of catalyst, typically 1-2% of the total reactant weight for sulfuric acid.[1]
-
Consider Catalyst Choice: While sulfuric acid is common, p-toluenesulfonic acid can also be effective.[3] For more sensitive substrates or greener processes, solid acid catalysts or ionic liquids have shown high efficacy.[4][9]
-
-
Q2: The final product has a yellow or brownish tint. What causes this discoloration and how can I obtain a colorless product?
A2: Colored impurities in salicylate esters are a known issue in industrial-scale synthesis and can arise from several sources.[10]
-
Probable Cause 1: Thermal Degradation. Salicylic acid and its esters can be sensitive to high temperatures, especially in the presence of a strong acid catalyst. Prolonged heating can lead to the formation of phenolic byproducts and other colored impurities.
-
Solution:
-
Optimize Reaction Temperature: Maintain the reaction temperature at the minimum required for an efficient rate, typically the reflux temperature of the alcohol or solvent used. Avoid excessive heating.
-
Minimize Reaction Time: Once the reaction has reached completion (as determined by monitoring, e.g., via TLC or GC), proceed to the work-up promptly.
-
-
-
Probable Cause 2: Incomplete Neutralization. Residual acid catalyst in the crude product during distillation can cause charring and decomposition.
-
Solution: Ensure a thorough neutralization step after the reaction. Wash the crude product with a solution of sodium carbonate or sodium bicarbonate until the aqueous layer is no longer acidic.[2] A subsequent wash with brine can help break any emulsions and remove excess water.
-
-
Probable Cause 3: Impurities in Starting Materials. The quality of your starting salicylic acid and propanol can impact the final product's purity.
-
Solution:
-
Use High-Purity Reagents: Start with the highest purity salicylic acid available.
-
Consider a Purification Step for Salicylic Acid: If starting with technical-grade salicylic acid, recrystallization may be necessary.[11] A process involving the addition of a dilute aqueous solution of a polybasic acid, like phosphoric acid, during recrystallization from a solvent like methanol has been shown to help remove colored impurities.[10]
-
-
Q3: During the work-up, I'm experiencing difficulty with phase separation and emulsion formation. How can I resolve this?
A3: Emulsions are common during the aqueous washing of crude ester products, especially when residual soaps are formed from the neutralization of the acidic catalyst with a base.
-
Probable Cause: Formation of Soaps/Surfactants. The neutralization of the acid catalyst can create salts that act as surfactants, stabilizing emulsions between the organic and aqueous layers.
-
Solution:
-
Add Saturated Sodium Chloride (Brine) Solution: After the neutralization wash, perform a final wash with brine. The high ionic strength of the brine solution increases the polarity of the aqueous phase, which helps to break the emulsion and forces the organic product out of the solution.
-
Allow for Adequate Settling Time: Give the mixture sufficient time to separate in a separatory funnel or reactor vessel.
-
Gentle Mixing: During the washing steps, use gentle inversion or slow stirring rather than vigorous shaking to minimize emulsion formation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for scaling up this compound synthesis?
A1: The choice of catalyst depends on balancing cost, efficiency, and environmental considerations.
-
Sulfuric Acid: Remains the most common choice for industrial applications due to its low cost and high activity.[1] However, it presents challenges with corrosion, catalyst removal, and waste disposal.
-
p-Toluenesulfonic Acid (p-TsOH): A solid catalyst that is easier to handle than sulfuric acid and is also highly effective.[3]
-
Heterogeneous Catalysts: Solid acid catalysts like zeolites, ion-exchange resins, or supported acids are gaining traction. They offer the significant advantage of being easily separable from the reaction mixture by filtration, simplifying the work-up and allowing for catalyst recycling.[4]
-
Ionic Liquids (ILs): Brønsted acidic ionic liquids have been shown to be highly effective catalysts and can sometimes act as the solvent as well.[2][9] They are often recyclable, offering a greener alternative, though their cost is currently higher.[9] For example, imidazolium-based Brønsted acidic ILs have demonstrated yields of 76-96% for salicylates.[2]
Q2: What are the key safety precautions to take when handling the reagents for this synthesis?
A2: Safety is paramount. Always consult the Safety Data Sheet (SDS) for each chemical.
-
Salicylic Acid: Can cause skin and serious eye irritation.[12]
-
n-Propanol: Is a flammable liquid and vapor.
-
Sulfuric Acid: Is extremely corrosive and can cause severe skin burns and eye damage.
-
This compound: May cause skin and eye irritation.[12]
General Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]
-
Ventilation: Conduct the reaction and all handling of volatile or corrosive materials in a well-ventilated fume hood.[14]
-
Handling Strong Acids: When using sulfuric acid, always add the acid slowly to the alcohol, never the other way around, to dissipate the heat generated.
-
Fire Safety: Keep flammable materials like propanol away from ignition sources. Have appropriate fire extinguishing media (e.g., CO₂, dry chemical powder, or alcohol-resistant foam) readily available.[14]
-
Spill Management: Have appropriate spill kits available for acids and organic solvents.[14]
Q3: How can I monitor the reaction to determine when it has reached completion?
A3: Monitoring the reaction progress is crucial to avoid unnecessarily long reaction times which can lead to byproduct formation.
-
Thin-Layer Chromatography (TLC): A simple and effective method for qualitative monitoring. Spot the reaction mixture alongside standards of salicylic acid and this compound on a TLC plate. The disappearance of the salicylic acid spot indicates the reaction is nearing completion.
-
Gas Chromatography (GC): A quantitative method that can precisely measure the concentration of reactants and products over time. This is the preferred method for process optimization and validation in an industrial setting.[15] The retention times for this compound and its related esters are well-defined.[15]
-
Water Collection: When using a Dean-Stark apparatus, the reaction can be considered complete when water ceases to collect in the trap.
Q4: What are the critical parameters for the final vacuum distillation step?
A4: The final purification by vacuum distillation is essential for achieving high purity.
-
Pressure: A sufficiently low pressure is required to distill the this compound without excessive heat, which could cause degradation. The boiling point of this compound is approximately 120-121 °C at 11.5 Torr.[16]
-
Fractional Distillation: Using a fractionating column is recommended to effectively separate the this compound from any unreacted propanol (lower boiling point) and any high-boiling point impurities or decomposition products.
-
Temperature Control: Use a stable heat source (e.g., a heating mantle with a stirrer) and monitor the vapor temperature closely. Collect the fraction that distills at the correct temperature and pressure for this compound.
Experimental Protocols
Protocol 1: Fischer-Speier Synthesis of this compound
This protocol describes a standard laboratory-scale synthesis that can be adapted for scale-up.
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a heating mantle, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the flask, add salicylic acid (1.0 mol), n-propanol (3.0 mol), and toluene (as a solvent to facilitate azeotropic water removal, ~2 mL per gram of salicylic acid).
-
Catalyst Addition: Slowly and with stirring, add concentrated sulfuric acid (0.1 mol, ~1-2% of reactant weight).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-6 hours).
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer)
-
1 M Sodium Carbonate (Na₂CO₃) solution until the aqueous layer is basic (to neutralize the acid catalyst).[2]
-
Saturated Sodium Chloride (brine) solution (1 x volume of organic layer).
-
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[17]
-
Solvent Removal: Remove the toluene using a rotary evaporator.
-
Purification: Purify the resulting crude this compound by vacuum distillation to yield a colorless liquid.[2]
Data Presentation: Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1:3 to 1:5 (Salicylic Acid:Propanol) | Drives equilibrium towards product formation.[2] |
| Catalyst Load | 1-2% w/w (H₂SO₄) | Sufficient for catalysis without excessive side reactions.[1] |
| Temperature | Reflux (~97-110 °C) | Provides energy for reaction; allows for azeotropic water removal.[3] |
| Pressure | Atmospheric (Reaction); Vacuum (Distillation) | Standard for reaction; prevents thermal degradation during purification.[16] |
Mechanistic Pathway
Fischer-Speier Esterification Mechanism
Caption: The mechanism of acid-catalyzed Fischer-Speier esterification.
References
- Chegg.com. (2022, December 1). Solved An alternative route to the synthesis of propyl.
- MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
- Google Patents. (n.d.). CN102408338A - Synthesis method of salicylate.
- Google Patents. (n.d.). US2891090A - Purification of salicylic acid derivatives.
- ResearchGate. (2024, December 15). (PDF) Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
- Google Patents. (n.d.). CN105523920A - Preparation method of alkyl salicylate.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Carl ROTH. (2013, June 10). Safety data sheet.
- National Center for Biotechnology Information. (n.d.). This compound | C10H12O3 | CID 69092. PubChem.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Google Patents. (n.d.). JP2006104192A - Method for producing salicylic acid ester.
- CAS Common Chemistry. (n.d.). This compound.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- ResearchGate. (2025, August 6). (PDF) THE SYNTHESIS OF SALICYLATE PROMPTED BY BR0NSTED ACIDIC IONIC LIQUIDS.
- University of Manchester. (n.d.). Alkylation of Salicylic Acids.
- ResearchGate. (2025, June 22). Simulation Study of Methyl Salicylate Production via Reactive Distillation Columns.
- Google Patents. (n.d.). US4827027A - Separation/purification of salicyclic acid.
- National Center for Biotechnology Information. (n.d.). Optimized Synthesis of Salicylate-based Poly(anhydride-esters). PMC.
- Science and Education Publishing. (2025, July 20). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques.
Sources
- 1. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
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- 4. mdpi.com [mdpi.com]
- 5. chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
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- 8. Fischer Esterification [organic-chemistry.org]
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- 11. US4827027A - Separation/purification of salicyclic acid - Google Patents [patents.google.com]
- 12. This compound | C10H12O3 | CID 69092 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. CAS Common Chemistry [commonchemistry.cas.org]
- 17. SALICYLIC ACID N-PROPYL ESTER synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Efficient Propyl Salicylate Synthesis
Here is the technical support center for Catalyst selection for efficient propyl salicylate synthesis.
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on catalyst selection and reaction optimization. We move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and enhance the efficiency and sustainability of your synthesis.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield in the synthesis of this compound via Fischer-Speier esterification is a common issue, almost always tied to the reversible nature of the reaction.[1][2] The reaction between salicylic acid and propanol produces this compound and water. According to Le Chatelier's principle, the accumulation of water can shift the equilibrium back towards the reactants, limiting your yield.[1]
Here are the primary causes and actionable solutions:
-
Equilibrium Limitation:
-
Use Excess Alcohol: Employing an excess of propanol is a common and effective strategy to push the equilibrium towards the product side.[1] A molar ratio of 1:1.2 (salicylic acid to propanol) is a good starting point, but a larger excess can be even more effective.[1]
-
Water Removal: Actively removing water as it forms is crucial. In a laboratory setting, this is best accomplished using a Dean-Stark apparatus. Alternatively, adding a dehydrating agent or performing the reaction under vacuum (if conditions permit) can also remove water.[1]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction requires heat to proceed at a reasonable rate. For conventional heating with a catalyst like sulfuric acid, gently boiling the solution (around 80°C) is typical.[3] However, excessively high temperatures can lead to side reactions or catalyst degradation.
-
Catalyst Concentration: Insufficient catalyst will result in a slow reaction that may not reach equilibrium in a practical timeframe. Conversely, too much of a strong acid catalyst like sulfuric acid can promote side reactions and complicate purification.[1]
-
-
Catalyst Inactivity:
-
If using a reusable heterogeneous catalyst, it may have lost activity. See the question below on catalyst deactivation for a detailed troubleshooting guide.
-
Troubleshooting Workflow: Low this compound Yield
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Q2: I'm observing significant byproduct formation. How can I increase selectivity for this compound?
A2: Salicylic acid is a bifunctional molecule, containing both a carboxylic acid and a phenolic hydroxyl group.[4] This structure allows it to potentially react in two different ways during esterification. While the reaction with propanol should primarily esterify the carboxylic acid group, harsh conditions can lead to side reactions.
-
Cause: Overly aggressive catalysis (high concentration of strong acid) or excessive temperatures can promote side reactions, such as the formation of polymers or other undesired esters.
-
Solution:
-
Optimize Catalyst: Reduce the concentration of your homogeneous catalyst (e.g., sulfuric acid).
-
Switch to a Milder Catalyst: Consider using a solid acid catalyst like Amberlyst-15 or a supported heteropolyacid.[5][6] These catalysts often provide higher selectivity due to shape-selective constraints within their porous structures.[2]
-
Enzymatic Catalysis: For the highest selectivity, an enzyme-catalyzed route (e.g., using a lipase for the transesterification of methyl salicylate) is an excellent, albeit potentially slower, option that operates under very mild conditions.[1][7]
-
Control Temperature: Ensure the reaction temperature is not exceeding the optimal range. Lowering the temperature can often reduce the rate of side reactions more than the desired reaction.
-
Q3: My heterogeneous catalyst is losing activity after a few runs. What's causing this deactivation and how can I prevent it?
A3: Catalyst deactivation is a critical issue in industrial and reusable lab-scale processes. For solid acid catalysts like Amberlyst-15 used in esterification, several deactivation mechanisms are possible.[8]
-
Common Causes & Identification:
-
Poisoning: Impurities in your reactants (salicylic acid or propanol) can bind irreversibly to the active sites. A sudden, sharp drop in activity often points to poisoning.[8]
-
Fouling/Coking: High molecular weight byproducts or polymers can deposit on the catalyst surface, blocking the pores and active sites. This usually manifests as a gradual decrease in activity.[8]
-
Leaching: The active catalytic groups (e.g., sulfonic acid groups on a resin) can slowly dissolve or break off into the reaction medium, especially at higher temperatures. This is a common issue for ion-exchange resins.[9]
-
-
Prevention and Regeneration:
-
Purify Reactants: Ensure high-purity salicylic acid and propanol are used to prevent poisoning.
-
Wash the Catalyst: After each run, wash the catalyst with a solvent (like fresh propanol or methanol) to remove adsorbed products and byproducts.
-
Regeneration: For ion-exchange resins that have lost activity due to fouling or minor leaching, washing with a dilute acid solution followed by thorough rinsing with deionized water and drying can sometimes restore activity.
-
Control Temperature: Operating at the lowest effective temperature can minimize thermal degradation and leaching of active sites.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main types of catalysts used for this compound synthesis, and what are their pros and cons?
A1: The choice of catalyst is fundamental to the success of your synthesis. The main categories are summarized below.
| Catalyst Type | Examples | Pros | Cons |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid | High activity, low cost, readily available.[10] | Corrosive, difficult to separate from product, generates acidic waste, not reusable.[10] |
| Heterogeneous Acid | Amberlyst-15, Sulfated Zirconia, Zeolites | Easily separable, reusable, less corrosive, can be more selective.[2][5][11] | Higher initial cost, can be slower than homogeneous catalysts, prone to deactivation.[8] |
| Enzymatic | Lipases (e.g., Candida antarctica lipase B) | Highly selective, operates under mild conditions, environmentally friendly.[1][7] | High cost, can be slow, sensitive to temperature and pH, typically used for transesterification.[7] |
| Ionic Liquids | Brønsted acidic ILs (e.g., [bmim]HSO₄) | Act as both catalyst and solvent, high yields, reusable.[1][12] | High cost, potential viscosity issues, requires removal from product.[12] |
Q2: How do I choose the best catalyst for my specific application?
A2: The "best" catalyst depends on your priorities:
-
For Lab-Scale, High-Yield Synthesis: If ease of separation and reusability are not primary concerns, traditional sulfuric acid is highly effective.[1]
-
For Green Chemistry & Reusability: Amberlyst-15 or other solid acids are excellent choices.[5] They align with green chemistry principles by minimizing waste and allowing for catalyst recycling.[2]
-
For High Selectivity & Mild Conditions: If you are working with sensitive functional groups or require the highest purity with minimal byproducts, enzymatic catalysis via transesterification is the superior, though more complex, option.[7]
-
For Novel & Efficient Systems: Acidic ionic liquids offer a modern approach that can combine high catalytic activity with ease of separation, making them a strong candidate for process development.[12]
Q3: What is the mechanism of acid-catalyzed esterification for this compound synthesis?
A3: The synthesis of this compound from salicylic acid and propanol follows the Fischer-Speier esterification mechanism. This is a classic acid-catalyzed nucleophilic acyl substitution.[2]
-
Protonation: The acid catalyst (H⁺) protonates the carbonyl oxygen of the salicylic acid. This increases the electrophilicity of the carbonyl carbon.[3]
-
Nucleophilic Attack: A molecule of propanol (the nucleophile) attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.[2]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, turning it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The catalyst (H⁺) is regenerated by the removal of a proton from the protonated ester, yielding the final product, this compound.
Fischer-Speier Esterification Mechanism
Caption: Key stages of the acid-catalyzed esterification of salicylic acid.
Q4: Are there alternative, more environmentally friendly routes to this compound synthesis?
A4: Yes. While direct esterification is common, other methods are gaining traction due to their green chemistry advantages.
-
Transesterification: This involves reacting an existing ester, like methyl salicylate (oil of wintergreen), with propanol.[13] The equilibrium is driven by removing the lower-boiling alcohol byproduct (methanol). This route can be catalyzed by enzymes (lipases) under very mild conditions, avoiding the use of strong, corrosive acids.[1][7]
-
Microwave-Assisted Organic Synthesis (MAOS): Using microwave irradiation can dramatically reduce reaction times (from hours to minutes) and increase yields.[1] One study reported a 96% yield in just 8-20 minutes using an alumina-methanesulfonic acid catalyst under microwave conditions.[1] This method reduces energy consumption and often leads to cleaner reactions.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Homogeneous Acid-Catalyzed Synthesis
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylic acid (1.0 eq).
-
Reactants: Add an excess of n-propanol (e.g., 4.0 eq) to act as both reactant and solvent.[14]
-
Catalysis: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.[3]
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-90°C) and maintain for 1-2 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like dichloromethane and transfer to a separatory funnel.[3]
-
Purification: Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted salicylic acid), and finally with brine.[3][14] Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Final Purification: Purify the crude product by vacuum distillation if necessary.
Protocol 2: Procedure for Heterogeneous Acid-Catalyzed Synthesis (Amberlyst-15)
-
Catalyst Preparation: Activate Amberlyst-15 resin by washing it with methanol and drying it under vacuum.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus topped with a reflux condenser, add salicylic acid (1.0 eq), n-propanol (1.5 eq), and Amberlyst-15 (e.g., 10% by weight of salicylic acid).[5] Add an azeotropic solvent like toluene to fill the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature.
-
Catalyst Recovery: Filter the reaction mixture to recover the Amberlyst-15 resin. The recovered catalyst can be washed with methanol, dried, and stored for reuse.
-
Purification: Remove the solvent and excess propanol from the filtrate under reduced pressure. The resulting crude product is typically of high purity but can be further purified by vacuum distillation if needed.
References
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Esterification Reactions.
- Benchchem. (n.d.). This compound | 607-90-9.
- ACS Publications. (2023). Studies on the Stability and Deactivation Mechanism of Immobilized Ionic Liquids in Catalytic Esterification Reactions. Langmuir.
- Bohrium. (2021). catalytic-performance-and-deactivation-mechanism-of-a-one-step-sulfonated-carbon-based-solid-acid-catalyst-in-an-esterification-reaction. Ask this paper.
- MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
- Arxiv. (n.d.). Study on Methyl Esterification of Salicylic Acid Using an Intensified Fixed Bed Reactor.
- StudyLib. (n.d.). Explain how salicylic acid is capable of undergoing two different types of esterification reactions and give an example of each.
- Google Patents. (n.d.). Synthesis method of salicylate.
- Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules.
- Arkivoc. (2012). Amberlyst-15 in organic synthesis.
- ResearchGate. (n.d.). Esterification of salicylic acid with alcohols.
- Chegg. (2022). Solved An alternative route to the synthesis of propyl.
- YouTube. (2016). The Fischer Esterification: Methyl Salicylate.
- ResearchGate. (2009). (PDF) THE SYNTHESIS OF SALICYLATE PROMPTED BY BR0NSTED ACIDIC IONIC LIQUIDS.
- ResearchGate. (n.d.). Enzymatic synthesis of water-soluble derivatives of salicylic acid in organic media.
- ResearchGate. (n.d.). Selective synthesis of phenyl salicylate (salol) by esterification reaction over solid acid catalysts.
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- 14. youtube.com [youtube.com]
Minimizing degradation of propyl salicylate during analysis
Welcome to the technical support center for propyl salicylate analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to ensure the integrity of their analytical results. As an ester, this compound is susceptible to several degradation pathways that can compromise sample quantification. This resource provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you minimize degradation and achieve accurate, reproducible data.
Part 1: Troubleshooting Guide - Diagnosing and Solving Degradation Issues
This section is structured in a question-and-answer format to directly address common problems encountered during the analysis of this compound.
Q1: I'm seeing a growing peak that corresponds to salicylic acid in my chromatograms over time. What's happening and how can I stop it?
A1: This is a classic sign of ester hydrolysis. this compound is breaking down into salicylic acid and propanol. This is most often catalyzed by pH extremes (both acidic and basic conditions) and elevated temperatures.[1][2][3]
Root Cause Analysis & Solutions:
-
Mobile Phase pH: The pH of your mobile phase is the most likely culprit. Esters are prone to hydrolysis, which is significantly accelerated under basic conditions (pH > 8) and, to a lesser extent, strongly acidic conditions (pH < 3).[4]
-
Solution: Buffer your mobile phase to a slightly acidic pH, ideally between 4 and 6. A phosphate or acetate buffer is typically effective. This pH range offers the best compromise for the stability of the ester bond while ensuring the phenolic hydroxyl and carboxylic acid groups of any potential degradants are in a consistent protonation state for good chromatography.
-
-
Sample Diluent: If your sample is dissolved in an unbuffered or alkaline diluent, hydrolysis can begin before the sample is even injected.
-
Solution: Ensure your sample diluent is the same as your mobile phase or is at least buffered to a stable pH. Prepare samples fresh and analyze them promptly. If storing sample solutions, even for a short period, keep them refrigerated (2-8°C) to slow down the reaction rate.
-
-
Autosampler Temperature: High temperatures in the autosampler tray can accelerate hydrolysis over a long sequence.
-
Solution: Use a cooled autosampler set to 4-10°C. This is critical for long analytical runs where samples may sit for several hours.
-
Q2: My recovery for this compound is consistently low, even in freshly prepared standards. Where could my analyte be going?
A2: Low recovery from the start suggests loss during sample preparation or due to adsorptive effects within the analytical system.
Root Cause Analysis & Solutions:
-
Adsorption to Surfaces: Salicylates, having both polar and non-polar characteristics, can adsorb to active sites on glass, metal, and certain plastics, especially at low concentrations.
-
Solution 1 (Glassware): Use silanized glassware to minimize active silanol groups that can interact with the analyte.
-
Solution 2 (System Passivation): Before running your sequence, "prime" or "passivate" the HPLC/UPLC system by making several injections of a high-concentration standard or even the sample matrix. This saturates the active sites, ensuring that subsequent injections pass through without significant adsorptive loss.
-
Solution 3 (Column Choice): Use a high-quality, end-capped C18 or a phenyl-hexyl column. Older or lower-quality columns may have more exposed silanols, leading to poor peak shape and recovery.
-
-
Inappropriate Sample Preparation: The extraction or dilution solvent may be causing precipitation or degradation.
Q3: When analyzing by Gas Chromatography (GC), I'm seeing poor peak shape and what appear to be degradation products. Isn't GC supposed to be for volatile compounds like this?
A3: While this compound is volatile, the high temperatures of the GC inlet and column can cause thermal degradation.[7][8] The free hydroxyl group can also cause peak tailing.
Root Cause Analysis & Solutions:
-
Inlet Temperature: An excessively high inlet temperature is a primary cause of on-column degradation for thermally labile compounds.
-
Solution: Optimize the inlet temperature. Start lower (e.g., 200-220°C) and gradually increase only if you observe poor peak shape due to slow volatilization. Avoid temperatures above 250°C if possible.
-
-
Analyte Derivatization: The active hydroxyl group on the salicylate ring can interact with active sites in the GC liner and column, leading to peak tailing.
-
Solution: Derivatize the this compound before analysis. Silylation (e.g., using BSTFA) is a common and effective method to cap the active hydroxyl group. This increases thermal stability and dramatically improves peak shape and reproducibility.
-
-
Liner Choice: An improperly chosen or dirty liner can be a source of active sites and catalytic degradation.
-
Solution: Use a deactivated, silanized liner. A liner with glass wool can sometimes help trap non-volatile matrix components but can also introduce active sites if not properly deactivated. Consider a liner with a taper to improve focusing.
-
Q4: My results are inconsistent when I re-assay samples that have been left on the benchtop. What is the cause?
A4: This points towards environmental degradation factors, most likely photodegradation or oxidation.
Root Cause Analysis & Solutions:
-
Photodegradation: Aromatic esters can be susceptible to degradation when exposed to UV light, such as from direct sunlight or even ambient laboratory lighting over time.[9][10]
-
Solution: Protect your samples from light at all stages. Use amber vials for both standards and samples.[11] If working on a clear benchtop, cover sample racks with aluminum foil.
-
-
Oxidation: While less common than hydrolysis, the phenolic group can be susceptible to oxidation, especially in the presence of metal ions or dissolved oxygen.
-
Solution: Prepare solutions using high-purity, degassed solvents. While not always necessary, if you suspect oxidation is a significant issue, you can sparge your solvents with nitrogen or helium.
-
Part 2: Proactive Protocols & Best Practices
To prevent degradation from the outset, follow this validated, stability-indicating HPLC method. A stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.[12]
Protocol: Stability-Indicating RP-HPLC-UV Method for this compound
This protocol is designed to provide robust separation of this compound from its primary degradant, salicylic acid.
1. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Kromasil) | Provides excellent hydrophobic retention and resolution. A high-quality, end-capped column minimizes peak tailing.[6] |
| Mobile Phase | Acetonitrile : 0.1% Acetic Acid in Water (60:40 v/v) | The slightly acidic mobile phase (pH ~3-4) prevents hydrolysis of the ester.[6] Acetonitrile provides good peak shape. |
| Flow Rate | 0.8 - 1.0 mL/min | Provides optimal efficiency and reasonable run times for a standard 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. Avoids excessive heat which could promote degradation.[6] |
| Detection (UV) | 230 nm or 304 nm | This compound has strong absorbance at these wavelengths. 230 nm is a more general wavelength, while 304 nm offers more selectivity. |
| Injection Vol. | 10 µL | A typical volume; can be adjusted based on sample concentration. |
| Autosampler Temp | 4°C | Minimizes potential degradation of samples waiting in the queue for analysis. |
2. Standard & Sample Preparation
-
Stock Standard Preparation (e.g., 1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Preparation (e.g., 100 µg/mL): Pipette 5 mL of the stock standard into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation: Prepare your sample in a way that the final concentration of this compound falls within the linear range of the method (e.g., 10-200 µg/mL). The final diluent must be the mobile phase to ensure compatibility and prevent peak distortion.
-
Filtration: Filter all samples and standards through a 0.45 µm PTFE syringe filter before injection to protect the column from particulate matter.
Workflow for Minimizing this compound Degradation
The following diagram illustrates a logical workflow for preparing and analyzing samples to ensure analyte stability.
Caption: Fig 1. Recommended workflow for sample handling and analysis.
Part 3: Understanding Degradation Pathways
A clear understanding of how this compound degrades is fundamental to preventing it. The primary mechanism is hydrolysis, but other pathways exist.
Primary Degradation Pathway: Hydrolysis
Hydrolysis is the cleavage of the ester bond by reaction with water, yielding salicylic acid and n-propanol. This reaction is catalyzed by both acid and base.[1][2][13]
Caption: Fig 2. Primary hydrolysis pathway of this compound.
Part 4: Frequently Asked Questions (FAQs)
-
Q: What are the ideal long-term storage conditions for this compound reference standards?
-
A: this compound standard material should be stored in a tightly sealed container, protected from light, in a cool, dry place.[11][14] Refrigeration (2-8°C) is recommended. For solutions, prepare them fresh. If storage is unavoidable, store stock solutions in the mobile phase at 2-8°C in amber vials for no more than a few days, and perform a stability check against a freshly prepared standard before use.
-
-
Q: Can I use a different column, like a Phenyl or Cyano column?
-
A: Yes. A Phenyl column can offer alternative selectivity due to pi-pi interactions with the aromatic ring, which can be beneficial for separating it from other aromatic compounds. A Cyano (CN) column could also be used and would provide less hydrophobic retention than a C18.[12] However, whenever the column is changed, the method must be re-validated to ensure adequate resolution from all potential degradants and impurities.
-
-
Q: How do I perform a forced degradation study to confirm my method is stability-indicating?
-
A: Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions to intentionally produce degradation products.[12] As per ICH guidelines, this typically includes:
-
Acid Hydrolysis: 0.1 M HCl at 60-80°C for several hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature for a shorter period (base hydrolysis is usually much faster).
-
Oxidation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105°C) for 24-48 hours.
-
Photodegradation: Exposure to high-intensity UV/Vis light.
-
-
After exposure, samples are analyzed by your HPLC method. The goal is to achieve 5-20% degradation and demonstrate that the peaks for the resulting degradants are well-resolved from the main this compound peak.
-
-
Q: Is it better to use methanol or acetonitrile as the organic modifier in the mobile phase?
-
A: Both can be used effectively. Acetonitrile often provides better peak shape for aromatic compounds, lower viscosity (leading to lower backpressure), and lower UV cutoff. Methanol is a more protic solvent and can offer different selectivity. The choice depends on the specific separation requirements, but acetonitrile is a common and robust starting point for salicylate analysis.[6]
-
References
- Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. (2012). Vertex AI Search.
- Structure and hydrolysis of esters of salicylic acid.
- Preparation of Salicylic Acid By Hydrolysis of Methyl Salicyl
- Ester Derivatives of Salicylic Acid. Unknown Source.
- Hydrolysis Product Analysis of Methyl Salicylate in Nitrogenous. (2020). IOSR Journal.
- Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers.
- Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fraction
- Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques.
- Early-Stage Photodegradation of Arom
- Propyl salicyl
- Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl. (2015). Research and Reviews.
- Safety d
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025).
- How to Properly Store Salicylic Acid. Lab Alley.
- A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. (2015). World Journal of Pharmaceutical Sciences.
- Thermal degradation of isomeric poly(propyl acrylate)s and poly(butyl acrylate)s using pyrolysis gas chromatography–mass spectrometry. (2025).
- Investigation of thermal degradation mechanism of an aliphatic polyester using pyrolysis-gas chromatography-mass spectrometry and a kinetic study of the effect of the amount of polymerisation catalyst. King Fahd University of Petroleum & Minerals.
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Validation & Comparative
A Comparative Guide to the Anti-inflammatory Activity of Propyl Salicylate and Methyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylates, a class of compounds derived from salicylic acid, have long been a cornerstone in the management of pain and inflammation. Among these, methyl salicylate, the pungent active ingredient in wintergreen oil, is a widely recognized topical analgesic. Its close structural analog, propyl salicylate, offers another therapeutic candidate with potentially distinct properties. This guide provides a comprehensive comparison of the anti-inflammatory activities of this compound and methyl salicylate, delving into their mechanisms of action, physicochemical properties, and the experimental methodologies used to evaluate their efficacy. While direct head-to-head comparative studies are limited, this document synthesizes available data to offer an objective analysis for researchers and drug development professionals.
Chemical Structures and Physicochemical Properties
The seemingly minor difference in the ester group between methyl and this compound can significantly influence their physicochemical properties, which in turn affects their biological activity, particularly in topical applications.
| Property | This compound | Methyl Salicylate |
| Chemical Formula | C₁₀H₁₂O₃ | C₈H₈O₃ |
| Molecular Weight | 180.20 g/mol | 152.15 g/mol |
| LogP (Octanol-Water Partition Coefficient) | ~3.1 | ~2.5 |
| Appearance | Colorless liquid | Colorless to pale yellow liquid |
| Odor | Characteristic wintergreen-like | Strong, characteristic wintergreen |
The higher molecular weight and LogP of this compound indicate greater lipophilicity compared to methyl salicylate. This increased lipophilicity may enhance its ability to penetrate the stratum corneum, the outermost layer of the skin, potentially leading to deeper tissue distribution. However, it could also lead to greater retention within the lipid bilayers of the skin, affecting its bioavailability at the target site of inflammation.
Mechanisms of Anti-inflammatory Action
Both this compound and methyl salicylate are pro-drugs that are metabolized to the active compound, salicylic acid, in the body. Salicylic acid is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects through multiple pathways.
Inhibition of Cyclooxygenase (COX) Enzymes
The primary anti-inflammatory mechanism of salicylates is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By inhibiting COX, salicylates reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. This compound is thought to act as a reversible, competitive inhibitor of COX enzymes.[3] Methyl salicylate, upon topical application, penetrates the skin and is hydrolyzed by esterases to salicylic acid, which then inhibits COX-1 and COX-2.[4][5]
Caption: Inhibition of the NF-κB Signaling Pathway by Salicylates.
Comparative Anti-inflammatory Activity: Experimental Evidence
While direct comparative studies are scarce, we can infer the relative potencies of propyl and methyl salicylate from structure-activity relationship (SAR) studies and data on related compounds.
In Vitro Studies
Cyclooxygenase (COX) Inhibition:
The inhibitory concentration (IC50) is a common measure of a drug's potency. While specific IC50 values for this compound are not readily available in the literature, studies on methyl salicylate derivatives provide some context. For instance, a methyl salicylate derivative, methyl salicylate 2-O-β-d-lactoside (MSL), has been shown to inhibit COX-1 and COX-2 with IC50 values of 22.7 µM and 5.58 µM, respectively, indicating a preference for COX-2. [1][6]Salicylic acid itself is a relatively weak inhibitor of COX activity in purified enzyme assays but shows greater efficacy in intact cells, suggesting that its anti-inflammatory effects may also involve other mechanisms. [2]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Methyl Salicylate 2-O-β-d-lactoside (MSL) [1][6] | 22.7 | 5.58 | 4.07 |
| Aspirin [5] | - | 5.35 | - |
| Sodium Salicylate [2]| >100 | >100 | - |
Note: Data is for a derivative of methyl salicylate and salicylic acid, not methyl salicylate itself. A direct comparison requires testing under identical experimental conditions.
In Vivo Studies
Carrageenan-Induced Paw Edema:
The carrageenan-induced paw edema model is a standard in vivo assay to assess the anti-inflammatory activity of new compounds. While no studies directly comparing propyl and methyl salicylate in this model were identified, research on methyl salicylate derivatives has demonstrated significant inhibition of paw edema. For example, certain piperazine derivatives of methyl salicylate have shown anti-inflammatory activity comparable to or exceeding that of aspirin and indomethacin. [3] Structure-Activity Relationship (SAR) Insights:
SAR studies of salicylates suggest that the nature of the ester group influences anti-inflammatory activity. Generally, increasing the lipophilicity of the ester group can enhance skin penetration, which may lead to higher local concentrations of the active salicylic acid. However, the rate of hydrolysis of the ester to release salicylic acid is also a critical factor. A slower, sustained release could provide a longer duration of action. The propyl ester of salicylic acid, being more lipophilic than the methyl ester, might exhibit enhanced skin permeation, but further studies are needed to confirm if this translates to superior anti-inflammatory efficacy in vivo.
Experimental Protocols
In Vivo: Carrageenan-Induced Paw Edema
This widely used model assesses the acute anti-inflammatory activity of a compound.
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used. [3]2. Grouping and Administration: Animals are divided into control, standard (e.g., indomethacin or aspirin), and test groups (receiving different doses of this compound or methyl salicylate). The test compounds are usually administered orally or topically. [3]3. Induction of Edema: One hour after drug administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal. [3]4. Measurement of Paw Volume: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. [3]5. Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro: LPS-Stimulated Macrophage Assay
This assay evaluates the effect of compounds on the production of pro-inflammatory mediators in cultured macrophages.
Methodology:
-
Cell Culture: A macrophage cell line, such as RAW 264.7, is cultured under standard conditions. [7]2. Treatment: The cells are pre-treated with various concentrations of this compound or methyl salicylate for a specific duration (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. [7]4. Measurement of Inflammatory Mediators: After a defined incubation period, the cell culture supernatant is collected. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators (e.g., nitric oxide) are quantified using techniques like ELISA and the Griess assay, respectively. [7]5. Data Analysis: The percentage of inhibition of the production of these mediators by the test compounds is calculated relative to the LPS-stimulated control.
Caption: Workflow for LPS-Stimulated Macrophage Assay.
Conclusion
Both this compound and methyl salicylate are valuable compounds with significant anti-inflammatory potential, primarily mediated through their conversion to salicylic acid and subsequent inhibition of the COX pathway. Methyl salicylate is a well-established topical agent with a dual mechanism of action that includes counter-irritation. This compound, with its greater lipophilicity, presents an interesting candidate for enhanced skin penetration, although this requires further experimental validation to determine its impact on overall anti-inflammatory efficacy.
The lack of direct comparative studies necessitates further research to definitively establish the relative potencies of these two salicylates. Future investigations should focus on head-to-head in vivo and in vitro comparisons, including skin permeation studies and detailed pharmacokinetic and pharmacodynamic profiling. Such data will be invaluable for the rational design and development of next-generation topical anti-inflammatory therapies.
References
- Xin W, et al. Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice. Br J Pharmacol. 2014;171(14):3526-3538. [Link]
- Wu KK, et al. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate. Proc Natl Acad Sci U S A. 1999;96(26):15177-15182. [Link]
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- Tegeder I, et al. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages. Biochem Biophys Res Commun. 2000;274(1):233-238. [Link]
- Goh CF, et al. Development and Characterisation of a Topical Methyl Salicylate Patch: Effect of Solvents on Adhesion and Skin Permeation. Pharmaceutics. 2022;14(11):2478. [Link]
- Roberts MS, et al. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. Br J Clin Pharmacol. 2004;57(5):635-638. [Link]
- de Oliveira J, et al. Ex Vivo and In Vivo Evidence of Anti-Inflammatory Activity of P-aminophenol and Salicylate Derivatives.
- de Oliveira J, et al. Ex Vivo and In Vivo Evidence of Anti-Inflammatory Activity of P-aminophenol and Salicylate Derivatives.
- Lee JH, et al. Propyl gallate inhibits TPA-induced inflammation via the nuclear factor-κB pathway in human THP-1 monocytes. Oncol Rep. 2014;31(3):1479-1485. [Link]
- Nizioł-Łukaszewska Z, et al. Salicylate and Procyanidin-Rich Stem Extracts of Gaultheria procumbens L. Inhibit Pro-Inflammatory Enzymes and Suppress Pro-Inflammatory and Pro-Oxidant Functions of Human Neutrophils Ex Vivo. Molecules. 2019;24(7):1363. [Link]
- Nizioł-Łukaszewska Z, et al. Salicylate and Procyanidin-Rich Stem Extracts of Gaultheria procumbens L. Inhibit Pro-Inflammatory Enzymes and Suppress Pro-Inflammatory and Pro-Oxidant Functions of Human Neutrophils Ex Vivo. Molecules. 2019;24(7):1363. [Link]
- Zhang X, et al. Anti-inflammation effect of methyl salicylate 2-O-β-D-lactoside on adjuvant induced-arthritis rats and lipopolysaccharide (LPS)-treated murine macrophages RAW264.7 cells. Int Immunopharmacol. 2012;12(1):268-275. [Link]
- Cross SE, et al. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. Br J Clin Pharmacol. 2004;57(5):635-638. [Link]
- Johnson W Jr, et al. Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. Int J Toxicol. 2019;38(1_suppl):5S-13S. [Link]
- Warner TD, et al. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proc Natl Acad Sci U S A. 1999;96(13):7563-7568. [Link]
- Zhang X, et al. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages.
- ResearchGate. IC 50 Values for COX-1 and COX-2 Enzymes. [Link]
- Nizioł-Łukaszewska Z, et al. Salicylate and Procyanidin-Rich Stem Extracts of Gaultheria procumbens L. Inhibit Pro-Inflammatory Enzymes and Suppress Pro-Inflammatory and Pro-Oxidant Functions of Human Neutrophils Ex Vivo. Molecules. 2019;24(7):1363. [Link]
- Wang Y, et al. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. Molecules. 2015;20(9):17336-17347. [Link]
- Khan I, et al. In vitro, in vivo and in silico evaluation of analgesic, anti-inflammatory, and anti-pyretic activity of salicylate rich fraction from Gaultheria trichophylla Royle (Ericaceae). J Ethnopharmacol. 2023;301:115822. [Link]
- Posadas I, et al. Systemic changes following carrageenan-induced paw inflammation in rats. Inflamm Res. 2004;53(6):243-250. [Link]
- Li Y, et al. Therapeutic effect of methyl salicylate 2-O-β-d-lactoside on LPS-induced acute lung injury by inhibiting TAK1/NF-kappaB phosphorylation and NLRP3 expression. Int Immunopharmacol. 2018;64:255-262. [Link]
- Fullerton AM, et al. Salicylate improves macrophage cholesterol homeostasis via activation of Ampk. J Lipid Res. 2015;56(8):1534-1543. [Link]
- Bartosh TJ, Ylöstalo JH. Macrophage Inflammatory Assay. Methods Mol Biol. 2014;1135:225-233. [Link]
- de Souza V, et al. Anticoagulant activity, paw edema and pleurisy induced carrageenan: Action of major types of commercial carrageenans.
- Georgiev G, et al. Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Med (Plovdiv). 2017;59(3):326-333. [Link]
- Brien S, et al. Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods Mol Biol. 2016;1383:221-226. [Link]
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A Senior Application Scientist's Guide to Differentiating Propyl Salicylate from its Isomers using Spectroscopy
Introduction
In the fields of pharmaceutical development, fragrance chemistry, and food science, the precise identification of isomeric compounds is not merely an academic exercise—it is a critical determinant of product efficacy, safety, and quality. Propyl salicylate (propyl 2-hydroxybenzoate), a common ingredient in fragrances and topical analgesics, shares its molecular formula (C₁₀H₁₂O₃) with several structural and positional isomers.[1] These isomers, while chemically similar, can exhibit vastly different biological and physical properties. For instance, propyl 4-hydroxybenzoate, commonly known as propylparaben, is a widely used preservative whose safety profile is distinct from its ortho-substituted counterpart.[2]
Distinguishing these closely related molecules presents a significant analytical challenge.[3] Simple methods often fall short, as isomers can co-elute in chromatographic separations or present ambiguous signals in less specific detectors.[4] This guide provides a comprehensive, multi-technique spectroscopic approach to unambiguously differentiate this compound from its key isomers: isothis compound, propyl 3-hydroxybenzoate, and propyl 4-hydroxybenzoate. We will delve into the mechanistic basis for differentiation using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, supported by experimental data and validated protocols.
The Isomers in Focus
Before proceeding, it is essential to visualize the structural distinctions that underpin the spectroscopic differences we will exploit.
-
This compound (propyl 2-hydroxybenzoate): The ortho isomer.
-
Isothis compound (propan-2-yl 2-hydroxybenzoate): A structural isomer of the alkyl ester chain.
-
Propyl 3-hydroxybenzoate: The meta positional isomer.
-
Propyl 4-hydroxybenzoate (Propylparaben): The para positional isomer.
Mass Spectrometry (MS): Unveiling Fragmentation Fingerprints
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a cornerstone technique for isomer analysis. While all four isomers have the same nominal mass (180.20 g/mol ), their fragmentation patterns under electron ionization (EI) provide unique structural fingerprints.[2][5] The key to differentiation lies in how the positional and structural changes influence bond stabilities and rearrangement pathways upon ionization.
Principle of Differentiation
The primary differentiation via MS relies on two phenomena:
-
The Ortho Effect: In this compound, the adjacent hydroxyl and ester groups can participate in a characteristic fragmentation pathway, leading to the loss of a neutral propene molecule followed by the loss of carbon monoxide, which is less favorable for the meta and para isomers.
-
Alkyl Chain Fragmentation: The fragmentation of an n-propyl chain differs significantly from that of an isopropyl chain, providing a clear distinction between this compound and isothis compound.
Comparative Data Analysis
The electron ionization mass spectra will exhibit distinct fragments (ions) whose mass-to-charge ratio (m/z) and relative abundance allow for identification.
| Compound | Parent Ion (M⁺) m/z | Key Fragment Ions (m/z) and Interpretation |
| This compound | 180 | 138 (Loss of propene, C₃H₆), 121 (Loss of propoxy radical, •OC₃H₇), 120 (Loss of propanol, C₃H₇OH), 92 |
| Isothis compound | 180 | 138 (Loss of propene, C₃H₆), 121 (Loss of isopropoxy radical, •OCH(CH₃)₂), 120 (Loss of isopropanol), 92 |
| Propyl 3-hydroxybenzoate | 180 | 137 (Loss of propyl radical, •C₃H₇), 121 (Hydroxybenzoyl cation), 93 |
| Propyl 4-hydroxybenzoate | 180 | 121 (Hydroxybenzoyl cation, base peak), 93 |
Data compiled from NIST Mass Spectrometry Data Center and PubChem.[1][2][5][6][7]
Causality: The base peak for propyl 4-hydroxybenzoate (propylparaben) at m/z 121 corresponds to the stable 4-hydroxybenzoyl cation.[2] this compound's spectrum is often characterized by the significant ion at m/z 120, resulting from the loss of propanol, and a prominent m/z 138 peak from the loss of propene.[5] The fragmentation of the alkyl chain helps distinguish propyl from isothis compound, though their spectra can be very similar; chromatographic separation is often essential.
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard approach for separating and identifying the isomers using GC-MS.
-
Sample Preparation: Prepare 100 ppm solutions of each isomer standard and the unknown mixture in a suitable solvent (e.g., methanol or dichloromethane).
-
GC Column Selection: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) capable of separating aromatic positional isomers.
-
GC Method Development:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: 5 minutes at 280°C.[4]
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-250.
-
-
Data Analysis: Compare the retention times and the acquired mass spectra of the unknown peaks against the prepared standards. Utilize the NIST spectral library for confirmation.
Workflow Visualization
Caption: GC-MS workflow for isomer separation and identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Probe
NMR spectroscopy, encompassing both ¹H and ¹³C techniques, provides the most definitive data for isomer differentiation by directly probing the chemical environment of each hydrogen and carbon atom in the molecule.
Principle of Differentiation
-
¹H NMR:
-
Aromatic Region (~6.5-8.0 ppm): The substitution pattern (ortho, meta, para) creates unique electronic environments for the aromatic protons, resulting in distinct chemical shifts and coupling (splitting) patterns.
-
Alkyl Region (~1.0-4.5 ppm): The structure of the propyl vs. isopropyl group gives rise to completely different signals and multiplicities.
-
-
¹³C NMR:
-
The number of unique carbon signals reflects the molecule's symmetry. The para isomer, being more symmetric, will have fewer aromatic signals than the ortho and meta isomers.
-
The chemical shifts of the aromatic carbons are highly sensitive to the substituent positions.
-
Comparative Data Analysis
Predicted ¹H NMR Data
| Compound | Alkyl Protons (δ, ppm, Multiplicity) | Aromatic Protons (δ, ppm, Multiplicity) | Hydroxyl Proton (δ, ppm) |
| This compound | ~4.2 (t, 2H), ~1.8 (sext, 2H), ~1.0 (t, 3H) | ~6.8-7.8 (4H, complex multiplets) | ~10.9 (s, 1H, intramolecular H-bond) |
| Isothis compound | ~5.2 (sept, 1H), ~1.4 (d, 6H) | ~6.8-7.8 (4H, complex multiplets) | ~10.8 (s, 1H, intramolecular H-bond) |
| Propyl 3-hydroxybenzoate | ~4.2 (t, 2H), ~1.8 (sext, 2H), ~1.0 (t, 3H) | ~7.0-7.6 (4H, distinct multiplets) | ~5.5-6.5 (s, 1H, intermolecular H-bond) |
| Propyl 4-hydroxybenzoate | ~4.2 (t, 2H), ~1.8 (sext, 2H), ~1.0 (t, 3H) | ~6.9 (d, 2H), ~7.9 (d, 2H) (AA'BB' system) | ~5.0-6.0 (s, 1H, intermolecular H-bond) |
Data compiled from various sources including chemical databases and spectroscopic studies.[8][9][10][11][12][13]
Causality: The most striking difference is in the alkyl region, where the n-propyl chain (triplet-sextet-triplet) is unmistakable from the isopropyl chain (septet-doublet).[7] In the aromatic region, the para isomer shows a simple, symmetrical pattern of two doublets, while the ortho and meta isomers show more complex, overlapping multiplets.[12] The phenolic -OH proton of this compound is significantly downfield (~10.9 ppm) due to strong intramolecular hydrogen bonding with the adjacent ester carbonyl, a feature absent in the meta and para isomers.[9]
Predicted ¹³C NMR Data
| Compound | Alkyl Carbons (δ, ppm) | Aromatic Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) |
| This compound | ~65, ~22, ~10 | 6 unique signals (~112-161) | ~170 |
| Isothis compound | ~68, ~22 (2C) | 6 unique signals (~112-161) | ~169 |
| Propyl 3-hydroxybenzoate | ~65, ~22, ~10 | 6 unique signals (~115-158) | ~166 |
| Propyl 4-hydroxybenzoate | ~65, ~22, ~10 | 4 unique signals (~115-162) | ~167 |
Data compiled from spectral databases and computational chemistry.[14][15][16]
Causality: Propyl 4-hydroxybenzoate's symmetry results in only 4 signals for the 6 aromatic carbons, a clear diagnostic feature.[14] The other isomers all show 6 distinct aromatic carbon signals.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5-mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure the spectral width covers the range of -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover ~0-200 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and assign peaks based on their chemical shift, multiplicity, and integration values.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared (IR) spectroscopy is a rapid and powerful technique for distinguishing positional isomers based on their characteristic vibrational modes, particularly the C-H out-of-plane bending vibrations of the aromatic ring.
Principle of Differentiation
The substitution pattern on a benzene ring dictates the number and position of adjacent hydrogen atoms. The collective out-of-plane bending (wagging) of these C-H bonds produces strong, sharp absorption bands in the "fingerprint" region of the IR spectrum (650-900 cm⁻¹).[3][17]
-
Ortho (1,2-disubstituted): Four adjacent C-H bonds give a strong band at ~735-770 cm⁻¹ .
-
Meta (1,3-disubstituted): Three adjacent C-H bonds and one isolated C-H bond typically result in bands at ~690-710 cm⁻¹ and ~750-800 cm⁻¹ .
-
Para (1,4-disubstituted): Two sets of two adjacent C-H bonds produce a strong band at ~800-860 cm⁻¹ .[18][19]
Additionally, the O-H stretching frequency can indicate the presence (ortho) or absence (meta, para) of intramolecular hydrogen bonding.
Comparative Data Analysis
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| This compound | ~3200 (Broad, strong) | ~1680 | ~760 (Strong) |
| Isothis compound | ~3200 (Broad, strong) | ~1680 | ~760 (Strong) |
| Propyl 3-hydroxybenzoate | ~3350 (Broad) | ~1710 | ~700 (Strong), ~780 (Strong) |
| Propyl 4-hydroxybenzoate | ~3350 (Broad) | ~1710 | ~850 (Strong) |
Data compiled from NIST Chemistry WebBook and other spectroscopic resources.[20][21]
Causality: The C-H bending frequency is the most reliable indicator for positional isomers. The shift in the C=O stretch to a lower frequency (~1680 cm⁻¹) for the ortho isomers is also diagnostic, caused by the intramolecular hydrogen bond which weakens the carbonyl double bond.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Liquids (Propyl/Isothis compound): Place a drop of the neat liquid between two salt plates (NaCl or KBr) to form a thin capillary film.
-
Solids (Propyl 3/4-hydroxybenzoate): Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing it into a transparent disk.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (for liquids) or a pure KBr pellet (for solids) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key vibrational bands (O-H, C=O, C-H bending) and compare their positions to the reference data to determine the substitution pattern.
Workflow Visualization
Caption: FTIR workflow for identifying aromatic substitution patterns.
UV-Visible (UV-Vis) Spectroscopy: A Supporting Method
While not as structurally definitive as NMR or IR, UV-Vis spectroscopy can serve as a rapid, complementary technique. The position of the hydroxyl group relative to the ester chromophore influences the electronic transitions, leading to different absorption maxima (λmax).
Principle of Differentiation
The electronic conjugation between the hydroxyl group, the benzene ring, and the carbonyl group of the ester determines the energy of the π → π* transitions. The extent of this conjugation and the effect of hydrogen bonding differ for each isomer, resulting in shifts in their λmax.
Comparative Data Analysis
| Compound | Typical λmax (in Ethanol/Methanol) |
| This compound | ~238 nm, ~305 nm |
| Isothis compound | ~238 nm, ~305 nm |
| Propyl 3-hydroxybenzoate | ~235 nm, ~295 nm |
| Propyl 4-hydroxybenzoate | ~256 nm |
Data compiled from spectral databases and literature.[22][23][24]
Causality: Propyl 4-hydroxybenzoate (propylparaben) exhibits a single strong absorption band around 256 nm.[22] The ortho isomers (propyl and isothis compound) show two distinct bands, with the longer wavelength absorption being characteristic of the salicylic acid chromophore.[24] The meta isomer's spectrum is subtly different from the ortho isomer.
An Integrated Approach for Unambiguous Identification
While each technique provides valuable clues, a combined approach ensures the highest confidence in identification. A logical workflow would be:
-
GC-MS: To separate the components in a mixture and get initial fragmentation data.
-
¹H NMR: To definitively confirm the alkyl chain structure (propyl vs. isopropyl) and the aromatic substitution pattern.
-
IR Spectroscopy: To rapidly confirm the ortho, meta, or para substitution via the C-H bending modes.
Conclusion
The differentiation of this compound from its isomers is a solvable, albeit nuanced, analytical problem. By leveraging the unique strengths of mass spectrometry, NMR, and IR spectroscopy, researchers can move beyond simple molecular formula determination to a precise structural elucidation. The key lies in understanding the causality—how subtle changes in molecular structure manifest as distinct and predictable differences in spectral data. From the fragmentation pathways in MS to the proton coupling in NMR and the vibrational bending modes in IR, each spectrum tells a piece of the structural story. By integrating these pieces, scientists and drug development professionals can ensure the identity and purity of their materials with the highest degree of certainty.
References
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- RSC Publishing. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.
- SpectraBase.
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- YouTube. (2023). FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR.
- NIST WebBook. Benzoic acid, 2-hydroxy-, propyl ester.
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- NIST WebBook. Benzoic acid, 2-hydroxy-, propyl ester Notes.
- NIST WebBook.
- OpenOChem Learn. Discerning Ortho, Meta and Para substituted Benzenes.
- ResearchGate. Experimental and calculated 13 C NMR chemical shifts (ppm)
- PubChem, NIH.
- Ataman Kimya.
- Chemistry LibreTexts. (2023).
- SIELC Technologies. (2018).
- ResearchGate. The calculated 13 C and 1 H NMR chemical shifts of salicylic acid.
- ChemicalBook. SALICYLIC ACID N-PROPYL ESTER(607-90-9) 1H NMR spectrum.
- SpectraBase. Salicylic acid - Optional[UV-VIS] - Spectrum.
- SpectraBase. Salicylic acid - Optional[13C NMR] - Chemical Shifts.
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- Chegg.com. (2021).
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- Unknown Source. Comparison among the Spectral Properties ofMethyl Salicylate and Its Nitration Products by Iron (III)
- YouTube. (2015).
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- Science and Education Publishing. Figures index : Compositional Analysis of Short-chain Alkyl (C1-C4)
- PubMed Central. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry.
- Unknown Source. (2025). Theoretical study of the stability and reactivity of salicylic acid isomers by the DFT method.
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A Senior Application Scientist's Guide to the Validation of an HPLC-PDA Method for Simultaneous Analysis of Salicylates
Introduction: The Analytical Imperative for Salicylates
Salicylates, particularly acetylsalicylic acid (aspirin) and its primary active metabolite, salicylic acid, are among the most widely used pharmaceuticals globally for their analgesic, anti-inflammatory, and antiplatelet properties. The accurate and simultaneous quantification of these compounds, along with potential impurities and degradation products, is paramount for ensuring the safety, efficacy, and stability of pharmaceutical formulations. High-Performance Liquid Chromatography with a Photodiode Array (HPLC-PDA) detector stands as the gold standard for this application, offering a powerful combination of separation efficiency and spectral information.
This guide provides an in-depth, experience-driven walkthrough of the validation process for a robust HPLC-PDA method tailored for salicylates. We will move beyond a simple checklist of steps to explore the scientific rationale behind each validation parameter, grounded in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] Furthermore, we will objectively compare this method with viable alternatives, providing the data-driven insights necessary for informed decision-making in a research and drug development setting.
The Core Technique: Why HPLC-PDA is the Method of Choice
High-Performance Liquid Chromatography is fundamentally a technique for separating components of a mixture. For salicylates, which are polar acidic compounds, Reversed-Phase HPLC (RP-HPLC) is the ideal modality. In this setup, the analytes are separated based on their hydrophobic interactions with a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.
The choice of a Photodiode Array (PDA) detector is a critical element of this method's power. Unlike a standard single-wavelength UV detector, a PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram. This provides two crucial advantages:
-
Peak Purity Analysis: It allows us to assess whether a chromatographic peak corresponds to a single compound or co-eluting impurities by comparing spectra across the peak. This is an integral part of establishing method specificity.
-
Optimal Wavelength Selection: It enables the selection of the most sensitive detection wavelength for each analyte post-acquisition and can monitor multiple wavelengths simultaneously, which is ideal for the simultaneous analysis of compounds with different absorption maxima.
Experimental Protocol: A Validated RP-HPLC-PDA Method
This section details a robust, validated method for the simultaneous determination of Acetylsalicylic Acid (ASA) and Salicylic Acid (SA).
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its excellent resolving power for small polar molecules.[5][6]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% phosphoric acid.[6][7]
-
Rationale: The acidic modifier (phosphoric acid) is crucial. ASA and SA are acidic compounds. By lowering the mobile phase pH to well below their pKa (~3.5), we ensure they remain in their protonated, non-ionized form. This leads to better retention on the C18 column, improved peak shape, and reproducible chromatography.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Rationale: Maintaining a constant column temperature is essential for reproducible retention times and peak shapes. 30°C is a common starting point that provides good efficiency without being excessively high.
-
-
Detection Wavelength: 237 nm.[6][7][8]
-
Rationale: This wavelength offers a good compromise for detecting both ASA and its primary degradant, SA, with high sensitivity. The PDA detector will acquire data across a range (e.g., 200-400 nm) to allow for post-run analysis and peak purity assessment.
-
-
Injection Volume: 20 µL.
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve reference standards of ASA and SA in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: For a tablet formulation, accurately weigh and crush a number of tablets. Dissolve a portion of the powder equivalent to a target concentration in the mobile phase. Use sonication to ensure complete dissolution, then filter through a 0.45 µm syringe filter to remove excipients before injection.[7]
Method Validation: A Step-by-Step Implementation of ICH Q2(R1)
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[1] The following parameters are essential.
Workflow for HPLC Method Validation
Caption: A typical workflow for the development and validation of an HPLC method.
Specificity (and Forced Degradation)
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. A stability-indicating method must be able to separate the main drug peak from any degradation products.
Experimental Protocol (Forced Degradation): Forced degradation studies are essential to demonstrate specificity.[6][9]
-
Acid Hydrolysis: Expose the sample solution to 0.1 N HCl at 60°C for a defined period (e.g., 2 hours).[10]
-
Base Hydrolysis: Expose the sample solution to 0.1 N NaOH at 60°C for a defined period (e.g., 30 minutes). Neutralize the solution before injection.[6][11] Aspirin is particularly susceptible to base hydrolysis.[12]
-
Oxidative Degradation: Expose the sample solution to 3% H₂O₂ at room temperature.[6]
-
Thermal Degradation: Expose the solid drug product to dry heat (e.g., 80°C).[13]
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 1.2 million lux hours).[9]
Analysis: Inject the stressed samples into the HPLC-PDA system. The method is specific if the degradation product peaks are well-resolved from the parent drug peaks. The PDA detector is used to perform peak purity analysis on the parent peaks to confirm they are spectrally homogeneous and free from co-eluting degradants.[6]
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of ASA and SA spanning the expected working range (e.g., 80% to 120% of the target concentration).[14]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration for each analyte.
-
Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
Accuracy
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.
Experimental Protocol:
-
Prepare a placebo (a mixture of all excipients in the formulation without the active ingredients).
-
Spike the placebo with known amounts of ASA and SA at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the added analytes.
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, for example, on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (%RSD) for the results at each level.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for quantifying impurities like salicylic acid in an aspirin drug product.
Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
-
Robustness
Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Deliberately vary critical method parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% acetonitrile).
-
Mobile phase pH (e.g., ±0.2 units).
-
Column temperature (e.g., ±5°C).[6]
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze a system suitability solution under each modified condition.
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, and resolution). The method is robust if the results remain within acceptable criteria.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Attribute Measured | Typical Acceptance Criteria |
| Specificity | Analyte separation from interferences | Peak purity index > 0.999; degradants are resolved (Resolution > 2) |
| Linearity | Proportionality of response to concentration | Correlation Coefficient (R²) ≥ 0.999 |
| Accuracy | Closeness to the true value | % Recovery typically within 98.0% - 102.0%[15] |
| Precision (Repeatability) | Agreement of results in short term | %RSD ≤ 2.0% |
| Precision (Intermediate) | Agreement of results between days/analysts | %RSD ≤ 2.0% |
| LOQ | Lowest concentration quantifiable | Signal-to-Noise ratio ≥ 10; acceptable precision & accuracy |
| Robustness | Resilience to small method variations | System suitability parameters remain within limits |
Comparison Guides: HPLC-PDA vs. Alternative Methods
While HPLC-PDA is a powerful and versatile technique, other methods can be employed for salicylate analysis. The choice of method depends on the specific analytical challenge.
Logical Comparison of Analytical Techniques
Caption: Comparison of HPLC-PDA and GC-MS for salicylate analysis.
HPLC-PDA vs. Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase in a long capillary column. Coupling it with a Mass Spectrometry (MS) detector provides exceptional sensitivity and structural information.
| Feature | HPLC-PDA | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation in a liquid phase based on polarity. | Separation in a gas phase based on volatility and boiling point. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds like ASA. | Requires analytes to be volatile and thermally stable.[16] |
| Sample Preparation | Simple dissolution and filtration. | Often requires derivatization for polar compounds (like salicylic acid) to make them volatile. This adds time and potential for error. |
| Sensitivity | High sensitivity, suitable for quality control and assay. | Extremely high sensitivity and selectivity, making it suitable for trace analysis in complex matrices like biological fluids or hair.[17][18] |
| Instrumentation | Robust, common in pharmaceutical QC labs. | More complex instrumentation. |
| Application for Salicylates | The standard for routine quality control, stability testing, and assay of pharmaceutical products.[19] | Used for specialized applications like analyzing volatile salicylate esters (e.g., methyl salicylate) or for bioanalytical studies requiring very low detection limits.[20][21] |
Verdict: For the routine quality control and simultaneous analysis of aspirin and salicylic acid in pharmaceutical formulations, HPLC-PDA is unequivocally the superior choice. It is more direct, requires simpler sample preparation, and is perfectly suited to the physicochemical properties of the analytes. GC-MS is a more specialized tool, better applied when extreme sensitivity is required or when analyzing volatile salicylate derivatives.
Conclusion
The validation of an HPLC-PDA method for the simultaneous analysis of salicylates is a systematic process that confirms its suitability for a specific purpose. By adhering to the principles outlined in the ICH Q2(R1) guidelines, a laboratory can produce a method that is not only accurate, precise, and reliable but also robust enough for routine use. The inherent advantages of HPLC-PDA—its ability to handle non-volatile compounds directly, coupled with the spectral information provided by the PDA detector for peak purity assessment—make it the industry-standard and most scientifically sound choice for ensuring the quality of salicylate-containing pharmaceutical products.
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A Senior Application Scientist's Guide to Catalyst Selection for the Transesterification of Methyl Salicylate
Welcome to an in-depth comparative analysis of catalysts for the transesterification of methyl salicylate. This guide moves beyond mere product listings to provide a foundational understanding of catalyst performance, grounded in experimental data. Whether you are developing novel salicylate-based active pharmaceutical ingredients (APIs), synthesizing flavor and fragrance compounds, or exploring green chemistry alternatives, the choice of catalyst is paramount to achieving desired yields, purity, and process efficiency.
This document is structured to empower researchers, scientists, and drug development professionals to make informed decisions. We will dissect the performance of homogeneous, heterogeneous, and enzymatic catalysts, explain the causality behind experimental designs, and provide actionable protocols derived from authoritative literature.
The Strategic Importance of Methyl Salicylate Transesterification
Methyl salicylate, the familiar "oil of wintergreen," is not only a final product but also a crucial chemical intermediate. Transesterification—the process of exchanging the methyl group of the ester with another alcohol—is a key reaction to synthesize a diverse library of other salicylate esters.[1] These derivatives are vital in pharmaceuticals for their analgesic and anti-inflammatory properties and in cosmetics and food science as flavoring and fragrance agents.[2][3]
The core reaction is an equilibrium process, as shown below:
Methyl Salicylate + Alcohol ⇌ New Salicylate Ester + Methanol
The challenge lies in efficiently driving this equilibrium towards the product. The catalyst is the lynchpin of this process, dictating reaction rates, operating conditions, and overall process sustainability.
A Comparative Analysis of Catalytic Systems
We will evaluate three primary classes of catalysts used for this transformation: homogeneous, heterogeneous, and enzymatic. Each class presents a unique profile of advantages and limitations.
Homogeneous Catalysts: The High-Activity Workhorses
Homogeneous catalysts, which exist in the same phase as the reactants (typically liquid), are known for their high activity and rapid reaction rates due to the absence of mass transfer limitations.[4][5]
Common Examples:
-
Acids: Concentrated sulfuric acid (H₂SO₄), hydrochloric acid (HCl), p-toluenesulfonic acid (PTSA).[6][7][8]
-
Bases: Sodium methoxide (MeONa), potassium hydroxide (KOH), lithium hydroxide (LiOH).[2][7]
Performance Insights: Basic catalysts have demonstrated particularly high activity in the transesterification of methyl salicylate with alcohols like isoamyl alcohol.[2][7] For instance, using LiOH under microwave irradiation can achieve yields as high as 98%.[2][9] Acid catalysts, while effective, are often associated with the Fischer-Speier esterification of salicylic acid but are also used for transesterification.[10][11] However, their strong corrosive nature and the generation of acidic waste present significant drawbacks.[6][12]
Table 1: Performance of Homogeneous Catalysts in Salicylate Ester Synthesis
| Catalyst | Reactants | Temp. (°C) | Time (h) | Key Findings | Yield/Conversion | Reference(s) |
| LiOH (1 wt%) | Methyl Salicylate, Isoamyl Alcohol | 120 (MW) | 4 | High conversion under microwave irradiation. | 98% Yield | [2][9] |
| MeONa (1 wt%) | Methyl Salicylate, Isoamyl Alcohol | 120 (MW) | 4 | Conversion greater than 60%. | >60% Conversion | [2][7] |
| Ca(OH)₂ (1 wt%) | Methyl Salicylate, Isoamyl Alcohol | 120 (MW) | 4 | Effective basic catalyst. | >60% Conversion | [2][7] |
| H₂SO₄ | Salicylic Acid, Methanol | ~100 (Reflux) | 1.25 | Classic Fischer esterification method. | 94.33% Yield | [10] |
Causality Behind Experimental Choices:
-
Excess Alcohol: The transesterification reaction is reversible.[3] Using one reactant, typically the alcohol, in large excess shifts the equilibrium toward the product side, maximizing yield according to Le Châtelier's principle.[11]
-
Acid/Base Concentration: The catalyst concentration is a critical parameter. While a higher concentration can increase the reaction rate, it can also lead to unwanted side reactions and complicates purification.
Drawbacks: The primary challenge with homogeneous catalysts is their removal from the reaction mixture. This often requires neutralization and washing steps, which generate significant aqueous waste and can lead to product loss during extraction.[6][13] Furthermore, the catalyst is typically not recoverable, adding to the process cost.[14]
Heterogeneous Catalysts: The Path to Sustainable Production
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture.[15] This fundamental difference provides a straightforward solution to the separation and reusability challenges posed by their homogeneous counterparts.[12]
Common Examples:
-
Solid Acids: Sulfonated silica (SiO₂–SO₃H), sulphated zirconia, Mo(VI)/ZrO₂, zeolites.[6][16][17]
-
Solid Bases: Metal oxides like ZrO₂, CaO, MgO, and hydrotalcites.[18]
Performance Insights: Solid acid catalysts have shown excellent performance. For example, a sulfonated silica catalyst (SiO₂–SO₃H) was used in a tandem transesterification-esterification of acetylsalicylic acid to produce methyl salicylate with a 94% conversion in just 40 minutes under microwave irradiation.[6] A key advantage highlighted was its reusability; the catalyst was reused three times, with yields of 90%, 85%, and 78% respectively.[6] Similarly, sulphated zirconia has been identified as a highly suitable catalyst due to its high yield, selectivity, and reusability in the esterification of salicylic acid.
Table 2: Performance of Heterogeneous Catalysts in Salicylate Ester Synthesis
| Catalyst | Reactants | Temp. (°C) | Time | Key Findings | Yield/Conversion | Reference(s) |
| SiO₂–SO₃H | Acetylsalicylic Acid, Methanol | 120 (MW) | 40 min | High conversion, catalyst reusable 3 times. | 94% Conversion | [6] |
| Sulphated Zirconia | Salicylic Acid, Methanol | 135 | 4 h | High yield and selectivity. | 90% Conversion | |
| Mo(VI)/ZrO₂ | Methyl Salicylate, Various Alcohols | Reflux | 4 h | Excellent yield for various salicylate esters. | >90% Yield | [16] |
| Eu₂O₃-Fe₂O₃/SO₄²⁻-SBA-15 | Salicylic Acid, Methanol | 80-82 | 2-3 h | High yield and product purity. | High Yield | [12] |
Causality Behind Experimental Choices:
-
Catalyst Support: Materials like silica (SiO₂) or zirconia (ZrO₂) provide a high surface area for the active catalytic sites, maximizing reactant interaction.[6]
-
Microwave Irradiation: Microwaves can significantly accelerate the reaction by directly and efficiently heating the polar reactants and catalyst, reducing reaction times from hours to minutes.[2][6]
Advantages: The clear advantage is the ease of catalyst recovery via simple filtration, which allows for recycling and reduces waste.[14] This makes heterogeneous catalysis a more environmentally benign and economically viable option for large-scale production.
Enzymatic Catalysts: The Green and Selective Alternative
Biocatalysis, primarily using enzymes like lipases, represents the frontier of green chemistry for ester synthesis.[19] Lipases can catalyze transesterification with high specificity under mild conditions, often at room temperature.[20][21]
Common Examples:
Performance Insights: Lipase from Geobacillus sp., immobilized on a silica gel matrix, was successfully used to synthesize methyl salicylate.[22] After optimizing parameters such as temperature, molar ratio, and enzyme amount, a product yield of 82.94% was achieved.[22] A significant benefit of biocatalysis is the avoidance of harsh chemicals and the production of high-purity products with minimal byproducts.[24]
Table 3: Performance of Enzymatic Catalysts in Salicylate Ester Synthesis
| Catalyst | Reactants | Temp. (°C) | Time (h) | Key Findings | Yield | Reference(s) |
| Immobilized Lipase (Geobacillus sp.) | Salicylic Acid, Methanol | 55 | - | Optimized process achieved high yield. | 82.94% | [22] |
Causality Behind Experimental Choices:
-
Immobilization: Free enzymes can be unstable and difficult to recover. Immobilizing the lipase on a solid support (like silica) dramatically improves its stability and allows for easy recovery and reuse, making the process more economical.[19][22] The immobilized enzyme in the study retained over 40% of its activity after four cycles.[22]
-
Molecular Sieves: Water can promote the reverse reaction (hydrolysis) in enzymatic esterification. Adding molecular sieves to the reaction medium removes water as it is formed, driving the equilibrium towards the ester product.[22]
Challenges: The primary hurdles for enzymatic catalysis are the higher cost of the biocatalyst and potentially slower reaction rates compared to conventional chemical catalysts.[19][24] However, ongoing research in enzyme immobilization and process optimization is rapidly addressing these limitations.
Core Experimental Protocols
To ensure trustworthiness and practical applicability, the following protocols are detailed step-by-step, representing each catalyst class.
Protocol 1: Homogeneous Acid-Catalyzed Synthesis of Methyl Salicylate
(Adapted from Fischer Esterification procedures)[10][11]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of salicylic acid.
-
Reagent Addition: Add 12.5 mL of methanol to the flask and swirl until the salicylic acid is fully dissolved.
-
Catalyst Addition: Cautiously and slowly add 5.0 mL of concentrated sulfuric acid (H₂SO₄) to the solution while stirring. Note: This is an exothermic reaction. A white precipitate may form initially but will dissolve.[10]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-100°C) using a heating mantle for 75 minutes.[10][11]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing 15 mL of ice-cold water.
-
Extract the product with two 15 mL portions of methylene chloride.[10]
-
Combine the organic layers and wash sequentially with 15 mL of water and 15 mL of 5% aqueous sodium bicarbonate solution to neutralize any remaining acid. Causality: The bicarbonate wash is crucial to remove the H₂SO₄ catalyst and any unreacted salicylic acid.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation to yield the crude methyl salicylate.
-
Protocol 2: Heterogeneous Solid Acid-Catalyzed Synthesis (Microwave)
(Based on the SiO₂–SO₃H catalyzed reaction)[6]
-
Reaction Setup: To a 10 mL microwave reactor vial, add 1.00 mmol of the starting salicylate (e.g., acetylsalicylic acid), 1.0 mL of methanol, and 20% w/w of the SiO₂–SO₃H catalyst.
-
Microwave Reaction: Seal the vial and heat it in a microwave reactor at 120°C for 40 minutes.
-
Catalyst Recovery: Cool the mixture to room temperature. Add 10 mL of a suitable solvent (e.g., CH₂Cl₂) and filter the solid catalyst. Causality: The catalyst can be washed with methanol, dried, and stored for reuse, demonstrating the process's sustainability.[6]
-
Product Isolation:
-
Transfer the filtrate to a separatory funnel.
-
Partition the product between the organic solvent and a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Separate the organic layer, dry it with a drying agent (e.g., magnesium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the purified product.
-
Visualization of Key Concepts
Diagram 1: General Mechanism of Acid-Catalyzed Transesterification
Caption: Acid-catalyzed transesterification mechanism.
Diagram 2: Heterogeneous Catalysis Experimental Workflow
Caption: Workflow for a typical heterogeneous catalysis experiment.
Diagram 3: Catalyst Selection Decision Framework
Caption: Decision framework for selecting a suitable catalyst.
Conclusion and Expert Recommendations
The choice of catalyst for the transesterification of methyl salicylate is not a one-size-fits-all decision. It is a strategic choice that balances reaction efficiency with process sustainability and economic viability.
-
For rapid, lab-scale synthesis where yield is the primary driver and downstream purification is manageable, homogeneous basic catalysts like LiOH or MeONa offer unparalleled activity, especially when coupled with microwave heating.[2]
-
For industrial applications or processes where sustainability, catalyst reusability, and reduced waste are critical, heterogeneous solid acid catalysts like sulphated zirconia or functionalized silica are the superior choice.[6] Their robustness and ease of integration into continuous flow processes make them ideal for scalable production.
-
For the synthesis of high-value specialty chemicals, such as APIs, where substrate specificity and mild reaction conditions are required to preserve sensitive functional groups, enzymatic catalysts are increasingly the technology of choice.[22] The investment in the biocatalyst is justified by the high purity of the product and the green credentials of the process.
By understanding the fundamental principles and performance data outlined in this guide, you are now better equipped to select the optimal catalytic system to accelerate your research and development goals.
References
- Riazi, K., et al. (2022). Transesterification of methyl salicylate with isoamyl alcohol assisted by microwave irradiation and promoted by acid-basic catalyst. Indian Chemical Engineer, 65(1).
- Barbosa, S. L., et al. (2022). Tandem Transesterification–Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation. MDPI.
- Taylor & Francis Online. (2022). Transesterification of methyl salicylate with isoamyl alcohol assisted by microwave irradiation and promoted by acid-basic catalysts.
- Narkhede, N. (n.d.). Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. Indian Journal of Chemistry.
- Chandra, P., et al. (2021). An encapsulated report on enzyme-assisted transesterification with an allusion to lipase. PMC - PubMed Central.
- Reddy, K. S. K., et al. (2011). Catalytic Synthesis of Salicylate Esters over Cordierite Honeycomb Coated with Mo (VI)/ZrO2. SciSpace.
- N.A. (n.d.). Preparation of Methyl Salicylate.
- IvyPanda. (2024). Methyl Salicylate Preparation Using Esterification Report.
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- YouTube. (2016). The Fischer Esterification: Methyl Salicylate.
- Winthrop University. (n.d.). Transesterification and Fischer Esterification of Aspirin using Microwave Heating.
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- Google Patents. (n.d.). Production method of methyl salicylate.
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- Journal of Petroleum Research and Studies. (2025). Simulation Study of Methyl Salicylate Production via Reactive Distillation Columns.
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- ResearchGate. (n.d.). List of homogeneous acid catalysts with optimum conditions for esterification.
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- PMC - NIH. (2022). Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors.
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- ResearchGate. (n.d.). Methyl Ester Production via Heterogeneous Acid-Catalyzed Simultaneous Transesterification and Esterification Reactions.
- ResearchGate. (2025). Enantioselective lipase-catalyzed reactions of methyl pipecolinate: Transesterification and N-acylation.
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- ResearchGate. (2025). Heterogeneous Base Catalysts for Transesterification in Biodiesel Synthesis.
- Journal of Biochemical Technology. (2018). Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review.
- MDPI. (n.d.). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production.
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A Comparative Analysis of Topical Absorption: Propyl Salicylate vs. Ethyl Salicylate
Introduction: The Critical Role of Topical Absorption in Salicylate Efficacy
Salicylate esters are integral components in a multitude of topical formulations, prized for their analgesic and anti-inflammatory properties. Their therapeutic efficacy, however, is not solely dependent on their inherent pharmacological activity but is fundamentally governed by their ability to permeate the skin's primary barrier, the stratum corneum, and reach the target tissues below. The journey from a topical formulation to the site of action is a complex process dictated by the physicochemical characteristics of the active molecule and its interaction with the skin.[1][2][3][4]
This guide provides a detailed comparative analysis of the topical absorption profiles of two closely related salicylate esters: propyl salicylate and ethyl salicylate. While structurally similar, the seemingly minor difference of a single carbon in their ester alkyl chains precipitates significant alterations in their physicochemical properties, leading to distinct differences in their skin permeation kinetics. For researchers and drug development professionals, understanding these differences is paramount for optimizing formulation design, predicting bioavailability, and ensuring therapeutic success.
This document will delve into the mechanistic underpinnings of their differential absorption, present relevant experimental data, and provide detailed protocols for the robust evaluation of their skin penetration profiles.
Physicochemical Properties: The Molecular Basis for Differential Absorption
The rate and extent of a molecule's passive diffusion across the skin are largely dictated by its molecular weight and its lipophilicity (oil/water partition coefficient, expressed as logP).[5][6][7] The stratum corneum presents a lipophilic barrier, meaning that molecules with a higher degree of lipophilicity generally exhibit enhanced partitioning into and diffusion through this layer. However, an excessively high logP can lead to the molecule being retained within the lipid-rich stratum corneum, hindering its passage into the more aqueous viable epidermis and dermis.[3]
As we examine propyl and ethyl salicylate, the key differences in their structure directly influence these critical parameters.
| Property | Ethyl Salicylate | This compound | Source(s) |
| Molecular Formula | C₉H₁₀O₃ | C₁₀H₁₂O₃ | [8][9] |
| Molecular Weight ( g/mol ) | 166.17 | 180.20 | [8][9][10][11][12][13] |
| LogP (o/w) | ~2.7 - 3.0 | ~3.8 | [8][14][15][16][17][18] |
| Water Solubility | Sparingly soluble | Insoluble (est. 118.8 mg/L @ 25°C) | [14][16] |
Analysis of Physicochemical Differences:
-
Molecular Weight: this compound has a slightly higher molecular weight than ethyl salicylate due to the additional methylene group (-CH₂-).[9][12][13][19] While both are relatively small molecules capable of skin penetration, lower molecular weight generally favors faster diffusion.[6]
-
Lipophilicity (LogP): The most significant difference lies in their logP values. This compound is considerably more lipophilic (logP ~3.8) than ethyl salicylate (logP ~2.7-3.0).[8][14][15][16][17][18] This increased lipophilicity in this compound is a direct result of the longer propyl chain.
Causality Behind Expected Absorption Differences:
Based on these properties, we can hypothesize a difference in their absorption profiles. The higher lipophilicity of This compound would suggest a greater affinity for and more rapid partitioning into the stratum corneum. However, its lower water solubility and higher logP might also lead to increased retention within the lipidic layers of the skin, potentially slowing its release into the underlying aqueous dermal tissue.[3] Conversely, ethyl salicylate , with its more moderate lipophilicity, may strike a more optimal balance, allowing for efficient partitioning into the stratum corneum without being excessively retained, thereby facilitating a potentially faster overall flux into the systemic circulation or deeper tissues.
Experimental Data on Salicylate Ester Absorption
While direct comparative studies between propyl and ethyl salicylate are not abundant in publicly available literature, valuable insights can be drawn from studies examining salicylate esters with varying alkyl chain lengths. A recent in vitro study on human skin provides quantitative data on the absorption of ethyl salicylate.
A study published in Toxicology In Vitro investigated the skin permeation of several salicylate esters from a cream formulation.[20] For ethyl salicylate, the absorbed doses over 24 hours were determined under both unoccluded and occluded conditions.
| Condition | Mean Absorbed Dose (% of Applied Dose ± SE) |
| Unoccluded | 12.0 ± 1.0 % |
| Occluded | 24.7 ± 1.3 % |
| Data sourced from Joshi et al., 2025.[20] |
This study highlights that a significant portion of applied ethyl salicylate is capable of penetrating human skin. The doubling of absorption under occluded conditions underscores the importance of formulation and application conditions in modulating bioavailability. The study also quantified the hydrolysis of the ester to salicylic acid, the active moiety, within the skin, a critical metabolic step that must be considered in efficacy studies.[20][21]
Although this study did not include this compound, it did examine pentyl salicylate (a C5 ester), which is even more lipophilic than this compound. The absorbed dose for pentyl salicylate was lower than that for ethyl salicylate (4.43% unoccluded, 7.52% occluded), supporting the hypothesis that excessive lipophilicity can hinder overall transdermal flux.[20] This finding strengthens the argument that this compound, with its intermediate lipophilicity between ethyl and pentyl salicylate, may also exhibit a different, and not necessarily superior, absorption profile compared to ethyl salicylate.
Experimental Protocols for Comparative Absorption Studies
To definitively compare the topical absorption of propyl and ethyl salicylate, rigorous and standardized experimental methodologies are required. The in vitro Franz diffusion cell assay is the gold standard for this purpose, providing a reliable model for skin permeation.[22][23][24][25] This can be complemented by the tape stripping technique to quantify drug concentration within the stratum corneum.[26][27][28][29]
In Vitro Skin Permeation Study Using Franz Diffusion Cells
This protocol provides a self-validating system to measure and compare the flux of this compound and ethyl salicylate across a skin membrane.
Objective: To quantify the rate and extent of permeation of propyl and ethyl salicylate through excised human or animal skin over a 24-hour period.
Methodology Workflow:
Caption: Workflow for a comparative Franz diffusion cell experiment.
Detailed Steps:
-
Franz Cell Preparation: Thoroughly clean all glass components. The system consists of a donor chamber, where the test product is applied, and a receptor chamber, separated by the skin membrane.[22]
-
Membrane Preparation: Use excised human or porcine skin, dermatomed to a thickness of approximately 500 µm. Allow the skin to equilibrate in phosphate-buffered saline (PBS) at 4°C before mounting.[30]
-
Assembly: Mount the skin membrane between the donor and receptor chambers, ensuring the stratum corneum faces the donor chamber. Clamp the assembly to prevent leaks.[30]
-
Receptor Fluid: Fill the receptor chamber with a degassed receptor fluid (e.g., PBS, pH 7.4) and maintain its temperature at 32°C using a circulating water bath to mimic physiological skin temperature.[30] Ensure the fluid is continuously stirred.
-
Dosing: Apply a finite dose of the test formulation (e.g., 5 mg/cm²) containing either this compound or ethyl salicylate to the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis and immediately replace it with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.[22]
-
Analysis: Quantify the concentration of the salicylate ester and its potential metabolite (salicylic acid) in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Data Calculation: Calculate the cumulative amount of the substance permeated per unit area (µg/cm²) at each time point. Plot this value against time. The steady-state flux (Jss) is determined from the slope of the linear portion of this plot.[22]
Stratum Corneum Content Analysis via Tape Stripping
This protocol allows for the quantification of the drug that has penetrated and remains within the stratum corneum, providing insight into the reservoir effect.
Objective: To determine the amount of this compound versus ethyl salicylate present in the stratum corneum after a defined exposure time.
Methodology Workflow:
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A Comparative Guide to the Efficacy of Propyl Salicylate and Other Topical Analgesics
This guide provides an in-depth technical comparison of the efficacy of propyl salicylate against other commonly used topical analgesics. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative efficacy data from preclinical models, and standardized protocols for evaluation. Our analysis is grounded in scientific literature to provide a robust resource for formulation development and research.
Introduction: The Landscape of Topical Analgesia
Topical analgesics represent a critical class of therapeutics for managing localized pain, offering the significant advantage of targeted drug delivery with minimized systemic side effects. The efficacy of these agents is contingent upon their ability to permeate the stratum corneum and reach target tissues in sufficient concentrations to exert a pharmacological effect. This guide will focus on a comparative analysis of this compound, a less-common but potentially valuable salicylate ester, against established topical analgesics such as methyl salicylate, diclofenac, capsaicin, and menthol.
Salicylates, including propyl and methyl salicylate, are primarily recognized for their anti-inflammatory and analgesic properties, which are largely attributed to the inhibition of cyclooxygenase (COX) enzymes.[1][2] Diclofenac, a potent nonsteroidal anti-inflammatory drug (NSAID), also acts via COX inhibition.[3] In contrast, capsaicin and menthol exert their effects through the modulation of transient receptor potential (TRP) channels.[2]
Physicochemical Properties and Their Impact on Topical Delivery
The effectiveness of a topical analgesic is intrinsically linked to its physicochemical properties, which govern its ability to partition into and diffuse across the skin. Key parameters include molecular weight, lipophilicity (logP), and solubility.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Water Solubility |
| This compound | C10H12O3 | 180.20 | ~3.8 | Very slightly soluble |
| Methyl Salicylate | C8H8O3 | 152.15 | ~2.3 | 0.74 g/L at 30°C[4] |
| Diclofenac | C14H11Cl2NO2 | 296.15 | ~4.5 | Sparingly soluble |
| Capsaicin | C18H27NO3 | 305.41 | ~3.7 | Practically insoluble |
| Menthol | C10H20O | 156.27 | ~3.3 | Slightly soluble |
Data compiled from various sources.[4][5][6]
This compound's higher molecular weight and logP compared to methyl salicylate suggest increased lipophilicity.[4][5] This characteristic may enhance its partitioning into the lipid-rich stratum corneum, potentially leading to a greater reservoir effect within the skin. However, its lower water solubility could present formulation challenges. The structure-activity relationship of salicylate esters suggests that the length of the alkyl chain can influence skin penetration and duration of action, with longer chains potentially increasing lipophilicity and prolonging the analgesic effect.[2][7]
Comparative Mechanisms of Action
A fundamental understanding of the molecular targets and signaling pathways of each analgesic is crucial for rational drug design and selection.
Salicylates (Propyl and Methyl Salicylate)
Topically applied salicylates are believed to exert their effects through multiple mechanisms. Upon permeating the skin, these esters are hydrolyzed by cutaneous esterases to salicylic acid, the active metabolite.[1] Salicylic acid then inhibits COX-1 and COX-2, reducing the synthesis of prostaglandins that mediate inflammation and pain.[1] Additionally, salicylates may act as counter-irritants, producing a sensation of warmth that can mask underlying pain signals.[1]
Mechanism of Action of this compound.
Diclofenac
Diclofenac is a potent inhibitor of both COX-1 and COX-2 enzymes, leading to a significant reduction in prostaglandin production at the site of application.[3] This direct anti-inflammatory action makes it highly effective for conditions like osteoarthritis.[8]
Capsaicin
Capsaicin, the pungent component of chili peppers, selectively activates the transient receptor potential vanilloid 1 (TRPV1) channel on nociceptive sensory neurons.[2] Initial activation causes a sensation of heat and burning, followed by a prolonged period of desensitization, leading to pain relief.
Menthol
Menthol primarily activates the transient receptor potential melastatin 8 (TRPM8) channel, which is also activated by cold temperatures.[2] This induces a cooling sensation that acts as a counter-irritant, masking pain signals.
Preclinical Efficacy: In Vivo and In Vitro Models
The evaluation of topical analgesic efficacy relies on well-established preclinical models. This section outlines the methodologies and presents a comparative summary of expected outcomes.
In Vivo Models for Anti-Inflammatory and Analgesic Activity
This widely used model assesses the anti-inflammatory activity of a test compound. Edema is induced by injecting carrageenan into the rat's paw, and the subsequent swelling is measured over several hours. The percentage of inhibition of edema by the topical analgesic is a key efficacy parameter.
Schematic of a Franz Diffusion Cell Setup.
Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells
-
Skin Preparation: Excised human or animal (e.g., porcine) skin is used. The subcutaneous fat is removed, and the skin is cut to the appropriate size.
-
Franz Cell Assembly: The skin is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment. [9]3. Receptor Phase: The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4), which is maintained at 32 ± 1°C and continuously stirred.
-
Dosing: A known quantity of the topical formulation is applied to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor fluid are withdrawn from the sampling port and replaced with fresh receptor fluid.
-
Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can also be calculated.
Comparative Efficacy Data Summary
While direct head-to-head studies involving this compound are limited, the following table summarizes the expected relative efficacy based on available data for salicylates and other topical analgesics.
| Analgesic | In Vivo Anti-Inflammatory (Carrageenan Model) | In Vivo Analgesia (Hot Plate Model) | In Vitro Skin Permeation (Flux) |
| This compound | Moderate (Expected) | Moderate (Expected) | Moderate to High (Expected due to lipophilicity) |
| Methyl Salicylate | Moderate [10] | Moderate | Moderate to High [11] |
| Diclofenac | High [12] | High | Low to Moderate (formulation dependent) |
| Capsaicin | Low to Moderate | High (with initial irritation) | Low (formulation dependent) |
| Menthol | Low | Moderate (counter-irritant effect) | High (enhances permeation of other drugs) |
This table represents a qualitative summary based on available literature. Direct quantitative comparisons may vary depending on the specific formulation and experimental conditions. A study comparing a combination of topical diclofenac with methyl salicylate to diclofenac alone showed that the combination provided significantly better clinical efficacy, suggesting an additive effect of the salicylate. [10]
Discussion and Future Directions
The available evidence suggests that this compound, as a more lipophilic ester of salicylic acid, holds promise as an effective topical analgesic. Its increased lipophilicity may lead to enhanced skin permeation and a longer duration of action compared to methyl salicylate. However, a significant gap exists in the literature regarding direct comparative efficacy studies.
Future research should focus on:
-
Head-to-head preclinical studies: Directly comparing the anti-inflammatory and analgesic efficacy of this compound with methyl salicylate and other topical analgesics using the standardized models described in this guide.
-
In vitro skin permeation studies: Quantifying the flux and permeability coefficient of this compound across human skin from various formulations to optimize its delivery.
-
Formulation development: Investigating novel formulation strategies, such as nanoemulsions or the use of penetration enhancers, to maximize the topical bioavailability of this compound. [11][13]* Clinical trials: Well-designed, randomized controlled trials are necessary to establish the clinical efficacy and safety of this compound for the treatment of musculoskeletal pain conditions.
Conclusion
This guide provides a comprehensive framework for understanding and evaluating the efficacy of this compound in comparison to other topical analgesics. While direct comparative data for this compound is currently limited, its physicochemical properties and the established efficacy of the salicylate class suggest its potential as a valuable therapeutic agent. The detailed experimental protocols provided herein offer a standardized approach for generating the necessary data to fully elucidate its therapeutic utility. For drug development professionals, the exploration of this compound represents a promising avenue for innovation in the field of topical pain management.
References
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI.
- (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. ResearchGate.
- Topical NSAIDs versus Opioids for Acute Musculoskeletal Pain: A Review. (2017). Unity Health Toronto.
- Efficacy and safety of topical analgesic agents for the treatment of chronic musculoskeletal pain. (2024). Malque Publishing.
- Making Sense of Topical Pain Relief Options: Comparing Topical Analgesics in Efficacy and Safety. (2024). PubMed.
- In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. (2025). ResearchGate.
- Enhanced skin permeation of salicylate by ion-pair formation in non-aqueous vehicle and further enhancement by ethanol and l-menthol. (n.d.). PubMed.
- Structure-Activity Relationship (SAR) of Methyl Salicylate. (2023). Pharmaceutical Sciences.
- SUMMARY OF EVIDENCE - Topical NSAIDs versus Opioids for Acute Musculoskeletal Pain: A Review of the Clinical Effectiveness. (n.d.). NCBI.
- Topical analgesics for acute and chronic pain in adults ‐ an overview of Cochrane Reviews. (n.d.). Cochrane Library.
- Structure activity relationships (SAR) of Salicylates. (2023). Medicinal Chemistry Lectures Notes.
- Development and Characterisation of a Topical Methyl Salicylate Patch: Effect of Solvents on Adhesion and Skin Permeation. (2022). NIH.
- In Vitro and In Vivo Efficacy of Topical Dosage Forms Containing Self-Nanoemulsifying Drug Delivery System Loaded with Curcumin. (n.d.). NIH.
- Clinical efficacy of topical nanoemulsion diclofenac gel versus combination of nanoemulsion diclofenac with methyl salicylate in osteoarthritis of knee. (n.d.). Journal of Orthopaedics Trauma Surgery and Related Research.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Different Salicylate Esters
Introduction: The Challenge of Specificity in Salicylate Detection
Salicylate esters, derivatives of salicylic acid, are a class of compounds ubiquitous in pharmaceuticals, cosmetics, and food flavorings.[1][2][3] From the anti-inflammatory action of acetylsalicylic acid (aspirin) to the topical analgesic properties of methyl salicylate (oil of wintergreen), their applications are widespread.[4][5] However, this structural ubiquity presents a significant analytical challenge: ensuring that methods designed to detect a specific salicylate are not confounded by the presence of structurally similar esters. This is the crux of cross-reactivity—the potential for an analytical system, particularly an immunoassay, to detect substances other than the target analyte.
For researchers in drug development and diagnostics, understanding and quantifying cross-reactivity is not merely an academic exercise. It is fundamental to the validation of any assay. An assay that cross-reacts with a metabolite, a co-administered drug, or even a dietary component can lead to erroneously high quantification, impacting pharmacokinetic studies, clinical diagnoses, and regulatory compliance.[6] This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for various salicylate esters, grounded in the principles of immunochemistry and analytical rigor.
Pillar 1: The Immunological Basis of Salicylate Cross-Reactivity
To design a robust cross-reactivity study, one must first understand the underlying immunological principles. Salicylates, being small molecules (typically <1000 Da), are not immunogenic on their own.[7][8] They act as haptens : molecules that can be recognized by the immune system only after they have covalently attached to a larger carrier molecule, usually a protein.[9][10][11]
This hapten-carrier conjugate is then processed by antigen-presenting cells (APCs), leading to the activation of B cells and the subsequent production of antibodies that can recognize the hapten. It is the specificity of these antibodies that dictates the potential for cross-reactivity. Antibodies generated against a salicylic acid-carrier conjugate will bind to salicylic acid, but they may also bind to other molecules that share a similar structural motif, such as its various esters.
It is also critical to distinguish this acquired, antibody-mediated recognition from the more common "salicylate sensitivity," which is often a non-allergic hypersensitivity reaction related to the inhibition of the cyclooxygenase-1 (COX-1) enzyme, not a true IgE-mediated allergy.[12][13][14][15] Our focus here is on the analytical cross-reactivity observed in immunoassays, which is dependent on antibody-hapten binding.
Caption: The hapten-carrier principle and subsequent antibody cross-reactivity.
Pillar 2: Designing a Self-Validating Cross-Reactivity Experiment
The gold standard for quantifying hapten cross-reactivity in vitro is the competitive enzyme-linked immunosorbent assay (ELISA) . This format is ideal because it directly measures the ability of a test compound (a salicylate ester) to compete with the target analyte (salicylic acid) for a limited number of antibody binding sites.
Causality Behind Experimental Choices
-
Why a Competitive Format? Direct or sandwich ELISA formats are generally unsuitable for small molecules like salicylates because haptens cannot typically bind two antibodies simultaneously. The competitive format elegantly bypasses this by immobilizing the antigen and measuring the inhibition of antibody binding in the solution phase.
-
Choice of Immobilized Antigen: The microplate wells are coated with a salicylate-protein conjugate (e.g., Salicylate-BSA). This is the "anchor" of the assay. It is crucial that the carrier protein used for coating is different from the one used to generate the antibody (if known) to avoid generating antibodies against the carrier itself.
-
Selection of Test Compounds: A panel of salicylate esters with varying ester groups (e.g., Methyl, Ethyl, Phenyl, Benzyl) should be selected to probe how modifications to the core salicylic acid structure affect antibody recognition. Acetylsalicylic acid (Aspirin) should be included as a key comparator.
-
The Standard Curve: A standard curve using the primary target analyte (high-purity salicylic acid) is non-negotiable. This curve serves as the benchmark against which all competition is measured and is the foundation for calculating the 50% inhibitory concentration (IC50).
Caption: Workflow and principle of the competitive ELISA for cross-reactivity.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a robust method for determining the cross-reactivity of various salicylate esters.
1. Materials & Reagents:
- High-bind 96-well microplates
- Salicylate-BSA conjugate (for coating)
- Monoclonal anti-Salicylate antibody
- Salicylic Acid standard (high purity)
- Test Compounds: Methyl Salicylate, Ethyl Salicylate, Phenyl Salicylate, Acetylsalicylic Acid
- Blocking Buffer (e.g., 1% BSA in PBS)
- Wash Buffer (e.g., PBST - 0.05% Tween-20 in PBS)
- HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-HRP)
- TMB Substrate Solution
- Stop Solution (e.g., 2N H₂SO₄)
- Microplate reader
2. Plate Coating: a. Dilute Salicylate-BSA conjugate to 1-2 µg/mL in PBS. b. Add 100 µL to each well of a 96-well plate. c. Incubate overnight at 4°C.
3. Blocking: a. Wash plate 3x with Wash Buffer. b. Add 200 µL of Blocking Buffer to each well. c. Incubate for 1-2 hours at room temperature.
4. Competition Reaction: a. Prepare serial dilutions of the Salicylic Acid standard (e.g., from 1000 ng/mL to 1 ng/mL) and each test salicylate ester in assay buffer. b. Wash plate 3x with Wash Buffer. c. In a separate dilution plate, add 50 µL of the diluted standards or test compounds to respective wells. d. Add 50 µL of the diluted anti-Salicylate antibody to each well. Mix gently. e. Transfer 100 µL of this mixture to the coated and blocked assay plate. f. Incubate for 1 hour at room temperature.
5. Detection: a. Wash plate 3x with Wash Buffer. b. Add 100 µL of diluted HRP-conjugated secondary antibody to each well. c. Incubate for 1 hour at room temperature. d. Wash plate 5x with Wash Buffer. e. Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-20 minutes. f. Add 50 µL of Stop Solution to each well to quench the reaction.
6. Data Acquisition: a. Read the absorbance at 450 nm on a microplate reader.
Pillar 3: Data Analysis and Interpretation
1. Standard Curve Generation:
-
Calculate the average absorbance for each standard concentration.
-
Normalize the data by expressing the absorbance of each standard as a percentage of the maximum binding (B/B₀), where B is the absorbance of the standard and B₀ is the absorbance of the zero standard (no competitor).
-
Plot the B/B₀ (%) against the log of the standard concentration. Fit the data using a four-parameter logistic (4-PL) curve.
2. IC50 Calculation:
-
The IC50 is the concentration of an analyte that causes a 50% reduction in the maximal signal (i.e., where B/B₀ = 50%).
-
Determine the IC50 for salicylic acid and for each tested salicylate ester from their respective dose-response curves.
3. Cross-Reactivity Calculation:
-
The percent cross-reactivity (%CR) is calculated using the following formula: %CR = (IC50 of Salicylic Acid / IC50 of Test Ester) * 100
Sample Data & Interpretation
Below is a table of hypothetical, yet realistic, data from a cross-reactivity experiment.
| Compound | Structure of Ester Group | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Salicylic Acid | -H (Reference) | 25 | 100% | The reference compound defines the baseline. |
| Methyl Salicylate | -CH₃ | 45 | 55.6% | High cross-reactivity due to the small, sterically non-hindering methyl group. |
| Ethyl Salicylate | -CH₂CH₃ | 150 | 16.7% | Moderate cross-reactivity; the larger ethyl group slightly reduces antibody binding. |
| Acetylsalicylic Acid | -COCH₃ (on hydroxyl) | 800 | 3.1% | Low cross-reactivity. The modification is on the phenolic hydroxyl group, not the carboxyl group, significantly altering the epitope recognized by the antibody. |
| Phenyl Salicylate | -C₆H₅ | > 2000 | <1.25% | Negligible cross-reactivity. The bulky, aromatic phenyl group causes significant steric hindrance, preventing effective antibody binding. |
Analysis of Results: The data clearly demonstrates that the size and position of the ester group dramatically influence antibody recognition. Small alkyl esters like methyl salicylate show significant cross-reactivity because they minimally alter the overall shape of the hapten. As the ester group becomes larger and bulkier (ethyl to phenyl), the cross-reactivity drops precipitously. Acetylsalicylic acid shows low cross-reactivity in this hypothetical assay because the modification is not at the esterification site, highlighting the high specificity of the antibody for the carboxyl-end of the molecule.
Conclusion
A thorough investigation of cross-reactivity is an indispensable component of assay development and validation for salicylate compounds. By employing a well-designed competitive ELISA, researchers can quantitatively assess the specificity of their analytical methods. The insights gained are crucial for ensuring data integrity in diverse fields, from monitoring therapeutic drugs to detecting contaminants in consumer products. This guide provides the foundational principles and a practical framework to empower scientists to generate reliable and defensible cross-reactivity data, ultimately contributing to higher standards of scientific research and product development.
References
- Baenkler, H. W. (2008). Salicylate intolerance: pathophysiology, clinical spectrum, diagnosis and treatment.
- Cleveland Clinic. (2022). Salicylate Sensitivity. Cleveland Clinic Health Essentials. [Link]
- Jenkins, M. A. (1988). Clinical assessment of an enzyme immunoassay (EMIT) for measurement of serum salicylate. Journal of Clinical Pharmacy and Therapeutics, 13(2), 131-138. [Link]
- YorkTest US. (n.d.). Identifying Salicylate Sensitivity: Symptoms, Causes, and Testing. [Link]
- Allergy Testing Brisbane. (2019).
- Pokorn, D., et al. (2023). Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice.
- Wikipedia. (n.d.). Hapten. [Link]
- Britannica. (n.d.). Hapten. Britannica. [Link]
- Bio-Rad. (n.d.). Antibody vs Antigen vs Epitope vs Hapten vs Immunogen — A Clear Breakdown. [Link]
- Boster Bio. (n.d.). Differences Among Antibody, Antigen, Epitope, Hapten & Immunogen. [Link]
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A Comparative Analysis of Natural vs. Synthetic Salicylates in Biological Assays: A Guide for Researchers
As the landscape of drug discovery and development evolves, there is a renewed focus on understanding the nuanced differences between naturally derived and synthetically produced compounds. Salicylates, a cornerstone of anti-inflammatory and analgesic therapy, offer a compelling case study. While synthetic salicylates like acetylsalicylic acid (aspirin) are ubiquitous, their natural counterparts, found in sources such as willow bark and wintergreen leaves, are gaining significant attention for their distinct therapeutic profiles.
This guide provides a comprehensive comparative analysis for researchers, scientists, and drug development professionals. We will dissect the compositional differences, delve into the mechanistic pathways, and present supporting experimental data to illuminate the performance of natural versus synthetic salicylates in key biological assays. Our approach moves beyond simple equivalence, highlighting how the source of a salicylate can fundamentally alter its biological activity and safety profile.
The Fundamental Distinction: Composition and Bioavailability
The core difference between natural and synthetic salicylates lies not in the primary active molecule—often salicylic acid—but in the accompanying chemical matrix.
-
Natural Salicylates: These are typically derived from plant extracts, such as salicin from willow (Salix) species or methyl salicylate from wintergreen (Gaultheria procumbens).[1][2][3] These extracts are complex mixtures. For instance, willow bark contains not only the prodrug salicin but also a rich array of polyphenols and flavonoids.[4][5] These additional components can act synergistically, contributing to the overall anti-inflammatory and analgesic effect, often at a lower equivalent dose of salicylic acid than required with synthetic forms.[4][6] This multi-component nature may also contribute to a more favorable safety profile, particularly regarding gastrointestinal effects.[6][7]
-
Synthetic Salicylates: Produced through chemical processes like the Kolbe-Schmitt reaction, synthetic salicylic acid and its derivatives (e.g., aspirin) are highly purified substances.[1][2] This purity ensures consistency and high potency. However, it eliminates the potentially beneficial synergistic compounds found in natural sources.[4] Furthermore, the direct presence of acetylsalicylic acid or salicylic acid can lead to gastric irritation, a well-documented side effect.[7][8] Early synthetic preparations were also known to contain impurities that caused adverse effects, though modern purification techniques have largely mitigated this specific concern.[1]
Mechanism of Action: Beyond COX Inhibition
The primary mechanism for salicylates is the inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of pro-inflammatory prostaglandins.[1][9] However, their biological activity is far more complex, involving the modulation of key intracellular signaling pathways that govern inflammation and cell survival.
From a pharmacological standpoint, the active molecule, salicylic acid, is the key player for both natural and synthetic variants once absorbed and metabolized.[9] For example, methyl salicylate is hydrolyzed to salicylic acid in the tissue, and salicin is converted to salicylic acid upon ingestion.[9][10]
Key Signaling Pathways Modulated by Salicylates:
-
Cyclooxygenase (COX) Pathway: Salicylates inhibit both COX-1 and COX-2 enzymes. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is inducible and a primary mediator of inflammation. The differential inhibition of these isoforms is a critical factor in both efficacy and side effects.
-
NF-κB (Nuclear Factor kappa-B) Pathway: Salicylates are potent inhibitors of the NF-κB signaling cascade.[11][12] They can prevent the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[13] This action blocks NF-κB's translocation to the nucleus, thereby suppressing the transcription of a host of pro-inflammatory genes, including cytokines and adhesion molecules.[13][14]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathways (including ERK, p38, and JNK) are crucial for cellular responses to external stressors. Salicylates have been shown to modulate these pathways, for instance, by inhibiting the phosphorylation of ERK and activating p38 MAPK, which can influence both inflammatory responses and apoptosis.[15][16][17]
Comparative Data from Biological Assays
Objective comparison requires standardized assays. The choice of assay is critical; it must be relevant to the compound's mechanism of action and provide quantifiable, reproducible data. Here, we compare salicylates based on their anti-inflammatory efficacy and cytotoxicity.
The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-2/COX-1) | Reference(s) |
|---|---|---|---|---|
| Natural: Gaultherin | - | 0.35 mg/mL | Selectively inhibits COX-2 | [8] |
| Synthetic: Aspirin | 3.57 µM | 29.3 µM | ~0.12 | [8] |
| Synthetic: Salicylic Acid | Weak inhibitor | Weak inhibitor | - | [18][19] |
Note: A lower IC50 value indicates greater potency. A lower selectivity index indicates higher selectivity for COX-1. Direct comparative studies for Gaultherin's IC50 on COX-1 are limited, but evidence suggests it does not significantly affect COX-1.[8] Salicylic acid itself is a poor inhibitor of COX enzymes in vitro, suggesting its anti-inflammatory effects are also mediated by other pathways.[18][19]
Table 2: In Vivo Anti-inflammatory & Safety Profile
| Compound/Extract | Assay Model | Key Finding | Reference(s) |
|---|---|---|---|
| Natural: Willow Bark Extract | Various | Provides analgesic and anti-inflammatory effects with a broader mechanism than aspirin alone. | [4][5] |
| Natural: Gaultherin | Gastric Ulceration in Rats | At 330 mg/kg, no lesions were observed. | [8] |
| Synthetic: Aspirin | Gastric Ulceration in Rats | At 330 mg/kg, a significantly higher lesion score was observed compared to Gaultherin. | [8] |
| Natural: Willow Bark Extract | Human GI Mucosa | Does not damage the gastrointestinal mucosa, unlike synthetic aspirin. |[4][6] |
Experimental Protocols: A Self-Validating Approach
To ensure the integrity of comparative data, protocols must be robust and include appropriate controls. Below are detailed methodologies for assessing the anti-inflammatory and cytotoxic profiles of salicylates.
-
Expertise & Causality: This assay is foundational because it directly measures the primary, well-established mechanism of action for most salicylates. By determining the IC50 (half-maximal inhibitory concentration) for both COX-1 and COX-2 isoforms, we can quantify potency and selectivity, which are critical predictors of therapeutic efficacy and potential side effects (e.g., GI toxicity linked to COX-1 inhibition).[20]
-
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). Reconstitute purified COX-1 and COX-2 enzymes according to the manufacturer's protocol. Prepare a solution of arachidonic acid (substrate) and a colorimetric or fluorometric probe.[21] Prepare serial dilutions of the test salicylates (natural and synthetic) and a positive control (e.g., celecoxib for COX-2, aspirin).
-
Reaction Setup: In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and varying concentrations of the test salicylate or control.[18] Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[18]
-
Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Detection: After a further incubation period (e.g., 10-15 minutes), stop the reaction and measure the product formation using a plate reader at the appropriate wavelength for the probe used. The signal is inversely proportional to COX inhibition.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
-
Expertise & Causality: It is crucial to distinguish between a compound's specific anti-inflammatory effect and general cytotoxicity. A compound might reduce inflammatory markers simply by killing the cells. The MTT assay assesses metabolic activity, a proxy for cell viability.[22][23] This allows us to determine a non-toxic concentration range for subsequent functional assays, ensuring that observed anti-inflammatory effects are not artifacts of cell death.[24]
-
Methodology:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[24]
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the natural and synthetic salicylates. Include wells with untreated cells (negative control) and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.[24]
-
MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[22] During this period, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to insoluble purple formazan crystals.[22]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[22]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
-
Conclusion and Future Directions
The distinction between natural and synthetic salicylates is not merely academic. While they may share a common active metabolite, the evidence suggests significant differences in their biological profiles.
-
Synthetic Salicylates (e.g., Aspirin): Offer high purity, well-defined potency, and a vast body of clinical data. Their primary drawbacks are the well-documented gastrointestinal side effects stemming from direct mucosal irritation and potent COX-1 inhibition.[7][8]
-
Natural Salicylates (e.g., Willow Bark Extract): Present a compelling alternative with a potentially superior safety profile, particularly concerning GI health.[4][6] This is attributed to both the prodrug nature of compounds like salicin and the synergistic effects of other phytochemicals in the extract, which may allow for comparable efficacy at lower salicylic acid concentrations.[4][5]
For researchers, the choice is not about one being definitively "better," but which is more suitable for the intended application. For developing chronic pain therapies where long-term safety is paramount, natural salicylate extracts warrant deeper investigation. For acute, high-potency applications, synthetic salicylates remain a reliable standard. The future of salicylate research lies in further isolating and testing the non-salicylate components of natural extracts to understand their specific contributions to the overall therapeutic effect.
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- The Natural Origins and Industrial Synthesis of Salicylic Acid: A Chemical Journey. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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- Schwenger, P., et al. (1998). Activation of p38 Mitogen-Activated Protein Kinase by Sodium Salicylate Leads to Inhibition of Tumor Necrosis Factor-Induced IκBα Phosphorylation and Degradation. Molecular and Cellular Biology, 18(1), 78-84.
- Willow Species and Aspirin: Different Mechanism of Actions. (n.d.). OUCI.
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- Agurla, S., et al. (2020). Methyl salicylate is the most effective natural salicylic acid ester to close stomata while raising reactive oxygen species and nitric oxide in Arabidopsis guard cells. Request PDF on ResearchGate.
- What is Methyl Salicylate used for?. (2024). Patsnap Synapse.
- The Anti-Inflammatory and Cytoprotective Efficiency of Curvularin, a Fungal Macrolactone against Lipopolysaccharide-Induced Inflammatory Response in Nucleus Pulposus Cells: An In Vitro Study. (2021). National Institutes of Health.
- Gilroy, D. W., et al. (1997). Sodium Salicylate Inhibits Cyclo-Oxygenase-2 Activity Independently of Transcription Factor (Nuclear Factor κB) Activation. Journal of Inflammation, 47(1-2), 49-59.
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A Comparative Guide to the Robust Quantification of Propyl Salicylate in Topical Formulations
This guide provides a comprehensive framework for the validation of an analytical method for quantifying propyl salicylate in a topical formulation. It is designed for researchers, scientists, and drug development professionals seeking to establish a reliable and scientifically sound quantification method. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale for each step, ensuring a self-validating and robust analytical system.
Introduction: The Imperative for Validated Quantification
This compound, an ester of salicylic acid, is a common active pharmaceutical ingredient (API) in topical analgesic formulations. Accurate quantification of this API in its final dosage form is critical for ensuring product quality, safety, and efficacy. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate the validation of analytical procedures to demonstrate their suitability for their intended purpose[1][2][3]. This guide will detail a robust validation process for a reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound quantification in a topical cream, drawing upon established scientific principles and regulatory expectations.
Foundational Elements: Method Development and System Suitability
Prior to validation, a suitable analytical method must be developed. For this compound, a lipophilic compound, RP-HPLC is an ideal technique. The method detailed below is adapted from a validated procedure for a structurally similar compound, propyl paraben, found in a topical ointment[1][2].
Proposed HPLC Method for this compound Quantification
| Parameter | Recommended Condition | Rationale |
| Column | Kromasil C18 (250 mm × 4.6 mm, 5.0 µm) | C18 columns provide excellent retention and separation for moderately non-polar compounds like this compound. |
| Mobile Phase | Acetonitrile: 0.1% Acetic Acid in Water (60:40 v/v) | Acetonitrile is a common organic modifier in RP-HPLC. The addition of a small amount of acetic acid helps to suppress the ionization of the phenolic hydroxyl group of the salicylate, leading to better peak shape and reproducibility. |
| Flow Rate | 0.8 mL/min | This flow rate provides a balance between analysis time and chromatographic resolution. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 264 nm | This wavelength is chosen based on the UV absorbance maximum of the salicylate chromophore. |
| Injection Volume | 20 µL | A standard injection volume for analytical HPLC. |
System Suitability Testing: The Daily Performance Check
Before any sample analysis, system suitability testing (SST) must be performed to ensure the chromatographic system is performing adequately. This is a non-negotiable part of good laboratory practice.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the column. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n≥5 injections) | Demonstrates the precision of the injector and the stability of the system. |
The Pillars of Validation: A Comprehensive Protocol
The validation of the analytical method will be conducted in accordance with ICH Q2(R1) guidelines[1][3]. The following parameters will be assessed:
-
Specificity
-
Linearity
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Robustness
dot graph "Validation_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_0" { label = "Method Development & Optimization"; style=filled; color="#FFFFFF"; "Method_Development" [label="HPLC Method Development"]; "System_Suitability" [label="System Suitability Testing"]; "Method_Development" -> "System_Suitability"; }
subgraph "cluster_1" { label = "Method Validation (ICH Q2(R1))"; style=filled; color="#FFFFFF"; "Specificity" [label="Specificity"]; "Linearity" [label="Linearity & Range"]; "Accuracy" [label="Accuracy"]; "Precision" [label="Precision"]; "LOD_LOQ" [label="LOD & LOQ"]; "Robustness" [label="Robustness"]; }
"System_Suitability" -> "Specificity" [label="Proceed if SST passes"]; "Specificity" -> "Linearity"; "Linearity" -> "Accuracy"; "Accuracy" -> "Precision"; "Precision" -> "LOD_LOQ"; "LOD_LOQ" -> "Robustness"; } digraph "Validation_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_0" { label = "Method Development & Optimization"; style=filled; color="#FFFFFF"; "Method_Development" [label="HPLC Method Development"]; "System_Suitability" [label="System Suitability Testing"]; "Method_Development" -> "System_Suitability"; }
subgraph "cluster_1" { label = "Method Validation (ICH Q2(R1))"; style=filled; color="#FFFFFF"; "Specificity" [label="Specificity"]; "Linearity" [label="Linearity & Range"]; "Accuracy" [label="Accuracy"]; "Precision" [label="Precision"]; "LOD_LOQ" [label="LOD & LOQ"]; "Robustness" [label="Robustness"]; }
"System_Suitability" -> "Specificity" [label="Proceed if SST passes"]; "Specificity" -> "Linearity"; "Linearity" -> "Accuracy"; "Accuracy" -> "Precision"; "Precision" -> "LOD_LOQ"; "LOD_LOQ" -> "Robustness"; }
Caption: Workflow for Analytical Method Validation.
Specificity: Ensuring the Method's Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Blank Analysis: Analyze a placebo formulation (cream base without this compound) to ensure no interfering peaks at the retention time of the analyte.
-
Forced Degradation Studies: Subject the this compound drug substance and the final formulation to stress conditions to intentionally degrade the API. This is a critical step in developing a stability-indicating method.[3][4][5]
-
Acid Hydrolysis: Reflux with 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux with 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analysis of Stressed Samples: Analyze the stressed samples using the proposed HPLC method with a photodiode array (PDA) detector.
-
Peak Purity Analysis: Assess the peak purity of the this compound peak in the stressed samples to ensure it is not co-eluting with any degradation products.
Linearity: Establishing a Proportional Response
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Prepare a series of standard solutions of this compound in the mobile phase at a minimum of five concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
| Validation Parameter | Acceptance Criteria | Typical Result for a Salicylate Assay[1][2] |
| Correlation Coefficient (r²) | ≥ 0.998 | 0.999 |
| Linearity Range | 50% - 150% of target concentration | 0.2 - 2 µg/mL |
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.
-
Prepare a placebo cream and spike it with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Extract the this compound from the spiked placebo using the chosen sample preparation method (see Section 4).
-
Analyze the extracted samples and calculate the percentage recovery.
| Validation Parameter | Acceptance Criteria | Typical Result for a Salicylate Assay[1][2] |
| Recovery | 98.0% - 102.0% | 98.56% - 101.70% |
Precision: Measuring Reproducibility
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision):
-
Prepare six independent samples of the topical formulation at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
-
Calculate the RSD of the combined results from both days/analysts.
-
| Validation Parameter | Acceptance Criteria | Typical Result for a Salicylate Assay[1][2] |
| Repeatability (RSD) | ≤ 2.0% | < 1.17% |
| Intermediate Precision (RSD) | ≤ 2.0% | < 1.5% |
LOD & LOQ: Defining the Limits of the Method
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines
-
S = the slope of the calibration curve
Robustness: Resilience to Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Analyze a standard solution with each modified parameter.
-
Assess the impact on the results (e.g., retention time, peak area, resolution).
| Parameter Varied | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2 °C |
| Mobile Phase Composition | ± 2% in organic modifier |
Comparison of Sample Preparation Techniques: The Critical First Step
The extraction of this compound from a semi-solid matrix like a cream is a critical step that can significantly impact the accuracy and precision of the results. Two common approaches are compared below.
dot graph "Sample_Preparation_Comparison" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"Sample" [label="Topical Formulation Sample"]; subgraph "cluster_0" { label="Solvent Extraction with Sonication"; style=filled; color="#FFFFFF"; "Solvent_Addition" [label="Add Acetonitrile"]; "Sonication" [label="Sonicate for 20 min"]; "Dilution" [label="Dilute to final concentration"]; "Filtration" [label="Filter through 0.45 µm filter"]; "Solvent_Addition" -> "Sonication" -> "Dilution" -> "Filtration"; }
subgraph "cluster_1" { label="Solid-Phase Extraction (SPE)"; style=filled; color="#FFFFFF"; "Dissolution" [label="Dissolve in a non-polar solvent (e.g., Hexane)"]; "SPE_Loading" [label="Load onto C18 SPE cartridge"]; "Washing" [label="Wash with a weak solvent to remove excipients"]; "Elution" [label="Elute this compound with a strong solvent (e.g., Methanol)"]; "Dissolution" -> "SPE_Loading" -> "Washing" -> "Elution"; }
"Sample" -> "Solvent_Addition"; "Sample" -> "Dissolution"; "Filtration" -> "HPLC_Analysis" [label="Inject into HPLC"]; "Elution" -> "HPLC_Analysis"; } digraph "Sample_Preparation_Comparison" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"Sample" [label="Topical Formulation Sample"]; subgraph "cluster_0" { label="Solvent Extraction with Sonication"; style=filled; color="#FFFFFF"; "Solvent_Addition" [label="Add Acetonitrile"]; "Sonication" [label="Sonicate for 20 min"]; "Dilution" [label="Dilute to final concentration"]; "Filtration" [label="Filter through 0.45 µm filter"]; "Solvent_Addition" -> "Sonication" -> "Dilution" -> "Filtration"; }
subgraph "cluster_1" { label="Solid-Phase Extraction (SPE)"; style=filled; color="#FFFFFF"; "Dissolution" [label="Dissolve in a non-polar solvent (e.g., Hexane)"]; "SPE_Loading" [label="Load onto C18 SPE cartridge"]; "Washing" [label="Wash with a weak solvent to remove excipients"]; "Elution" [label="Elute this compound with a strong solvent (e.g., Methanol)"]; "Dissolution" -> "SPE_Loading" -> "Washing" -> "Elution"; }
"Sample" -> "Solvent_Addition"; "Sample" -> "Dissolution"; "Filtration" -> "HPLC_Analysis" [label="Inject into HPLC"]; "Elution" -> "HPLC_Analysis"; }
Caption: Comparison of two common sample preparation workflows.
Method 1: Solvent Extraction with Sonication
This is a widely used and straightforward technique.
-
Accurately weigh an amount of the topical formulation equivalent to a target amount of this compound into a volumetric flask.
-
Add a suitable solvent, such as acetonitrile, and sonicate for a defined period (e.g., 20 minutes) to ensure complete dissolution and extraction of the API.[1][2]
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method 2: Solid-Phase Extraction (SPE)
SPE can provide a cleaner extract by selectively removing interfering matrix components.
-
Dissolve a weighed amount of the topical formulation in a non-polar solvent like hexane, in which the cream base is soluble but the this compound has limited solubility.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample solution onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to elute the non-polar excipients.
-
Elute the this compound from the cartridge with a stronger solvent like methanol or acetonitrile.
-
Dilute the eluate to the desired concentration with the mobile phase for HPLC analysis.
Comparison of the Two Methods
| Feature | Solvent Extraction with Sonication | Solid-Phase Extraction (SPE) |
| Simplicity | High | Moderate |
| Speed | Fast | Slower |
| Cost | Low | Higher (due to SPE cartridges) |
| Selectivity | Lower | High (can remove more interferences) |
| Solvent Consumption | Moderate | Can be lower depending on the protocol |
| Potential for Automation | Moderate | High |
The choice of extraction method will depend on the complexity of the formulation matrix and the desired level of sample clean-up. For many routine analyses, solvent extraction with sonication is sufficient. However, for formulations with complex excipients that may interfere with the analysis, SPE is a more robust option.
Conclusion: A Framework for Confidence
This guide has outlined a comprehensive and scientifically rigorous approach to validating an HPLC method for the quantification of this compound in a topical formulation. By adhering to the principles of method validation as prescribed by the ICH and by carefully considering and comparing different aspects of the analytical procedure, such as sample preparation, researchers can have a high degree of confidence in the accuracy, precision, and reliability of their results. A validated analytical method is not merely a regulatory requirement; it is a cornerstone of quality assurance and a testament to scientific integrity in drug development.
References
- Patil, S. et al. (2015). Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl Paraben in Combined Topical Formulation by Using Design of Experiment. Research and Reviews: Journal of Pharmaceutical Quality Assurance.
- Patil, S. et al. (2015). Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl Paraben in Combined Topical Formulation by Using Design of Experiment. Semantic Scholar. [Link]
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Singh, S., & Bakshi, M. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040.
- ICH. (1996). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
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Navigating the Dermal Maze: A Comparative Guide to In Vitro and In Vivo Skin Penetration Studies of Propyl Salicylate
For researchers, scientists, and drug development professionals, understanding the intricate dance between a topical formulation and the skin barrier is paramount. This guide provides an in-depth, objective comparison of in vitro and in vivo methodologies for assessing the skin penetration of propyl salicylate, a common fragrance ingredient and topical analgesic. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip you with the field-proven insights necessary to design robust and self-validating studies.
This compound, the ester of salicylic acid and propanol, is a lipophilic compound with a molecular weight of 180.2 g/mol and a LogP of approximately 3.8.[1][2][3] These physicochemical properties suggest it has the potential for significant skin penetration. This guide will explore the two primary avenues for quantifying this penetration, highlighting their respective strengths, weaknesses, and the critical nuances of their application.
The Controlled Environment: In Vitro Permeation Studies
In vitro skin permeation testing is a cornerstone of topical and transdermal research, offering a controlled and reproducible environment to assess the rate and extent of a compound's penetration through an excised skin membrane.[4] The Franz diffusion cell is the most widely used apparatus for these studies and is recognized by regulatory bodies such as the OECD.[5][6]
The primary advantage of the in vitro approach is the isolation of the skin as a variable, allowing for a focused investigation of formulation effects on drug delivery. However, it is crucial to acknowledge that the absence of a blood supply and the potential for altered metabolic activity in excised skin can lead to discrepancies when compared to a living system.[7]
Key Experimental Protocol: In Vitro Skin Permeation using a Franz Diffusion Cell
This protocol outlines the standardized procedure for assessing the skin permeation of this compound in a topical formulation using a Franz diffusion cell, in accordance with OECD Guideline 428.[8][9][10][11]
1. Membrane Preparation:
-
Skin Source: Full-thickness porcine ear skin is a commonly used and accepted model due to its histological similarity to human skin.[12] Alternatively, human skin obtained from elective surgeries can be used.
-
Preparation: Thaw frozen skin at room temperature. Carefully remove any subcutaneous fat and hair. The skin is then mounted on the Franz diffusion cell with the stratum corneum side facing the donor chamber.
2. Receptor Fluid Selection and Degassing:
-
Rationale: The receptor fluid should maintain sink conditions, meaning the concentration of the analyte in the receptor fluid should not exceed 10% of its solubility. For the lipophilic this compound, a hydroalcoholic solution (e.g., phosphate-buffered saline with ethanol) is often suitable.[13]
-
Procedure: Prepare the chosen receptor fluid and degas it thoroughly using a sonicator or vacuum to prevent air bubbles from interfering with diffusion.
3. Franz Diffusion Cell Assembly and Temperature Control:
-
Assembly: Securely clamp the donor and receptor chambers with the prepared skin membrane in between.
-
Temperature: The receptor fluid is maintained at 32°C ± 1°C by a circulating water bath to mimic the physiological temperature of the skin surface.[13]
4. Dosing and Sampling:
-
Application: Apply a finite dose of the this compound formulation (e.g., 5-10 µL/cm²) to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.
5. Sample Analysis:
-
Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for quantifying this compound in the receptor fluid samples.[7]
Visualization of the In Vitro Experimental Workflow
Caption: Workflow of an in vitro skin permeation study using Franz diffusion cells.
The Living System: In Vivo Skin Penetration Studies
In vivo studies provide a more holistic and physiologically relevant assessment of dermal absorption, accounting for factors such as skin metabolism, blood flow, and the potential for systemic distribution.[14] Common animal models for these studies include hairless rats and pigs.[12] Two minimally invasive techniques are predominantly used to quantify dermal penetration in living systems: cutaneous microdialysis and tape stripping.
Cutaneous Microdialysis: A Window into the Dermis
Cutaneous microdialysis allows for the continuous sampling of the unbound drug concentration in the dermal interstitial fluid, providing real-time pharmacokinetic data.[15][16][17][18] This technique is particularly valuable for understanding the rate at which a compound reaches the viable tissue.
Key Experimental Protocol: In Vivo Cutaneous Microdialysis
1. Animal Model and Acclimatization:
-
Model: Hairless rats are a frequently used model for in vivo dermal studies.[14]
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the study.
2. Microdialysis Probe Implantation:
-
Procedure: Under anesthesia, a microdialysis probe is inserted intradermally at the application site.
-
Equilibration: The probe is perfused with a physiological solution (e.g., Ringer's solution) at a low flow rate (e.g., 1-2 µL/min) for a period to allow the tissue to equilibrate.
3. Formulation Application and Sample Collection:
-
Application: A defined area of the skin is exposed to the this compound formulation.
-
Collection: The perfusate (dialysate) is collected at regular intervals and analyzed for the presence of this compound and its metabolites.
4. Sample Analysis:
-
Method: Due to the low concentrations typically found in the dialysate, a highly sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS) is often required.
Visualization of the In Vivo Microdialysis Workflow
Caption: Workflow of an in vivo cutaneous microdialysis study.
Tape Stripping: Unveiling the Stratum Corneum Reservoir
Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum, allowing for the quantification of a topically applied compound within this primary barrier of the skin.[19][20][21] This method is particularly useful for assessing the drug reservoir effect in the stratum corneum and can be correlated with the amount of drug that will eventually permeate into the deeper skin layers.
Key Experimental Protocol: In Vivo Tape Stripping
1. Formulation Application and Exposure:
-
Procedure: A defined dose of the this compound formulation is applied to a specific area of the skin on the test subject (animal or human).
-
Exposure Time: The formulation is left on the skin for a predetermined period.
2. Tape Stripping Procedure:
-
Removal of Excess: Any unabsorbed formulation is carefully removed from the skin surface.
-
Stripping: An adhesive tape is firmly pressed onto the application site and then rapidly removed. This process is repeated sequentially (e.g., 10-20 times) to remove layers of the stratum corneum.[22]
3. Sample Extraction and Analysis:
-
Extraction: The active compound is extracted from each tape strip using a suitable solvent.
-
Quantification: The amount of this compound on each tape strip is quantified, typically by HPLC.
Comparative Analysis: In Vitro vs. In Vivo Data
A study on the in vivo skin penetration of four salicylic compounds in hairless rats found that butyl salicylate was rapidly absorbed, with the in vivo percutaneous absorption rate ranking highest among the tested compounds.[14] Interestingly, the skin concentration of butyl salicylate was the lowest, suggesting rapid clearance from the skin into the systemic circulation.[14] This study also found a good agreement between the in vitro permeation data and the in vivo results.[14]
Another study investigating commercial salicylate ester and salt formulations using both human isolated skin and clinical microdialysis found that while in vitro studies showed substantial penetration from all formulations, the in vivo data revealed significant differences.[7] This highlights a potential lack of correlation when formulation effects are significant and underscores the importance of in vivo validation.[7]
Table 1: Comparative Overview of In Vitro and In Vivo Methodologies
| Feature | In Vitro (Franz Diffusion Cell) | In Vivo (Microdialysis/Tape Stripping) |
| System | Excised skin (human or animal) | Living organism (animal or human) |
| Physiological Relevance | Moderate (lacks blood flow and systemic clearance) | High (includes all physiological processes) |
| Key Data Output | Permeation rate (flux), permeability coefficient | Dermal concentration-time profile, stratum corneum drug amount |
| Throughput | High | Low to moderate |
| Cost | Relatively low | High |
| Ethical Considerations | Minimal (with ethically sourced tissue) | Significant (requires animal or human subjects) |
| Primary Application | Formulation screening, mechanistic studies | Pharmacokinetic studies, final formulation validation |
The Role of Skin Metabolism
A crucial factor to consider when comparing in vitro and in vivo data is the metabolic activity of the skin. Salicylate esters, including this compound, are known to be hydrolyzed by esterases present in the skin to form salicylic acid, the active metabolite.[23][24][25][26] The extent of this metabolism can differ between excised skin used in in vitro studies and the living skin in in vivo models, potentially impacting the observed penetration profiles. Studies on methyl salicylate have shown that esterase activity is present in both the epidermis and dermis.[23][25]
Visualization of this compound Metabolism in the Skin
Caption: Hydrolysis of this compound by skin esterases.
Conclusion: A Synergistic Approach
Both in vitro and in vivo methodologies are indispensable tools in the comprehensive evaluation of this compound skin penetration. In vitro studies, particularly those employing Franz diffusion cells, offer a robust and efficient platform for initial formulation screening and for elucidating the fundamental mechanisms of permeation. However, to truly understand the pharmacokinetic profile and systemic exposure in a living system, in vivo studies are essential.
A well-designed research program will leverage the strengths of both approaches. Promising formulations identified through in vitro screening can then be advanced to in vivo models for validation. A good in vitro-in vivo correlation (IVIVC) can be established for many compounds, including salicylates, when experimental conditions are carefully controlled and harmonized.[27][28] By integrating the data from both methodologies, researchers can build a comprehensive and reliable picture of a topical product's performance, ultimately leading to the development of safer and more effective dermatological products.
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- Skin microdialysis: methods, applications and future opportunities—an EAACI position paper - PMC. (2019-04-10).
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- In vitro correlation of drug absorption and ³H2O absorption for... - ResearchGate.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Propyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Understanding Propyl Salicylate: Hazard Profile and Disposal Context
This compound (C₁₀H₁₂O₃) is an organic ester commonly used in fragrances, flavorings, and as a research chemical.[1][2][3] While not classified as an acutely hazardous waste, its improper disposal can pose risks to personnel and the environment. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is recognized as causing skin and serious eye irritation.[1][4][5] Although comprehensive ecological data is not fully available, it is designated as an environmental hazard and should not be released into the environment.[4][6] Therefore, a structured and informed disposal plan is paramount.
Key Hazard Information:
| Hazard Classification | GHS Category | Description |
| Skin Irritation | Category 2 | Causes skin irritation.[1][4] |
| Eye Irritation | Category 2 | Causes serious eye irritation.[1][4] |
| Environmental Hazard | - | Environmentally hazardous substance, solid, N.O.S.[4] |
The Core Principle: Segregation and Labeling
The foundation of safe chemical disposal lies in meticulous segregation and clear labeling.[7] Never mix this compound waste with other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.
Why Segregation is Critical:
-
Preventing Dangerous Reactions: Mixing incompatible chemicals can lead to violent reactions, release of toxic gases, or fires.[7]
-
Ensuring Proper Treatment: Different categories of chemical waste require specific disposal methods, such as incineration or neutralization.[8] Cross-contamination can render a chosen disposal method ineffective or even more hazardous.
-
Regulatory Compliance: Regulatory bodies like the Environmental Protection Agency (EPA) have strict guidelines for hazardous waste disposal.[9] Proper segregation is a key component of compliance.
Labeling Protocol:
Each waste container for this compound must be clearly and accurately labeled.[7][10] The label should include:
-
The full chemical name: "this compound"
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
Step-by-Step Disposal Procedures
This section outlines the standard operating procedures for the disposal of this compound in various forms.
Unused or Expired this compound (Pure Chemical)
-
Original Container: Whenever possible, leave the chemical in its original, tightly sealed container.[11]
-
Labeling: Ensure the original label is intact and legible. If not, create a new label with all the required information.
-
Waste Collection: Place the container in a designated hazardous waste collection area within your laboratory. This area should be secure and away from general traffic.[7]
-
Professional Disposal: Arrange for pickup by a licensed hazardous waste disposal service.[6][7] These services are equipped to handle and transport chemical waste in compliance with all local, state, and federal regulations.
Contaminated Labware and Personal Protective Equipment (PPE)
Solid waste contaminated with this compound, such as gloves, bench paper, and plasticware, must be handled as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a designated, leak-proof container lined with a chemically resistant bag.[10]
-
Labeling: Clearly label the container as "this compound Contaminated Solid Waste" and include the appropriate hazard pictograms.
-
Disposal: Dispose of the container through your institution's hazardous waste management program.
Glassware contaminated with this compound should be decontaminated before being discarded or reused.
-
Triple Rinsing: Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve this compound.[12]
-
Rinsate Collection: The solvent rinsate is now considered hazardous waste and must be collected in a designated, properly labeled container for liquid waste.
-
Clean Glassware Disposal: Once decontaminated, the glassware can typically be disposed of in a designated container for clean, broken glass.[13]
This compound Solutions
-
Collection: Collect all aqueous and organic solutions containing this compound in separate, compatible, and clearly labeled waste containers.[10] Do not mix different types of solutions.
-
pH Neutralization (for aqueous solutions, if applicable): Some waste streams may require pH neutralization before disposal.[8] Consult your institution's EHS guidelines. This is particularly relevant if the this compound was used in a reaction with strong acids or bases. The hydrolysis of this compound can be catalyzed by both acids and bases.[14]
-
Professional Disposal: Arrange for the collection and disposal of the liquid waste containers by a licensed hazardous waste contractor.
Disposal Workflow Diagram
Caption: Workflow for the proper segregation and disposal of this compound waste.
Spill Management: An Immediate Action Protocol
In the event of a this compound spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your laboratory supervisor and EHS department.
-
Ventilate: Ensure the area is well-ventilated to avoid the inhalation of any vapors.[4][6]
-
Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4][6]
-
Containment: For liquid spills, contain the spill using an absorbent material like vermiculite or sand.
-
Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[4]
-
Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Reporting: Fully document the spill and the cleanup procedure as required by your institution.
Spill Response Decision Tree
Caption: Decision tree for responding to a this compound spill.
Waste Minimization: A Proactive Approach
A comprehensive safety and disposal plan also includes strategies for minimizing waste generation.[10][13]
-
Inventory Management: Maintain a detailed inventory of your chemicals to avoid over-ordering and the expiration of stock.[13]
-
Scale of Experiments: Whenever feasible, optimize experimental procedures to use the smallest practical quantities of this compound.
-
Substitution: Consider if a less hazardous chemical could be substituted in your protocol without compromising the scientific outcome.
By adhering to these detailed procedures and understanding the rationale behind them, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for this compound before handling and disposal.[13]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Propyl Salicylate
As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring the safety of ourselves and our colleagues. Handling any chemical reagent demands a thorough understanding of its potential hazards and the implementation of appropriate safety protocols. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with Propyl Salicylate (CAS 607-90-9). The core principle is not merely to wear PPE, but to understand why each piece is necessary, creating a self-validating system of safety that builds trust in our procedures.
Hazard Assessment: The 'Why' Behind the Protection
This compound is an ester of salicylic acid, commonly encountered as a colorless to pale yellow liquid.[1] A comprehensive risk assessment is the foundation of any safety protocol. For this compound, the primary hazards are well-documented and classified under the Globally Harmonized System (GHS).[2] Understanding these classifications is critical as they directly dictate the minimum level of protection required.
The primary directive for PPE selection comes from the GHS hazard statements associated with the chemical.[2][3] this compound causes significant skin and eye irritation, which forms the baseline for our protective measures.[3]
Table 1: GHS Hazard Profile for this compound
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Implication for PPE Selection |
| Skin Irritation, Category 2 | H315: Causes skin irritation | ! (Irritant) | Requires chemically resistant gloves and protective clothing to prevent direct contact.[2][3] |
| Serious Eye Irritation, Category 2 | H319: Causes serious eye irritation | ! (Irritant) | Mandates the use of chemical splash goggles to protect against splashes or vapors.[2][3] |
| Acute Toxicity, Oral, Category 4 (reported by some suppliers) | H302: Harmful if swallowed | ! (Irritant) | Reinforces the need for strict hygiene and glove use to prevent accidental ingestion.[4] |
A crucial finding from safety data sheets is the absence of established Occupational Exposure Limit values (OELs), such as a NIOSH Recommended Exposure Limit (REL) or an OSHA Permissible Exposure Limit (PEL).[3][4][5] This absence does not imply safety; rather, it necessitates a more conservative approach to respiratory protection, particularly in scenarios with poor ventilation or when aerosols or mists could be generated.
Core PPE Ensemble for this compound
Based on the hazard assessment, a standard and enhanced PPE ensemble can be defined. The choice depends on the scale and nature of the procedure.
Eye and Face Protection
Due to its classification as a serious eye irritant (H319), protection against splashes is paramount.[3]
-
Mandatory: Wear tightly fitting chemical safety goggles with side-shields that conform to EN 166 (EU) or NIOSH/ANSI Z87.1 (US) standards.[3][4] Standard safety glasses do not provide a sufficient seal and are inadequate for handling this liquid.
-
Recommended for High-Risk Tasks: When handling larger volumes (>1L) or when there is a significant risk of splashing (e.g., during transfers, heating, or mixing), supplement goggles with a full-face shield.[4]
Skin and Body Protection
Direct contact must be avoided to prevent skin irritation (H315).[3]
-
Gloves: Wear chemical-impermeable gloves.[3] Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or degradation before use. For prolonged contact or immersion, consult the glove manufacturer’s resistance data. The importance of proper glove removal technique cannot be overstated to avoid contaminating your skin.[4]
-
Protective Clothing: A standard, buttoned lab coat is sufficient for handling small quantities on a benchtop. For larger-scale work or where significant splashing is possible, an impervious or chemically resistant apron or gown should be worn over the lab coat.[3][4] Contaminated clothing must be removed immediately and washed before reuse.[3]
Respiratory Protection
The need for respiratory protection is dictated by the work environment and the specific procedure.
-
Standard Operations: In a well-ventilated area or within a certified chemical fume hood, respiratory protection is not typically required for routine handling of small quantities.[6]
-
When Respirators are Required: If you experience any irritation, are working in an area with poor ventilation, or are performing a task that could generate vapors or aerosols (e.g., heating, sonicating, spraying), respiratory protection is necessary.[3] In the absence of OELs, a conservative choice is an air-purifying respirator equipped with organic vapor (OV) cartridges. For nuisance-level exposures, a P95-rated filter may be considered.[4] For significant spills or emergency situations, a full-face respirator provides a higher protection factor and protects the eyes simultaneously.[3]
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use. Cross-contamination during the removal (doffing) process is a common and avoidable error.
Step-by-Step PPE Protocol
-
Donning (Putting On):
-
Wash and dry hands thoroughly.
-
Put on the lab coat or gown.
-
Put on the respirator, if required. Perform a user seal check.
-
Put on safety goggles and a face shield, if required.
-
Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Inspect gloves for any visible contamination. If contaminated, clean the exterior if possible or remove with extreme care.
-
Remove the lab coat or gown by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing.
-
Wash hands thoroughly.
-
Remove the face shield and goggles from the back.
-
Remove gloves using a proper technique (glove-to-glove, then skin-to-skin) to avoid skin contact with the outer surface.[4]
-
Remove the respirator, if worn.
-
Wash hands again thoroughly with soap and water.[4]
-
PPE Selection Workflow
The following diagram illustrates a logical workflow for determining the appropriate level of PPE based on the specific task.
Caption: Decision workflow for selecting this compound PPE.
Disposal Plan
Proper disposal is the final step in the safety lifecycle.
-
Single-Use Items: Contaminated gloves, disposable gowns, and other single-use items should be placed in a designated, sealed container for chemical waste.
-
Reusable Items: Non-disposable items like goggles and face shields must be decontaminated according to your institution's chemical hygiene plan before reuse.
-
Chemical Waste: Dispose of this compound and any materials used for cleanup (e.g., absorbent pads) through a licensed professional waste disposal service in suitable, closed containers.[4] Do not pour down the drain.[3]
Emergency Protocols
In the event of an exposure, immediate and correct action is vital. Ensure you know the location of the nearest safety shower and eyewash station before beginning work.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Skin Contact: Take off contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[3][7]
-
Inhalation: Move the victim into fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
By integrating this comprehensive, risk-based approach to PPE, you not only protect yourself but also foster a culture of safety and excellence within your laboratory.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Angene Chemical. (2021). Safety Data Sheet - this compound.
- SysKem Chemie GmbH. (2021). safety data sheet - methyl salicylate.
- Carl ROTH. (2013). Safety data sheet - Salicylic acid methyl ester.
- National Center for Biotechnology Information. (n.d.). Isothis compound. PubChem Compound Database.
- The Good Scents Company. (n.d.). This compound, 607-90-9.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | C10H12O3 | CID 69092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 607-90-9 | TCI AMERICA [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
